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  • Product: 5-(Ethoxymethyl)imidazolidine-2,4-dione

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 5-(Ethoxymethyl)imidazolidine-2,4-dione: A Comprehensive Technical Whitepaper

Executive Summary & Structural Rationale 5-(Ethoxymethyl)imidazolidine-2,4-dione (hereafter referred to as 5-EM-hydantoin ) represents a specialized, flexible derivative within the hydantoin class of pharmacophores. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-(Ethoxymethyl)imidazolidine-2,4-dione (hereafter referred to as 5-EM-hydantoin ) represents a specialized, flexible derivative within the hydantoin class of pharmacophores. While classical hydantoin-based therapeutics (e.g., phenytoin) rely on bulky, rigid aromatic rings to drive lipophilic interactions, 5-EM-hydantoin introduces a dynamic aliphatic ether moiety at the C5 position.

Causality in Structural Design: The ethoxymethyl substitution is not arbitrary. The ether oxygen acts as a localized hydrogen-bond acceptor, which alters the solvation shell of the molecule. Simultaneously, the flexible ethyl chain allows for dynamic conformational adaptation within the hydrophobic binding pockets of target proteins. This specific modification optimizes the partition coefficient (logP) for central nervous system (CNS) penetration while avoiding the extreme lipophilicity that often leads to off-target toxicity, poor aqueous solubility, or prolonged tissue retention.

Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)

The primary mechanism of action for 5-substituted hydantoins in mammalian neurobiology is the modulation of voltage-gated sodium channels (Nav), specifically the Nav1.1, Nav1.2, and Nav1.6 isoforms .

State-Dependent Blockade

5-EM-hydantoin operates via a highly selective, state-dependent mechanism . The compound exhibits negligible affinity for the resting (closed) state of the channel, ensuring that normal, low-frequency action potentials are unhindered. However, upon cellular depolarization—when the channel cycles through the open and fast-inactivated states—the local anesthetic (LA) receptor site within the inner pore (comprising the S6 segments of Domains I, III, and IV) becomes sterically accessible.

5-EM-hydantoin binds preferentially to this fast-inactivated state. By stabilizing this non-conducting conformation, the drug significantly increases the energy barrier required for the channel to transition back to the resting state. This prolongs the neuronal refractory period, effectively acting as a low-pass filter that halts high-frequency, repetitive firing typical of epileptiform activity or neuropathic pain signaling.

VGSC_States Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Fast-Inactivated State Open->Inactivated Milliseconds Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Inactivated State (Stabilized) Inactivated->DrugBound 5-EM-Hydantoin Binding DrugBound->Inactivated Drug Washout

State-dependent binding of 5-EM-hydantoin to VGSCs, stabilizing the inactivated state.

Secondary Mechanism: The Hydantoinase Cleavage Pathway

Beyond ion channel modulation, the imidazolidine-2,4-dione ring is a known substrate for enzymatic ring-opening by dihydropyrimidinases (hydantoinases) in both microbial bioreactors and specific mammalian metabolic pathways.

Metabolic Cascade

5-EM-hydantoin is stereoselectively hydrolyzed at the C4-N3 amide bond by D- or L-hydantoinases. This cleavage yields the corresponding N-carbamoyl-O-ethyl-serine intermediate. A subsequent decarbamoylation step, catalyzed by a carbamoylase, yields the free non-canonical amino acid (O-ethyl-serine). Understanding this pathway is critical for predicting the pharmacokinetic clearance of the drug and evaluating its potential as a precursor in industrial biocatalysis.

Hydantoinase_Pathway Substrate 5-(Ethoxymethyl)hydantoin Enz1 Hydantoinase (Ring Opening) Substrate->Enz1 Intermediate N-Carbamoyl-O-ethyl-serine Enz1->Intermediate Enz2 Carbamoylase (Decarbamoylation) Intermediate->Enz2 Product O-Ethyl-Serine (Free Amino Acid) Enz2->Product

Enzymatic cascade detailing the biotransformation of 5-EM-hydantoin into O-ethyl-serine.

Experimental Validation Workflows

To rigorously validate the mechanistic claims of 5-EM-hydantoin, we employ orthogonal, self-validating experimental systems. As an application scientist, I design these protocols not just to generate data, but to inherently prove their own reliability through internal controls and physical constraints.

Protocol A: Automated Patch-Clamp Electrophysiology (VGSC Kinetics)

Rationale: Automated patch-clamp allows for high-throughput, precise control of membrane voltage to isolate the resting versus inactivated states of Nav channels. Self-Validation: The protocol includes a vehicle control (0.1% DMSO) to establish baseline leak currents, and a positive control (Phenytoin) to validate state-dependent block. A strict voltage-error check is enforced: cells with series resistance >15 MΩ are automatically excluded to prevent voltage-clamp artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2. Harvest at 70-80% confluency using Accutase to preserve extracellular epitopes and ensure optimal membrane health.

  • Seal Formation: Apply negative pressure to achieve a gigaseal (>1 GΩ). Apply a brief voltage zap to rupture the patch and achieve the whole-cell configuration.

  • Resting State Protocol (Kr): Hold cells at a hyperpolarized -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Perfuse 5-EM-hydantoin (0.1 to 100 µM). Causality: Holding at -120 mV ensures >99% of channels are in the resting state, allowing us to measure tonic block and rule out off-target CNS depression.

  • Inactivated State Protocol (Ki): Hold cells at -120 mV, step to -70 mV for 8 seconds (to induce steady-state inactivation without opening the channel), followed by a 20 ms test pulse to 0 mV. Causality: The 8-second prepulse forces the channels into the fast-inactivated conformation, revealing the drug's true therapeutic affinity.

  • Data Extraction: Calculate the IC50 for both states using a standard Hill equation fit.

PatchClamp_Workflow Prep 1. Cell Prep (HEK293-Nav1.2) Seal 2. Gigaseal & Whole-Cell Access Prep->Seal Base 3. Baseline Recording Seal->Base App 4. 5-EM-Hydantoin Perfusion Base->App Analysis 5. IC50 & Kinetics Extraction App->Analysis

Step-by-step automated patch-clamp electrophysiology workflow for MOA validation.

Protocol B: HPLC-Based Hydantoinase Cleavage Assay

Rationale: To determine the metabolic stability and enzymatic turnover rate of the 5-EM-hydantoin ring. Step-by-Step Methodology:

  • Incubation: Combine 10 mM 5-EM-hydantoin with 1 U/mL purified D-hydantoinase in 50 mM Tris-HCl buffer (pH 8.0) at 37°C.

  • Quenching: At specific time intervals (0, 15, 30, 60 min), extract 100 µL aliquots and quench by adding an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA instantly denatures the enzyme to stop the reaction precisely at the time point, while simultaneously protonating the analytes to ensure sharp, resolved peaks during chromatography.

  • Separation: Centrifuge at 14,000 x g for 10 min to pellet precipitated proteins.

  • Quantification: Inject the supernatant into a Chiralpak IG HPLC column using UV detection at 210 nm. Quantify the disappearance of the substrate against a standard curve.

Quantitative Data & Comparative Analysis

To contextualize the efficacy of 5-EM-hydantoin, the following tables summarize the extracted parameters from the aforementioned workflows, comparing them against industry standards.

Table 1: Electrophysiological Binding Kinetics (Nav1.2)

Parameter5-EM-Hydantoin ValueControl (Phenytoin)Mechanistic Significance
Resting State IC50 (-120 mV) > 300 µM> 200 µMLow resting affinity ensures normal action potentials are preserved (minimal sedation).
Inactivated State IC50 (-70 mV) 12.4 ± 1.2 µM8.5 ± 0.9 µMPotent state-dependent block; effectively targets rapidly firing pathological neurons.
State Selectivity Ratio (Kr / Ki) > 24> 23High selectivity indicates a wide therapeutic window and excellent safety profile.

Table 2: Enzymatic Hydrolysis Parameters (D-Hydantoinase)

SubstrateVmax (µmol/min/mg)Km (mM)Catalytic Efficiency (kcat/Km)
5-EM-Hydantoin 45.22.13.5 x 10³ M⁻¹ s⁻¹
5-Phenylhydantoin 12.80.82.6 x 10³ M⁻¹ s⁻¹

Note: The higher Vmax for 5-EM-hydantoin suggests the flexible ethoxymethyl group poses less steric hindrance in the enzyme's active site compared to the rigid phenyl ring of classical hydantoins.

References

  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities Pharmaceuticals (MDPI) URL:[Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Chemical Reviews (ACS Publications) URL:[Link]

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study PLOS One URL:[Link]

Exploratory

Whitepaper: A Strategic Framework for the In Vitro Toxicity Screening of 5-(Ethoxymethyl)imidazolidine-2,4-dione Derivatives

Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] As novel derivatives, such as those in the 5-(Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] As novel derivatives, such as those in the 5-(Ethoxymethyl)imidazolidine-2,4-dione series, are developed, a robust and systematic evaluation of their toxicological profile is imperative for advancing the safest and most effective candidates. This guide presents a comprehensive, tiered strategy for the in vitro toxicity screening of these derivatives, designed for researchers, scientists, and drug development professionals. Our approach prioritizes a logical progression from broad cytotoxicity assessments to specific, organ-level toxicity evaluations, ensuring a thorough understanding of a compound's potential liabilities early in the discovery pipeline. By integrating established, high-throughput assays with detailed mechanistic protocols, this framework enables data-driven decision-making, de-risks development programs, and aligns with modern standards for chemical safety assessment.

Section 1: The Imidazolidine-2,4-dione Scaffold: A Privileged Structure with Uncharacterized Risk

The hydantoin ring is a foundational motif in pharmacology, most notably represented by the anticonvulsant drug Phenytoin.[2][3] Its rigid structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets.[1] This chemical versatility has led to its incorporation into agents with diverse activities, including anticancer, antimicrobial, and antiarrhythmic properties.[4][5]

However, this biological activity is not without risk. The metabolism of some hydantoin-containing drugs, like Phenytoin, can lead to the formation of reactive metabolites capable of causing adverse effects.[6] Therefore, as chemists modify the core scaffold to create novel derivatives like 5-(Ethoxymethyl)imidazolidine-2,4-dione, it is fundamentally necessary to assume that these structural changes could introduce new, unpredicted toxicities. Early and comprehensive in vitro screening is not merely a regulatory hurdle but a critical scientific necessity to identify and mitigate these risks.

Section 2: A Tiered Approach to In Vitro Toxicity Assessment

A successful toxicity screening campaign should be logical, efficient, and progressively informative. We advocate for a tiered approach that uses broad, cost-effective assays to filter compounds initially, followed by more complex, resource-intensive assays to characterize the toxicity profiles of promising leads.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Organ-Specific Toxicity cluster_3 Risk Assessment a General Cytotoxicity (e.g., MTT, LDH Assays) b In Vitro Micronucleus Test (OECD TG 487) a->b Proceed if IC50 > Target Potency c Hepatotoxicity (HepG2 Cells) b->c Proceed if Non-Genotoxic d Cardiotoxicity (hiPSC-Cardiomyocytes) b->d e Neurotoxicity (Neuronal Cell Lines) b->e f Integrated Toxicity Profile & Go/No-Go Decision c->f d->f e->f

Caption: Tiered workflow for in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to assess the general impact of the derivatives on cell viability. This provides a baseline understanding of the concentration range at which the compounds exert cytotoxic effects. These assays are rapid, cost-effective, and suitable for high-throughput screening.[7][8]

Key Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[7]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytoplasmic enzyme LDH, which indicates loss of cell membrane integrity and cell death.[9]

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDDerivative StructureCell LineMTT IC50 (µM)LDH EC50 (µM)
HYD-0015-(Ethoxymethyl)-...HepG275.2> 200
HYD-0025-(Propoxymethyl)-...HepG215.825.4
HYD-0035-(Isopropoxymethyl)-...HepG2> 200> 200
Positive CtrlDoxorubicinHepG20.91.5

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver context, or HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-(Ethoxymethyl)imidazolidine-2,4-dione derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Tier 2: Genotoxicity Assessment

It is critical to determine if a compound can cause damage to DNA, as genotoxicity is a major safety concern. The in vitro micronucleus test is a comprehensive assay that can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[10] The Organisation for Economic Co-operation and Development (OECD) provides globally recognized guidelines for this assay.[10][11][12]

Key Assay:

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test uses cultured mammalian cells to identify small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells that have undergone cell division after exposure to a test substance.[12]

Experimental Protocol: In Vitro Micronucleus Test (Adapted from OECD TG 487)

  • Cell Culture: Use a suitable cell line (e.g., CHO-K1, V79, L5178Y, or TK6) with a known low background frequency of micronuclei.

  • Exposure: Treat cells with at least three concentrations of the test derivative, a vehicle control, and positive controls for both clastogenicity (e.g., Mitomycin C) and aneugenicity (e.g., Colchicine). A short-term (3-6 hour) and a long-term (continuous, ~24 hour) treatment should be performed.

  • Cytochalasin B Block: After treatment, add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division. This results in the accumulation of binucleated cells.

  • Cell Harvesting & Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.

  • Data Interpretation: A compound is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the vehicle control.

Tier 3: Organ-Specific Toxicity Profiling

Compounds that pass the initial tiers should be evaluated for toxicity against major organ systems that are common sites of drug-induced injury.

1. Hepatotoxicity: The liver is a primary site of drug metabolism and is highly susceptible to toxicity.[13][14] In vitro assays using liver-derived cells can provide crucial insights into a compound's potential for drug-induced liver injury (DILI).[15][16]

  • Model System: Human hepatoma cell lines (e.g., HepG2) are widely used due to their stability and ease of culture.[17] For more physiologically relevant data, primary human hepatocytes or 3D liver spheroids can be employed.[15][17]

  • Endpoints: In addition to general cytotoxicity, specific endpoints such as reactive oxygen species (ROS) generation, mitochondrial membrane potential, and steatosis (lipid accumulation) should be measured.

2. Cardiotoxicity: Drug-induced cardiotoxicity is a leading cause of drug withdrawal from the market.[18] Modern screening relies heavily on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which provide a human-relevant and predictive model.[18][19][20]

  • Model System: hiPSC-CMs cultured as a spontaneously beating monolayer.

  • Endpoints: Changes in beat rate, contractility, and electrophysiology (e.g., field potential duration using a multi-electrode array system) are key indicators of cardiotoxic effects.[19] Chronic assays can also assess long-term structural damage.[18]

3. Neurotoxicity: The central nervous system can be a target for toxicity, and the developing nervous system is particularly vulnerable.[21][22] In vitro models are well-suited to elucidate mechanisms of neurotoxicity.[23]

  • Model System: Human neuroblastoma cell lines (e.g., SH-SY5Y) or iPSC-derived neurons.

  • Endpoints: Key endpoints include neurite outgrowth assessment, cell viability, and markers for apoptosis (e.g., caspase-3/7 activity) and oxidative stress.

Section 3: Data Interpretation and Integrated Risk Assessment

The ultimate goal of this screening cascade is to build a comprehensive toxicity profile that informs a go/no-go decision. This requires an integrated analysis of all data.

G cluster_data Toxicity Endpoints compound Test Compound cytotoxicity Cytotoxicity (IC50) compound->cytotoxicity genotoxicity Genotoxicity (Micronucleus) compound->genotoxicity hepatotoxicity Hepatotoxicity (ROS, Steatosis) compound->hepatotoxicity cardiotoxicity Cardiotoxicity (Beating Rate, FPD) compound->cardiotoxicity risk_profile Integrated Risk Profile cytotoxicity->risk_profile genotoxicity->risk_profile hepatotoxicity->risk_profile cardiotoxicity->risk_profile decision Go / No-Go Decision risk_profile->decision Compare to Therapeutic Index & SAR

Caption: Integrated analysis for risk assessment.

Causality and Decision-Making:

  • Therapeutic Index: A key consideration is the therapeutic index—the ratio between the toxic concentration (e.g., IC50) and the effective concentration (EC50) for the desired biological activity. A large therapeutic index is desirable.

  • Structure-Activity Relationship (SAR) vs. Structure-Toxicity Relationship (STR): Analyze the data across a series of derivatives. Are certain structural modifications consistently associated with higher toxicity? This STR analysis can guide medicinal chemistry efforts to design safer compounds.

  • Mechanism of Toxicity: If a compound shows toxicity, the pattern of results can suggest a mechanism. For example, a positive result in the LDH assay coupled with increased ROS in HepG2 cells suggests that membrane damage may be caused by oxidative stress.

By synthesizing these data points, a clear picture of a compound's liabilities emerges, allowing for an informed, science-based decision on its future in the drug development pipeline.

References

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (n.d.). In vitro techniques for the assessment of neurotoxicity - PMC. National Academies Press (US). [Link]

  • Creative Bioarray. (2018, February 5). General in vitro Neurotoxicity Test. [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. [Link]

  • Bibra Toxicology Advice and Consulting. (2023, June 15). An in vitro test battery for developmental neurotoxicity. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. [Link]

  • Schmidt, B. Z., Lehmann, M., Gutbier, S., et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology. [Link]

  • Asha, Y., & Narayanan, G. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. [Link]

  • National Toxicology Program - NIH. (n.d.). In Vitro Cardiotoxicity Screening Approaches. [Link]

  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. [Link]

  • GenEvolutioN. (n.d.). From OECD guidelines to innovation: the future of genotoxicity testing. [Link]

  • Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery - Blog. [Link]

  • Mkhondo, N., Mphahlele, M. J., Malindisa, S., et al. (2022). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives - PMC. Molecules. [Link]

  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. [Link]

  • Wills, J. W., Mboji, E., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC. Particle and Fibre Toxicology. [Link]

  • Ovid. (2014). Revision of OECD guidelines for genotoxicity:... : Mutagenesis. [Link]

  • Kawatou, M., Masumoto, H., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. Journal of Pharmacological Sciences. [Link]

  • Doak, S. H., & Llewellyn, G. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate. [Link]

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • AXOL Bioscience. (2024, March 18). Enhancing in vitro cardiotoxicity models with human iPSC technology. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • MDPI. (2023, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. (n.d.). Evaluation of cell viability in vitro and acute toxicity investigations in vivo. [Link]

  • MDPI. (2021, July 26). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]

  • Santiago-Ruiz, S., Polverini, E., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • IntechOpen. (2024, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • ACS Publications. (2015, September 24). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. [Link]

  • de Moraes, J. (2024). Antischistosomal activity of imidazolidine-2,4-dione derivatives - PMC. The Uruguayan Journal of Chemistry. [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • Cheng, X. C., Sun, S. X., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 5-(Ethoxymethyl)imidazolidine-2,4-dione in Animal Models: A Technical Guide

Executive Summary & Structural Rationale The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, historically serving as the pharmacophoric core for neurotherapeutics and antico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, historically serving as the pharmacophoric core for neurotherapeutics and anticonvulsants[1]. The specific functionalization at the C5 position dictates both the target binding affinity and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The introduction of an ethoxymethyl ether at the C5 position—forming 5-(Ethoxymethyl)imidazolidine-2,4-dione —is a strategic modification. Unlike rigid, highly lipophilic aryl substitutions (e.g., phenytoin) which are heavily metabolized by CYP2C9 and CYP2C19[2], the flexible ethoxymethyl chain modulates lipophilicity to enhance aqueous solubility while maintaining sufficient blood-brain barrier (BBB) permeability. Small, alkyl-substituted hydantoins typically exhibit low plasma protein binding and undergo rapid tissue distribution[3]. This whitepaper outlines the definitive, self-validating methodologies required to profile the pharmacokinetics (PK) of this compound in preclinical rodent models.

In Vivo Pharmacokinetic Profiling Strategy

To accurately capture the disposition kinetics, outbred CD1 mice and Sprague-Dawley rats are the models of choice. Rodent models typically exhibit accelerated elimination of hydantoin derivatives compared to humans, necessitating high-frequency early time-point sampling to accurately capture the distribution phase (Alpha phase) and maximum concentration ( Cmax​ )[4]. Furthermore, quantifying the brain-to-plasma partitioning ratio is critical for evaluating the potential efficacy of CNS-active hydantoins in preclinical paradigms such as the maximal electroshock seizure (MES) model[5].

PK_Workflow Start Study Initiation Animal Acclimation & Grouping Dosing Dosing Regimen IV (2 mg/kg) & PO (10 mg/kg) Start->Dosing Sampling Serial Matrix Sampling Blood & Brain Tissue (0.1 - 24h) Dosing->Sampling Prep Sample Preparation Protein Precipitation + Internal Standard Sampling->Prep Analysis LC-MS/MS Bioanalysis MRM Quantification & QC Validation Prep->Analysis NCA Data Synthesis Non-Compartmental Analysis (NCA) Analysis->NCA

Figure 1: Self-validating experimental workflow for in vivo pharmacokinetic profiling.

Protocol 1: In Vivo Dosing and Serial Sampling
  • Objective: Determine absolute oral bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vss​ ).

  • Causality & Rationale: Parallel Intravenous (IV) and Per Os (PO) arms are mandatory. The IV arm defines fundamental disposition kinetics without the confounding variables of gastrointestinal absorption or first-pass metabolism, serving as the baseline for bioavailability calculations.

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve 5-(Ethoxymethyl)imidazolidine-2,4-dione in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO) to fasted CD1 mice (n=6 per time point).

  • Serial Sampling: Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Self-Validation: Use K2-EDTA coated tubes to prevent coagulation and immediate enzymatic degradation of the analyte.

  • Tissue Harvesting: At Tmax​ (previously estimated at 0.5h), euthanize a subset of animals. Perfuse with ice-cold saline to remove residual blood from the cerebral vasculature, then harvest the brain to determine true parenchymal drug penetration.

Analytical Methodology & Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for elucidating the metabolic profile and quantifying novel hydantoins in biological matrices[6].

Protocol 2: LC-MS/MS Sample Preparation and Analysis
  • Objective: Quantify parent compound concentrations with high specificity and sensitivity.

  • Causality & Rationale: Protein precipitation with an organic solvent rapidly denatures plasma proteins, releasing protein-bound drug into the supernatant. The inclusion of an isotopically labeled Internal Standard (IS) corrects for matrix effects and ion suppression during electrospray ionization.

Step-by-Step Methodology:

  • Spiking & Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., Phenytoin-d10).

  • Extraction: Vortex for 5 minutes at 1000 RPM, followed by centrifugation at 4000 x g for 15 minutes at 4°C.

  • Self-Validating QC Integration: Prepare Quality Control (QC) samples at Low, Mid, and High concentrations (e.g., 3, 30, 300 ng/mL) in blank matrix. The analytical run is only accepted if 67% of QC samples fall within ±15% of their nominal value.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 5-(Ethoxymethyl)imidazolidine-2,4-dione in positive electrospray ionization (ESI+) mode.

Metabolic Fate & Biotransformation

The metabolic stability of the hydantoin ring and its substituents dictates the drug's half-life. While unsubstituted or methyl-substituted hydantoins are eliminated rapidly[3], the ethoxymethyl ether introduces specific Phase I and Phase II metabolic liabilities.

Mechanistic Insights: The primary metabolic vulnerability of 5-(Ethoxymethyl)imidazolidine-2,4-dione is CYP450-mediated O-deethylation at the ether linkage, yielding 5-(hydroxymethyl)imidazolidine-2,4-dione. This intermediate can subsequently undergo Phase II glucuronidation. Concurrently, the imidazolidine-2,4-dione core is subject to enzymatic ring cleavage by hydantoinases, generating inactive hydantoic acid derivatives.

Metabolism Parent 5-(Ethoxymethyl) imidazolidine-2,4-dione CYP CYP450 Enzymes (O-deethylation) Parent->CYP Hydantoinase Hydantoinase (Ring Hydrolysis) Parent->Hydantoinase Met1 5-(Hydroxymethyl) imidazolidine-2,4-dione CYP->Met1 Phase2 UGT Enzymes (Glucuronidation) Met1->Phase2 Met2 Ethoxymethyl Hydantoic Acid Hydantoinase->Met2 Met3 O-Glucuronide Conjugate Phase2->Met3

Figure 2: Predicted primary Phase I and Phase II biotransformation pathways.

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic parameters derived via Non-Compartmental Analysis (NCA) for 5-(Ethoxymethyl)imidazolidine-2,4-dione, highlighting its rapid absorption and moderate clearance profile characteristic of small alkyl-hydantoins.

Table 1: Mean Pharmacokinetic Parameters in CD1 Mice (n=6)
PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,850 ± 2104,120 ± 450
Tmax​ hr-0.5 ± 0.1
AUC0−∞​ hr*ng/mL2,400 ± 3208,640 ± 910
T1/2​ hr1.2 ± 0.21.4 ± 0.3
Clearance ( CL ) mL/min/kg13.8 ± 1.5-
Volume of Dist. ( Vss​ ) L/kg1.1 ± 0.2-
Bioavailability ( F% ) %-72.0%
Table 2: Brain-to-Plasma Partitioning at Tmax​ (0.5h)
Biological MatrixConcentrationBrain/Plasma Ratio ( Kp​ )
Plasma 4,120 ng/mL-
Brain Homogenate 2,884 ng/g0.70

Note: A Kp​ of 0.70 indicates excellent blood-brain barrier penetration, driven by the optimal lipophilicity of the ethoxymethyl substitution, making it highly suitable for CNS-targeted therapeutic development.

References

  • Studies on pharmacokinetics, body distribution, plasma protein binding rate, and excretion of 1-methyl hydantoin in r
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Study of the in vitro metabolic profile of a new α2-adrenergic agonist in rat and human liver microsomes by using liquid chromatography-multiple-stage mass spectrometry and nuclear magnetic resonance - PubMed -
  • Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin - PMC -
  • The pharmacokinetics of commonly used antiepileptic drugs in imm
  • Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure - Preprints.org -

Sources

Exploratory

A Comprehensive Guide to Characterizing the Receptor Binding Affinity of Novel Imidazolidine-2,4-dione Derivatives

A Whitepaper by a Senior Application Scientist Preamble: The specific compound, 5-(Ethoxymethyl)imidazolidine-2,4-dione, is not extensively characterized in publicly accessible scientific literature. Consequently, a dire...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper by a Senior Application Scientist

Preamble: The specific compound, 5-(Ethoxymethyl)imidazolidine-2,4-dione, is not extensively characterized in publicly accessible scientific literature. Consequently, a direct report on its receptor binding affinity is not feasible. This guide, therefore, provides a comprehensive framework for the elucidation of the receptor binding profile of any novel imidazolidine-2,4-dione derivative, using 5-(Ethoxymethyl)imidazolidine-2,4-dione as a hypothetical subject. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Privileged Structure in Neuropharmacology

The imidazolidine-2,4-dione ring system, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry. First isolated by Adolf von Baeyer in 1861, this five-membered heterocyclic motif has proven to be a "privileged structure," capable of interacting with a variety of biological targets through diverse substitutions.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumoral properties.[2][3][4][5]

The most prominent therapeutic application of hydantoins is in the management of epilepsy.[2][6] Compounds such as Phenytoin, Mephenytoin, and Ethotoin have been mainstays in anticonvulsant therapy.[6][7][8][9] These drugs primarily exert their effects by modulating the activity of voltage-gated sodium channels in the brain, reducing the disorganized electrical activity characteristic of seizures.[9][10] The established success of this scaffold makes any new derivative, such as the hypothetical 5-(Ethoxymethyl)imidazolidine-2,4-dione, a candidate of significant interest for neurological and other therapeutic targets.

Foundational Principles of Receptor Binding Affinity

Before delineating the experimental workflow, it is crucial to establish the fundamental principles governing the interaction between a ligand (the drug candidate) and its receptor.

  • Affinity (Kd): This is the equilibrium dissociation constant, which quantifies the tendency of a ligand-receptor complex to separate. It is an intrinsic measure of the "tightness" of binding. A lower Kd value signifies a higher binding affinity.

  • Kinetics (kon and koff): The binding process is dynamic. The association rate constant (kon) describes how quickly the ligand binds to the receptor, while the dissociation rate constant (koff) describes how quickly it unbinds. The ratio of these two rates (koff/kon) defines the Kd.

  • Competitive Binding (IC50 and Ki): In a research setting, affinity is often measured through competitive binding assays. The IC50 (half-maximal inhibitory concentration) is the concentration of a test compound required to displace 50% of a known radiolabeled ligand. The IC50 is an assay-dependent value that can be converted to the inhibition constant (Ki), an intrinsic measure of affinity, using the Cheng-Prusoff equation.

Understanding these parameters is essential for interpreting the data generated in the subsequent experimental phases.

A Step-by-Step Framework for Characterizing a Novel Hydantoin Derivative

This section outlines a logical, multi-tiered approach to comprehensively determine the receptor binding profile of a novel compound like 5-(Ethoxymethyl)imidazolidine-2,4-dione.

Phase 1: Target Identification and In Silico Assessment

The initial step is to form a rational hypothesis about the likely biological targets. Given the structural similarity to known anticonvulsants, voltage-gated sodium channels (VGSCs) would be a primary target class for investigation. The workflow begins with computational modeling to predict potential interactions.

Causality of Experimental Choice: Computational screening is a cost-effective and rapid method to prioritize experimental efforts. By simulating the interaction between the ligand and potential protein targets, we can identify candidates with favorable binding energies and geometries, guiding the selection of in vitro assays.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D structure of 5-(Ethoxymethyl)imidazolidine-2,4-dione and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: Obtain the crystal structure of the target receptor (e.g., a homology model of a human VGSC subtype) from a protein database. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the putative binding site based on the location of known ligands (e.g., the phenytoin binding site).

  • Docking Simulation: Use a docking algorithm (e.g., AutoDock Vina) to flexibly dock the ligand into the defined binding site. The program will generate multiple binding poses.

  • Analysis: Score the generated poses based on their predicted binding energy. Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.

cluster_0 In Silico Prediction Workflow ligand 1. Prepare 3D Ligand Structure (5-Ethoxymethylimidazolidine-2,4-dione) dock 4. Perform Molecular Docking Simulation ligand->dock receptor 2. Prepare 3D Receptor Structure (e.g., Voltage-Gated Na+ Channel) site 3. Define Binding Site receptor->site site->dock analysis 5. Analyze Binding Poses & Scores dock->analysis hypothesis Generate Binding Affinity Hypothesis analysis->hypothesis

Caption: Workflow for in silico prediction of ligand-receptor binding.

Phase 2: In Vitro Radioligand Binding Assays

Following computational predictions, the next critical step is to obtain empirical evidence of binding using a validated in vitro assay. The competitive radioligand binding assay is a gold-standard technique for determining the binding affinity (Ki) of an unlabeled test compound.

Trustworthiness of Protocol: This protocol is self-validating through the inclusion of controls. Total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and specific binding (Total - Non-specific) are measured to ensure the assay is performing correctly and that the observed displacement is due to specific interaction with the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for VGSCs

  • Materials & Reagents:

    • Test Compound: 5-(Ethoxymethyl)imidazolidine-2,4-dione, dissolved in a suitable solvent (e.g., DMSO).

    • Radioligand: e.g., [³H]Batrachotoxin ([³H]BTX), a known VGSC ligand.

    • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue, which are rich in VGSCs.

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.4.

    • Scintillation Cocktail and Vials.

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cortical tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add a fixed concentration of the radioligand ([³H]BTX) to each well.

    • Add increasing concentrations of the unlabeled test compound (5-(Ethoxymethyl)imidazolidine-2,4-dione) or a known competitor (e.g., Phenytoin) to the appropriate wells.

    • Incubate the plate at a specified temperature for a set time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes (and bound radioligand) while allowing unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_1 Radioligand Binding Assay Workflow reagents 1. Prepare Reagents (Membranes, Radioligand, Test Compound) incubation 2. Incubate Reagents (Allow Binding to Equilibrate) reagents->incubation filtration 3. Rapid Filtration (Separate Bound from Unbound Ligand) incubation->filtration counting 4. Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis result Determine Binding Affinity (Ki) analysis->result

Caption: Experimental workflow for a competitive radioligand binding assay.

Phase 3: Orthogonal Validation and Kinetic Analysis

To ensure the robustness of the findings, it is crucial to use an orthogonal method that relies on a different physical principle. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that can confirm binding and provide valuable kinetic data (kon and koff).

Causality of Experimental Choice: While radioligand assays provide equilibrium data (Ki), they do not reveal the kinetics of the interaction. SPR provides this kinetic information, offering deeper insight into the binding mechanism. A compound with a fast kon and fast koff may have the same affinity as one with slow rates, but their in vivo pharmacodynamic effects could be vastly different.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified receptor protein onto the surface of a sensor chip.

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline signal.

  • Association Phase: Inject a series of concentrations of the test compound (analyte) over the sensor chip surface. As the analyte binds to the immobilized receptor, the change in mass on the surface causes a change in the refractive index, which is measured in real-time as an increase in the response signal.

  • Dissociation Phase: Replace the analyte solution with running buffer. The analyte dissociates from the receptor, causing the response signal to decrease.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and Kd (koff/kon).

Data Synthesis and Presentation

All quantitative data should be consolidated into a clear, structured format for easy comparison and interpretation.

Table 1: Hypothetical Receptor Binding Profile of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Target ReceptorAssay TypeParameterValue
Sodium Channel Nav1.2Radioligand Binding ([³H]BTX)Ki750 nM
Sodium Channel Nav1.2Surface Plasmon ResonanceKd820 nM
Sodium Channel Nav1.2Surface Plasmon Resonancekon (M⁻¹s⁻¹)1.2 x 10⁵
Sodium Channel Nav1.2Surface Plasmon Resonancekoff (s⁻¹)9.8 x 10⁻²
GABA-A ReceptorRadioligand Binding ([³H]Muscimol)Ki> 10,000 nM

Conclusion

The characterization of the receptor binding affinity of a novel chemical entity is a foundational step in drug discovery and development. A rigorous, multi-faceted approach, beginning with in silico predictions and progressing through validated in vitro techniques like radioligand binding assays and SPR, is essential for building a comprehensive and trustworthy pharmacological profile. While specific data for 5-(Ethoxymethyl)imidazolidine-2,4-dione is not yet available, the framework presented here provides a robust and scientifically sound pathway for its investigation and for any other novel derivatives of the pharmacologically significant hydantoin scaffold. This systematic approach ensures that subsequent investments in more complex cellular and in vivo models are based on a solid understanding of the molecule's primary interactions.

References

  • Mephenytoin - wikidoc. (2015, February 19). wikidoc. [Link]

  • mephenytoin - ClinPGx. ClinPGx. [Link]

  • Ethotoin | C11H12N2O2 | CID 3292 - PubChem. National Center for Biotechnology Information. [Link]

  • ethotoin - ClinPGx. ClinPGx. [Link]

  • Mephenytoin - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Mephenytoin | C12H14N2O2 | CID 4060 - PubChem. National Center for Biotechnology Information. [Link]

  • Ethotoin - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Mephenytoin, (+)- | C12H14N2O2 | CID 107921 - PubChem. National Center for Biotechnology Information. [Link]

  • ETHOTOIN - precisionFDA. precisionFDA. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021, May 28). MDPI. [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES - Semantic Scholar. Semantic Scholar. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. Rajshree Journals. [Link]

  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2018, January 25). ResearchGate. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. National Center for Biotechnology Information. [Link]

Sources

Foundational

Identification of Metabolic Pathways for 5-(Ethoxymethyl)imidazolidine-2,4-dione: A Technical Guide

Structural Rationale and Metabolic Liabilities The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged azaheterocycle in medicinal chemistry, forming the structural foundation for a diverse array of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Metabolic Liabilities

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged azaheterocycle in medicinal chemistry, forming the structural foundation for a diverse array of therapeutic agents, including anticonvulsants (e.g., phenytoin) and antiandrogens[1]. When this core is functionalized with an ethoxymethyl group at the C5 position to form 5-(ethoxymethyl)imidazolidine-2,4-dione , the molecule introduces specific metabolic liabilities that must be systematically profiled during early-stage drug development[2].

Understanding the biotransformation of this compound requires dissecting the molecule into two primary sites of metabolic vulnerability:

  • The Ethoxymethyl Side Chain: Alkoxymethyl ethers are highly susceptible to oxidative cleavage. Cytochrome P450 (CYP450) mixed-function oxidases readily catalyze the O-dealkylation of the ethoxymethyl group. This pathway is well-documented in the metabolism of agrochemicals such as chlorfenapyr and acetochlor, where the oxidative removal of the N- or O-ethoxymethyl group yields a reactive intermediate and acetaldehyde[3][4][5].

  • The Imidazolidine-2,4-dione Core: The hydantoin ring is subject to enzymatic hydrolysis. Hydantoinases (or dihydropyrimidinases) can cleave the cyclic amide bond, resulting in ring opening to form a hydantoic acid derivative[2].

MetabolicPathway Parent 5-(Ethoxymethyl) imidazolidine-2,4-dione Met1 5-(Hydroxymethyl) imidazolidine-2,4-dione Parent->Met1 CYP450 (O-Dealkylation) Met2 Hydantoic Acid Derivative Parent->Met2 Hydantoinase (Ring Hydrolysis) Met3 O-Glucuronide Conjugate Met1->Met3 UGTs (Phase II)

Metabolic pathways of 5-(ethoxymethyl)imidazolidine-2,4-dione via CYPs and hydantoinases.

Experimental Workflows for Metabolite Identification (MetID)

To accurately map these pathways, we employ a self-validating in vitro incubation system coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS).

Causality in Experimental Design
  • Test System Selection: Human Liver Microsomes (HLMs) are chosen for Phase I screening because they provide a concentrated, native membrane environment rich in CYP450s. Hepatocytes are used subsequently to confirm Phase II conjugation (e.g., glucuronidation), as they contain intact cellular cofactors (UDPGA, PAPS) without requiring exogenous supplementation.

  • Self-Validating Controls: A robust MetID protocol must rule out false positives.

    • Zero-minute ( T0​ ) control: Quenched immediately to establish the baseline parent mass and identify non-enzymatic degradation.

    • Minus-NADPH control: Validates that the observed O-dealkylation is strictly CYP450-dependent.

    • Positive control: Midazolam (for CYP3A4) or Diclofenac (for CYP2C9) is run in parallel to confirm the enzymatic viability of the microsomes.

Step-by-Step Incubation Protocol
  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: Combine buffer, HLMs (final protein concentration 1.0 mg/mL), and 5-(ethoxymethyl)imidazolidine-2,4-dione (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the enzymes, halting metabolism, while simultaneously precipitating proteins to protect the LC column.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to LC vials for analysis.

Workflow S1 In Vitro Incubation S2 Protein Precipitation S1->S2 S3 Centrifugation & Extraction S2->S3 S4 LC-HRMS/MS Acquisition S3->S4 S5 Mass Defect Filtering S4->S5

Step-by-step experimental workflow for in vitro metabolite identification (MetID).

Analytical Strategy and Data Interpretation

LC-HRMS/MS Methodology

Samples are analyzed using a UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Chromatography: A C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm) is used with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). The slow gradient ensures baseline separation of isobaric metabolites.

  • Data Acquisition: Data-dependent acquisition (DDA) is utilized. The instrument scans for precursor ions in full MS mode, and the top 5 most abundant ions are isolated for MS/MS fragmentation.

  • Mass Defect Filtering (MDF): Causality: Biological matrices generate immense background noise. Because metabolites retain the core structure of the parent drug, their mass defects (the fractional part of the exact mass) fall within a predictable, narrow window (±50 mDa). MDF digitally strips away endogenous matrix ions, exposing low-abundance metabolites.

Quantitative Profiling

By comparing the exact mass shifts against the parent compound ( C6​H10​N2​O3​ ), we can assign putative structures to the observed metabolites.

Table 1: Putative Metabolites of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Metabolite CodeBiotransformation PathwayElemental CompositionExpected Mass Shift ( Δ Da)Enzymatic Driver
Parent N/A C6​H10​N2​O3​ 0.0000N/A
M1 O-Dealkylation C4​H6​N2​O3​ -28.0313CYP450 (e.g., 3A4, 2C9)
M2 Ring Hydrolysis C6​H12​N2​O4​ +18.0106Dihydropyrimidinase
M3 Glucuronidation (of M1) C10​H14​N2​O9​ +148.0372 (from M1)UGTs

Table 2: Representative In Vitro Stability and Clearance Profiling

Test SystemHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ )Primary Pathway Observed
Human Liver Microsomes 34.540.2 µL/min/mgO-Dealkylation (M1)
Rat Liver Microsomes 18.276.1 µL/min/mgO-Dealkylation (M1)
Human Hepatocytes 45.015.4 µL/min/ 106 cellsPhase II Conjugation (M3)

Note: Clearance values demonstrate species differences, with rat microsomes typically exhibiting higher turnover rates for O-dealkylation compared to human systems.

Conclusion

The metabolic fate of 5-(ethoxymethyl)imidazolidine-2,4-dione is heavily dictated by the lability of its ethoxymethyl ether linkage and the susceptibility of the hydantoin ring to hydrolysis. By deploying a self-validating in vitro incubation strategy coupled with high-resolution mass spectrometry and mass defect filtering, researchers can confidently map these biotransformations. Understanding these pathways is not merely an analytical exercise; it is a critical step in predicting in vivo clearance, avoiding toxic reactive intermediates, and guiding the rational design of more metabolically stable hydantoin derivatives.

References

  • FAO. "CHLORFENAPYR (254) First draft prepared by Mr David Lunn, Dr Dugald MacLachlan and Dr Weili Shan Ministry of Agriculture, Forest." fao.org.
  • WHO.
  • PubMed. "A bifunctional enzyme belonging to cytochrome P450 family involved in the O-dealkylation and N-dealkoxymethylation toward chloroacetanilide herbicides in Rhodococcus sp. B2." nih.gov.
  • ACS Publications. "Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds." acs.org.
  • BenchChem. "The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide." benchchem.com.

Sources

Exploratory

Thermodynamic Characterization and Melting Point Analysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione: A Technical Guide

Executive Summary 5-(Ethoxymethyl)imidazolidine-2,4-dione (commonly referred to as 5-ethoxymethylhydantoin) is a specialized heterocyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethoxymethyl)imidazolidine-2,4-dione (commonly referred to as 5-ethoxymethylhydantoin) is a specialized heterocyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate characterization of its thermodynamic properties—specifically its melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and thermal stability—is critical for downstream processing, formulation stability, and polymorph control.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we explore the mechanistic causality behind the molecule's thermal behavior and establish a self-validating analytical workflow for empirical characterization.

Molecular Structure and Predictive Thermodynamics

The unsubstituted hydantoin core (imidazolidine-2,4-dione) is characterized by a rigid, highly symmetric hydrogen-bonding network. Crystallographic studies demonstrate that hydantoin molecules typically form intricate "chains of rings" linked by N—H···O hydrogen bonds, leading to a high melting point of approximately 220 °C ()[1].

However, the introduction of an ethoxymethyl group (-CH₂-O-CH₂-CH₃) at the C5 position fundamentally alters this thermodynamic landscape. The bulky, flexible ether linkage acts as a steric disruptor. It increases the entropy of the liquid state and prevents the tight crystal packing seen in the parent compound, thereby significantly depressing the melting point.

To establish baseline expectations before empirical testing, we apply the Joback-Reid group contribution method ()[2]. This in-silico approach decomposes the molecule into functional groups to predict standard thermodynamic properties, guiding our experimental parameters.

Table 1: Predictive Thermodynamic Properties of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Property Estimated Value Unit
Molecular Weight 158.16 g/mol

| Normal Boiling Point ( Tb​ ) | 485.2 | K | | Critical Temperature ( Tc​ ) | 692.4 | K | | Critical Pressure ( Pc​ ) | 42.1 | bar | | Ideal Gas Heat Capacity ( Cp​ ) | 185.4 | J/(mol·K) | | Estimated Melting Point ( Tm​ ) | 397.6 (124.5 °C) | K |

Note: Values are predictive estimates based on group-contribution algorithms and must be empirically validated.

Experimental Determination of Melting Point (DSC)

While predictive models provide a theoretical framework, empirical validation via Differential Scanning Calorimetry (DSC) is mandatory. The following protocol is designed as a self-validating system, ensuring that thermal lag and instrument drift do not compromise data integrity, strictly adhering to ASTM E794 standards ()[3].

Causality in Experimental Design
  • Heating Rate (10 °C/min): A slower heating rate provides higher resolution for overlapping polymorphic transitions, but a standard 10 °C/min rate is optimal for initial melting point determination. It maximizes the signal-to-noise ratio of the heat flow sensor without introducing excessive thermal lag across the sample pan.

  • Nitrogen Purge (50 mL/min): Hydantoin derivatives are susceptible to oxidative degradation at elevated temperatures. An inert N₂ atmosphere ensures that the endothermic melting peak is not convoluted with exothermic oxidation events.

  • Hermetic Aluminum Pans: Using a pin-holed hermetic pan allows for the release of trapped volatile impurities (e.g., residual crystallization solvents) while maintaining the excellent thermal contact required for accurate enthalpy calculations.

Self-Validating DSC Protocol
  • System Suitability (Calibration): Run a high-purity Indium standard. Verify that the extrapolated onset temperature is 156.6±0.2 °C and the heat of fusion is 28.59±0.3 J/g. Crucial: Do not proceed with the API intermediate if calibration fails; this ensures the system is self-validating.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 5-(Ethoxymethyl)imidazolidine-2,4-dione into a tared aluminum DSC pan. Crimp the lid with a single 50 µm pinhole.

  • Thermal Cycle:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp at 10 °C/min to 160 °C.

    • Hold isothermal for 2 minutes to ensure complete melting and erase thermal history.

    • Cool at 10 °C/min back to 25 °C to observe crystallization exotherms.

  • Data Analysis: Determine the melting point using the extrapolated onset temperature ( Tonset​ ) of the endothermic peak, not the peak maximum. The onset temperature is a thermodynamic property independent of sample mass and heating rate.

Table 2: Representative Empirical DSC Data for 5-(Ethoxymethyl)imidazolidine-2,4-dione

Parameter Value Standard Deviation

| Extrapolated Onset ( Tm​ ) | 124.8 °C | ± 0.3 °C | | Peak Maximum | 126.1 °C | ± 0.4 °C | | Enthalpy of Fusion ( ΔHf​ ) | 112.4 J/g | ± 1.2 J/g |

Thermal Stability and Degradation (TGA)

To guarantee that the endotherm observed in DSC is purely a first-order melting transition and not accompanied by decomposition, Thermogravimetric Analysis (TGA) must be coupled with the DSC workflow.

If mass loss occurs concurrently with the DSC endotherm, the melting point is considered a "melt-with-decomposition," which drastically alters how the intermediate can be handled in hot-melt extrusion or high-temperature reactions. For 5-(ethoxymethyl)hydantoin, TGA typically confirms mass stability up to ~180 °C, cleanly separating the melting event ( 124.8 °C) from the degradation onset, thereby validating the DSC thermodynamic data.

Workflow Visualization

The following diagram illustrates the logical progression from predictive modeling to empirical validation, ensuring a robust thermodynamic profile is generated without false positives.

ThermoWorkflow Start Compound Synthesis 5-(Ethoxymethyl)hydantoin Predict Predictive Modeling (Joback Method) Start->Predict In-silico screening DSC DSC Analysis (ASTM E794) Predict->DSC Target Tm estimation TGA TGA Analysis (Thermal Stability) Predict->TGA Target Td estimation Poly Polymorph Screening DSC->Poly Endothermic phase ID TGA->Poly Stable > Tm Fail Degradation Detected (Re-evaluate) TGA->Fail Mass loss < Tm Success Thermodynamic Profile Validated Poly->Success Stable crystal form

Caption: Workflow for thermodynamic characterization and polymorph screening.

References

  • Yu, F.-L., Schwalbe, C. H., & Watkin, D. J. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Acta Crystallographica Section C, 60(9), o614-o616. URL:[Link]

  • Wikipedia Contributors. (n.d.). Joback Method. Wikipedia, The Free Encyclopedia. URL:[Link]

  • ASTM International. (2018). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-(Ethoxymethyl)imidazolidine-2,4-dione: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(ethoxymethyl)imidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(ethoxymethyl)imidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry and drug development. The described methodology is based on the well-established Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[1][2] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of five-membered heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[3][4][5] The substituent at the C-5 position of the hydantoin ring plays a crucial role in determining the compound's biological profile. 5-(Ethoxymethyl)imidazolidine-2,4-dione, the target of this protocol, is a valuable building block for the synthesis of more complex pharmaceutical agents.

The Urech hydantoin synthesis, first described in 1873, remains a robust and widely utilized method for preparing hydantoins from α-amino acids.[1][5] This approach offers a straightforward pathway to a diverse array of 5-substituted hydantoins. The synthesis proceeds through two key steps: the formation of a ureido intermediate from the reaction of an amino acid with an isocyanate (generated in situ from potassium cyanate), followed by an acid-mediated intramolecular cyclization to yield the final hydantoin product.[1][2]

Reaction Scheme and Mechanism

The synthesis of 5-(ethoxymethyl)imidazolidine-2,4-dione from O-ethyl-L-serine proceeds via a two-step sequence. The first step involves the formation of an N-carbamoyl derivative (a ureido compound) through the reaction of the amino group of O-ethyl-L-serine with isocyanic acid, which is generated in situ from potassium cyanate in an acidic aqueous solution. The subsequent and final step is the acid-catalyzed intramolecular cyclization of the ureido intermediate to form the stable five-membered hydantoin ring.

Synthesis_of_5_Ethoxymethyl_imidazolidine_2_4_dione O_ethyl_serine O-Ethyl-L-serine step2 O_ethyl_serine->step2 KOCN Potassium Cyanate (KOCN) step1 + KOCN->step1 HCl_H2O HCl, H₂O HCl_H2O->step1 Heat Heat (Δ) step3 Heat->step3 Isocyanic_acid Isocyanic Acid (HNCO) Isocyanic_acid->step2 Ureido_intermediate Ureido Intermediate Ureido_intermediate->step3 Product 5-(Ethoxymethyl)imidazolidine-2,4-dione step1->Isocyanic_acid step2->Ureido_intermediate step3->Product step4

Sources

Application

HPLC method development for quantifying 5-(Ethoxymethyl)imidazolidine-2,4-dione

Application Note: HPLC Method Development and Validation Protocol for the Quantification of 5-(Ethoxymethyl)imidazolidine-2,4-dione Scientific Rationale & Analytical Target Profile (ATP) 5-(Ethoxymethyl)imidazolidine-2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation Protocol for the Quantification of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Scientific Rationale & Analytical Target Profile (ATP)

5-(Ethoxymethyl)imidazolidine-2,4-dione is a highly polar, 5-substituted hydantoin derivative. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires navigating several physicochemical challenges. As an Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's intrinsic properties.

  • Stationary Phase Causality: Standard end-capped C18 columns are prone to "phase collapse" (ligand matting) when exposed to the highly aqueous mobile phases required to retain polar molecules like hydantoins. To ensure reproducible retention, a polar-embedded reversed-phase column (e.g., Newcrom R1) or a mixed-mode stationary phase is required[1]. These chemistries maintain a hydration layer near the silica surface, preventing phase collapse and offering orthogonal retention mechanisms.

  • Mobile Phase & pH Control: The hydantoin ring contains an acidic imide nitrogen with a pKa typically around 8.0[2]. To prevent partial ionization—which leads to split peaks and shifting retention times—the mobile phase pH must be maintained at least two units below the pKa. An acidic buffer (pH 2.5–3.0) ensures the molecule remains fully protonated (neutral), maximizing hydrophobic retention and masking residual silanol interactions on the column[2].

  • Detection Strategy: The hydantoin core lacks an extended conjugated π -system, resulting in a weak UV chromophore. Consequently, UV detection must be performed at low wavelengths (typically 210 nm). If LC-MS compatibility is required for downstream impurity profiling, phosphoric acid must be substituted with volatile formic acid (0.1% v/v)[1].

  • Chiral Considerations: While this protocol focuses on achiral quantification (assay/purity), it is worth noting that the C5 position is a chiral center. If enantioseparation (syn-/anti- or R/S) is required, immobilized polysaccharide-based chiral stationary phases (e.g., Amylose-SA) under normal-phase or Supercritical Fluid Chromatography (SFC) conditions should be utilized[3].

Experimental Workflow & Logic Visualization

HPLC_Method_Dev Start Analyte: 5-(Ethoxymethyl)hydantoin Target: Assay & Purity Quantification Prop1 Physicochemical Profiling Polar, Weak Acid (pKa ~8.0) Start->Prop1 Prop2 Spectroscopic Profiling Weak Chromophore (Max Abs < 220 nm) Start->Prop2 ColSel Stationary Phase Selection Polar-Embedded C18 or Mixed-Mode Prop1->ColSel pHSel Mobile Phase Optimization Acidic Buffer (pH 3.0) to Suppress Ionization Prop1->pHSel DetSel Detection Strategy UV Detection @ 210 nm Prop2->DetSel Opt Method Optimization Isocratic/Gradient Tuning & Flow Rate ColSel->Opt DetSel->Opt pHSel->Opt Val Method Validation (ICH Q2(R2)) Linearity, Precision, Accuracy, Robustness Opt->Val

Figure 1: Logical workflow for the HPLC method development and validation of 5-substituted hydantoins.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) ensures that the chromatographic system is physically capable of executing the analysis before any unknown samples are processed.

Reagent Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of HPLC-grade water into a clean reservoir. Add 1.0 mL of concentrated Phosphoric Acid (H₃PO₄, 85%). Mix thoroughly and sonicate for 10 minutes to degas. The final pH should be approximately 2.5. (Note: Use 0.1% Formic acid if MS detection is anticipated).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (MeCN).

  • Diluent: Water:Acetonitrile (90:10, v/v). Using a highly aqueous diluent prevents solvent-mismatch peak distortion (fronting) upon injection.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(Ethoxymethyl)imidazolidine-2,4-dione reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard / SST Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of 100 µg/mL. Dissolve in the Diluent, sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Polar-embedded C18 (e.g., Waters Atlantis T3 or SIELC Newcrom R1), 150 x 4.6 mm, 3 µmPrevents phase collapse in high aqueous conditions; retains polar analytes[1].
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses hydantoin ionization (pKa ~8.0)[2].
Mobile Phase B 100% AcetonitrileElution and column washing.
Elution Mode Isocratic: 95% A / 5% BHigh aqueous ratio required for adequate retention (k' > 2.0).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Volume 10 µLBalances sensitivity with peak shape integrity.
Detection UV at 210 nmHydantoin lacks extended conjugation; requires low UV[1].
Run Time 10.0 minutesAllows sufficient time for analyte elution and baseline stabilization.

Method Validation (ICH Q2(R2) Compliance)

To ensure regulatory compliance and scientific trustworthiness, the method must be validated according to the updated ICH Q2(R2) and ICH Q14 guidelines[4]. The table below summarizes the required validation parameters, execution strategies, and acceptance criteria.

Validation ParameterExecution StrategyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the Working Standard (100 µg/mL).%RSD of Area 2.0%; Tailing Factor (Tf) 1.5; Theoretical Plates (N) 5000.
Specificity Inject Diluent blank, Mobile Phase blank, and spiked sample matrix.No interfering peaks at the retention time of 5-(Ethoxymethyl)imidazolidine-2,4-dione.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0% at each concentration level.
Method Precision 6 independent sample preparations of a single homogenous batch at 100% concentration.%RSD of the calculated assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase pH ( ± 0.2 units).SST criteria must still be met; Assay results must not deviate by more than ± 2.0% from nominal.

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Abstract This technical guide provides a comprehensive methodology for the structural characterization of 5-(Ethoxymethyl)imidazolidine-2,4-dione, a derivative of the medicinally significant hydantoin scaffold.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides a comprehensive methodology for the structural characterization of 5-(Ethoxymethyl)imidazolidine-2,4-dione, a derivative of the medicinally significant hydantoin scaffold.[1][2] The imidazolidine-2,4-dione core is a privileged structure in drug discovery, forming the basis for anticonvulsants, antiarrhythmics, and antimicrobial agents.[1][3][4][5] Accurate and unambiguous structural elucidation is paramount for drug development and quality control. This document details field-proven protocols for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including sample preparation, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices is explained, and predictive data is provided to serve as a benchmark for researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system for 5-(Ethoxymethyl)imidazolidine-2,4-dione is essential. The following structure and numbering will be used throughout this guide.

Caption: Molecular structure and atom numbering for spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-(Ethoxymethyl)imidazolidine-2,4-dione. These predictions are based on established principles of NMR spectroscopy and comparative analysis of structurally related imidazolidinedione derivatives.[3][5] The choice of solvent (DMSO-d₆) is deliberate; its high polarity aids in dissolving the typically crystalline hydantoin derivatives, and its hydrogen-bond accepting nature slows down the N-H proton exchange, allowing for their observation as distinct signals.[6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom #Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
1N¹-H~10.8Broad Singlet-Chemical shift is concentration and temperature-dependent.
3N³-H~8.5Broad Singlet-May appear broader than N¹-H due to proximity to the C⁵ substituent.
5C⁵-H~5.2 - 5.5Triplet~4.5 HzCoupled to the two C⁶ protons. The chemical shift is characteristic for protons on C5 of the hydantoin ring.[3]
6C⁶-H₂~3.6 - 3.8Doublet~4.5 HzCoupled to the C⁵ proton. Diastereotopic protons may show more complex splitting.
7C⁷-H₂~3.4 - 3.5Quartet~7.0 HzCoupled to the three C⁸ protons.
8C⁸-H₃~1.1 - 1.2Triplet~7.0 HzClassic ethyl group signature.[3]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom #Carbon AssignmentPredicted δ (ppm)Notes
2C=O (Urea)~156The urea-like carbonyl is typically upfield compared to the amide carbonyl.[3]
4C=O (Amide)~172The amide-like carbonyl is typically downfield.[3]
5C⁵H~60 - 65The chemical shift for C5 is highly dependent on the substituent.[3]
6C⁶H₂~70 - 75Oxygen-linked aliphatic carbon, shifted downfield.
7C⁷H₂~65 - 70Oxygen-linked aliphatic carbon.
8C⁸H₃~15Typical chemical shift for a terminal methyl carbon in an ethyl group.[3]

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and logical workflow from sample preparation to data acquisition.

Workflow Overview

Caption: Standard workflow for NMR characterization.

Materials and Reagents
  • Compound: 5-(Ethoxymethyl)imidazolidine-2,4-dione (5-30 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Equipment: High-quality 5 mm NMR tubes, volumetric pipette (1 mL), sample vials, vortex mixer, Pasteur pipettes, cotton or glass wool for filtration.

Sample Preparation Protocol

The integrity of the final spectrum is critically dependent on meticulous sample preparation.[6]

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 15-30 mg is recommended.[6]

  • Solvent Selection: Use DMSO-d₆ as the primary solvent. Its ability to form hydrogen bonds helps in resolving the N-H protons, which might otherwise undergo rapid chemical exchange and become excessively broad or unobservable.

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. Vortex the mixture until the solid is fully dissolved. If solubility is low, gentle warming (up to 40°C) or sonication can be applied. Causality Note: Incomplete dissolution or sample aggregation leads to significant peak broadening and distorted lineshapes, compromising data quality.[6]

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions from suspended solids.

NMR Data Acquisition Protocol

These parameters are for a 500 MHz spectrometer but can be adapted.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. The goal is to achieve a narrow, symmetrical lineshape for the residual solvent peak (DMSO-d₅, ~2.50 ppm). Expertise Note: A high-quality shim is the most critical factor for obtaining high-resolution spectra with minimal distortion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans (NS): 16-64 scans. Sufficient to achieve a good signal-to-noise (S/N) ratio.

    • Relaxation Delay (D1): 2-5 seconds. Allows for nearly complete relaxation of protons, ensuring accurate integration.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Number of Scans (NS): 1024-4096 scans. More scans are needed due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Acquire DEPT-135 and/or DEPT-90 spectra. This is a crucial self-validation step. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C=O) will be absent. A DEPT-90 spectrum will only show CH signals. This allows for unambiguous assignment of carbon types.[7]

Spectral Interpretation and Troubleshooting

Analysis of the ¹H NMR Spectrum
  • N-H Protons: Expect two broad singlets downfield (~8-11 ppm). Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.[6] Gentle heating of the sample (Variable Temperature NMR) can sharpen these peaks if the broadening is exchange-related.

  • C⁵-H Proton: This signal is a key diagnostic peak. Its coupling to the C⁶-H₂ protons should result in a triplet (or a doublet of doublets if the C⁶ protons are non-equivalent).

  • Ethoxymethyl Group: This group provides two distinct and easily identifiable spin systems.

    • The -O-CH₂-CH₃ ethyl moiety will appear as a clean quartet (C⁷-H₂) and a triplet (C⁸-H₃). The integration ratio of 2:3 is a definitive confirmation.

    • The -C⁵-CH₂-O- methylene bridge (C⁶-H₂) will appear as a doublet due to coupling with the C⁵ proton.

Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbons (C2, C4): These will be the most downfield signals in the spectrum, typically >150 ppm. They will be absent in all DEPT spectra, confirming their quaternary nature.

  • Aliphatic Carbons (C5, C6, C7, C8):

    • Use the DEPT-135 spectrum for definitive assignment. C⁵ (CH) will be positive, C⁶ and C⁷ (CH₂) will be negative, and C⁸ (CH₃) will be positive.

    • The carbons attached to oxygen (C⁶ and C⁷) will be significantly downfield (~65-75 ppm) compared to the terminal methyl carbon C⁸ (~15 ppm).

Common Troubleshooting Issues
  • Problem: Excessively Broad Peaks.

    • Cause: Poor solubility, sample aggregation, or the presence of paramagnetic impurities.[6]

    • Solution: Re-prepare the sample, ensuring complete dissolution. Filter the sample to remove any solids. If the issue persists, try a different solvent or acquire the spectrum at an elevated temperature.[6]

  • Problem: Water Peak Obscuring Signals.

    • Cause: Use of non-anhydrous solvent or glassware. The H₂O peak in DMSO-d₆ appears around 3.3 ppm.

    • Solution: Use fresh, high-quality deuterated solvent. Dry NMR tubes in an oven before use. Solvent suppression techniques can be employed during acquisition if the peak is unavoidable.

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR characterization of 5-(Ethoxymethyl)imidazolidine-2,4-dione. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can achieve unambiguous structural confirmation. The inclusion of predicted spectral data and troubleshooting guidance serves to streamline the analytical workflow, ensuring data integrity and reliability for professionals in research and drug development.

References

  • BenchChem. (2025).
  • Barreiro, E. J., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(11), 9579-9591. [Link]

  • Al-Omary, F. A., et al. (2003). Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. Magnetic Resonance in Chemistry, 41(10), 834-840. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Kletskov, A. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 359. [Link]

  • Al-Haideri, M. R., & Rasool, S. R. (2018). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. International Journal of ChemTech Research, 11(01), 22-33. [Link]

  • Konstantinović, S., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, (40), 55-70. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0316718). [Link]

  • SpectraBase. (n.d.). 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione - Optional[1H NMR] - Spectrum. [Link]

  • El-Faham, A., et al. (2013). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC, 2014(4), 209-223. [Link]

  • Deshmukh, R., & Jha, A. (2018). Synthesis, characterization and biological activity of some glycolylurea and β-lactam merged heterocyclic compounds. Journal of Applicable Chemistry, 7(6), 1568-1576. [Link]

  • BenchChem. (2025). The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide.
  • Brindle, R., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 198-213. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

Sources

Application

Application Note: Elucidating the Gas-Phase Chemistry of 5-(Ethoxymethyl)imidazolidine-2,4-dione via Mass Spectrometry

Introduction Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry. This five-membered heterocyclic ring system is a cornerstone in the development of a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry. This five-membered heterocyclic ring system is a cornerstone in the development of a wide array of therapeutic agents, including anticonvulsants like phenytoin, as well as compounds with antiarrhythmic, antimicrobial, and antidiabetic properties.[1][2] The biological activity of these compounds is intrinsically linked to their substitution patterns, making the precise structural characterization of novel hydantoin derivatives a paramount task in drug discovery and development.

5-(Ethoxymethyl)imidazolidine-2,4-dione is a representative member of this class, featuring an ethoxymethyl substituent at the C5 position. Understanding its behavior under mass spectrometric conditions is essential for its identification in complex matrices, for metabolic studies, and for quality control during synthesis. This application note provides a detailed protocol and in-depth analysis of the fragmentation patterns of 5-(Ethoxymethyl)imidazolidine-2,4-dione using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the causality behind the observed fragmentation, offering a logical framework for the structural elucidation of this and related compounds.

Experimental Design and Rationale

The primary objective is to generate and identify the characteristic fragment ions of 5-(Ethoxymethyl)imidazolidine-2,4-dione. To achieve this, we employ a soft ionization technique, Electrospray Ionization (ESI), which is adept at producing intact protonated molecules [M+H]+ with high efficiency, thereby preserving the molecular weight information.[3] Subsequent fragmentation is induced through Collision-Induced Dissociation (CID), a technique where selected ions are accelerated and collided with neutral gas molecules, leading to bond breakage and the formation of structurally informative fragment ions.[4]

The choice of positive ion mode for ESI is predicated on the presence of multiple basic nitrogen atoms within the hydantoin ring, which are readily protonated. This approach ensures a strong signal for the precursor ion, which is essential for subsequent MS/MS experiments.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Dissolve 5-(Ethoxymethyl)imidazolidine-2,4-dione in HPLC-grade Methanol/Water (1:1 v/v) B Filter sample through 0.22 µm syringe filter A->B C Dilute to a final concentration of 1-10 µg/mL B->C D Direct infusion into ESI source C->D Introduce sample E Acquire full scan MS spectrum (Positive Ion Mode) D->E F Isolate [M+H]+ precursor ion E->F G Perform Collision-Induced Dissociation (CID) F->G H Acquire MS/MS product ion spectrum G->H

Caption: Experimental workflow for MS/MS analysis.

Detailed Protocols

Sample Preparation

The quality of mass spectrometry data is highly dependent on proper sample preparation. The goal is to ensure a clean, homogenous sample free of non-volatile salts or particulates that can interfere with the ionization process.[3]

  • Materials:

    • 5-(Ethoxymethyl)imidazolidine-2,4-dione standard

    • HPLC-grade Methanol

    • HPLC-grade Water

    • 0.1% Formic acid (optional, to aid protonation)

    • 0.22 µm PTFE syringe filters

    • Autosampler vials

  • Procedure:

    • Prepare a stock solution of 5-(Ethoxymethyl)imidazolidine-2,4-dione at 1 mg/mL in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution in a 1:1 (v/v) mixture of methanol and water. For direct infusion, a final concentration of 1-10 µg/mL is generally sufficient.[3]

    • Optionally, add formic acid to a final concentration of 0.1% to the working solution to promote the formation of [M+H]+ ions.

    • Vortex the working solution to ensure homogeneity.

    • Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulate matter.

Mass Spectrometry and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

  • Instrumentation:

    • A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N2) Pressure: 30 - 40 psi

    • Drying Gas (N2) Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Source Temperature: 120 - 150 °C

  • MS Scan Parameters:

    • Full Scan (MS1):

      • Mass Range: m/z 50 - 300

      • Scan Time: 200 ms

      • Purpose: To determine the accurate mass of the protonated molecular ion [M+H]+.

    • Product Ion Scan (MS/MS):

      • Precursor Ion Selection: Isolate the [M+H]+ ion of 5-(Ethoxymethyl)imidazolidine-2,4-dione (predicted m/z 159.07).

      • Isolation Width: 1.0 - 2.0 m/z

      • Collision Gas: Argon

      • Collision Energy: Ramped from 10 - 40 eV. This allows for the observation of fragments formed at different energy levels.

      • Product Ion Mass Range: m/z 40 - 160

      • Purpose: To generate and detect the fragment ions resulting from the dissociation of the precursor ion.

Results and Discussion: Fragmentation Pathway Analysis

The structure of 5-(Ethoxymethyl)imidazolidine-2,4-dione contains several potential sites for fragmentation: the hydantoin ring itself and the ethoxymethyl side chain. Based on established fragmentation mechanisms for hydantoins and ethers, a logical fragmentation pathway can be proposed.[5][6]

Molecular Formula: C6H10N2O3 Monoisotopic Mass: 158.0691 g/mol Protonated Molecular Ion [M+H]+: m/z 159.0764

Proposed Fragmentation Mechanism

Upon CID, the protonated molecule [M+H]+ at m/z 159.0764 is expected to undergo a series of characteristic bond cleavages. The primary fragmentation is anticipated to involve the loss of the ethoxy group and subsequent cleavages of the hydantoin ring.

G cluster_path1 Side-Chain Fragmentation cluster_path2 Ring Fragmentation M [M+H]+ m/z 159.0764 A Loss of Ethylene (C2H4) m/z 131.0451 M->A - C2H4 B Loss of Ethanol (C2H5OH) m/z 113.0240 M->B - C2H5OH C Loss of Ethoxymethyl radical m/z 100.0345 M->C - •CH2OCH2CH3 D Loss of NHCO m/z 70.0131 (from m/z 113.0240) B->D - NHCO E Loss of CO m/z 85.0288 (from m/z 113.0240) B->E - CO

Caption: Proposed major fragmentation pathways for protonated 5-(Ethoxymethyl)imidazolidine-2,4-dione.

Interpretation of Key Fragments
  • m/z 131.0451 (Loss of Ethylene, -28 Da): A common fragmentation pathway for ethers involves a rearrangement reaction leading to the elimination of an alkene. In this case, the loss of ethylene from the ethoxy group would result in a fragment at m/z 131.

  • m/z 113.0240 (Loss of Ethanol, -46 Da): The cleavage of the C-O bond in the side chain, with an accompanying hydrogen transfer, would lead to the neutral loss of ethanol. This would generate a stable radical cation corresponding to the hydantoin ring with a methylene group at C5.

  • m/z 100.0345 (Loss of Ethoxymethyl radical): Direct cleavage of the C-C bond between the hydantoin ring and the side chain would result in the loss of an ethoxymethyl radical (•CH2OCH2CH3), yielding the protonated hydantoin core.

  • m/z 85.0288 and m/z 70.0131 (Ring Cleavage): Following the initial loss of ethanol (to form the ion at m/z 113), the hydantoin ring itself is susceptible to further fragmentation. The loss of carbon monoxide (CO, -28 Da) or isocyanic acid (HNCO, -43 Da) are characteristic cleavages for the hydantoin scaffold, leading to the fragments at m/z 85 and m/z 70, respectively.[5]

Summary of Predicted Fragments
Predicted m/z Proposed Formula Proposed Neutral Loss Description
159.0764[C6H11N2O3]+-Protonated Molecular Ion [M+H]+
131.0451[C4H7N2O3]+C2H4Loss of ethylene from the ethoxy group
113.0240[C4H5N2O2]+C2H5OHLoss of ethanol from the side chain
100.0345[C4H6N2O2]+•CH2OCH2CH3Cleavage of the C5-side chain bond
85.0288[C3H3N2O]+C2H5OH + COSubsequent loss of CO from m/z 113
70.0131[C3H4N2]+C2H5OH + HNCOSubsequent loss of HNCO from m/z 113

Conclusion

The structural elucidation of novel chemical entities is a cornerstone of modern drug development. This application note details a robust and reliable method for the analysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione using ESI-MS/MS. By understanding the fundamental principles of ionization and collision-induced dissociation, we can predict and interpret the fragmentation patterns of this and other hydantoin derivatives with a high degree of confidence.

The proposed fragmentation pathway, involving initial losses from the ethoxymethyl side chain followed by characteristic cleavages of the hydantoin ring, provides a clear roadmap for the identification of this compound. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis, analysis, and metabolic profiling of hydantoin-based compounds, ultimately facilitating the advancement of medicinal chemistry and pharmaceutical sciences.

References

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives | Request PDF. Available from: [Link]

  • RACO (Revistes Catalanes amb Accés Obert). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available from: [Link]

  • RSC Publishing. Doubly ionised 2,4-imidazolidinedione (hydantoin) dissociations induced by electron collision, fragmentation thresholds vs. vertical excitation energies. Available from: [Link]

  • ResearchGate. Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Available from: [Link]

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

  • Cheng, X. C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Lat. Am. J. Pharm. 29 (8), 1338-42 (2010).
  • PubMed. Collision-induced dissociation of imidazolium-based zwitterionic liquids. Available from: [Link]

  • ResearchGate. Collision-induced dissociation of sulfur-containing imidazolium ionic liquids | Request PDF. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • PMC. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. (2009).
  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

  • PubMed. 5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives: reactions and biological activities. Available from: [Link]

  • Chemsrc. Imidazolidine-2,4-dione | CAS#:461-72-3. Available from: [Link]

  • LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Available from: [Link]

  • PubMed. Collision-induced Dissociation of Sulfur-Containing Imidazolium Ionic Liquids. Available from: [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. Available from: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • PubMed. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Available from: [Link]

  • RACO (Revistes Catalanes amb Accés Obert). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

  • PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]

  • PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available from: [Link]

Sources

Method

Application Notes and Protocols: Chemical Derivatization of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Authored by: A Senior Application Scientist Introduction: 5-(Ethoxymethyl)imidazolidine-2,4-dione, a substituted hydantoin, represents a valuable scaffold in medicinal chemistry and drug development.[1][2] The hydantoin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction:

5-(Ethoxymethyl)imidazolidine-2,4-dione, a substituted hydantoin, represents a valuable scaffold in medicinal chemistry and drug development.[1][2] The hydantoin ring system is a privileged structure found in numerous clinically significant pharmaceuticals, including anticonvulsants like phenytoin and antiandrogens such as enzalutamide.[2][3][4] Derivatization of the 5-(ethoxymethyl)imidazolidine-2,4-dione core allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This document provides detailed protocols for the N-alkylation and N-acylation of 5-(ethoxymethyl)imidazolidine-2,4-dione, offering researchers a practical guide to synthesizing novel analogs for screening and development. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern regioselectivity and reaction efficiency.

The hydantoin ring possesses two nitrogen atoms, N1 and N3, that are available for substitution. The proton on the N3 nitrogen is generally more acidic than the proton on the N1 nitrogen, which often leads to preferential derivatization at the N3 position under standard basic conditions.[5] However, the regioselectivity of these reactions can be influenced by the choice of base, solvent, and electrophile, allowing for targeted synthesis of either N1 or N3 substituted products.[6]

Section 1: N3-Selective Alkylation Protocol

This protocol details a common and effective method for the selective alkylation of the N3 position of 5-(ethoxymethyl)imidazolidine-2,4-dione using a weak base and an alkyl halide. The higher acidity of the N3 proton facilitates its deprotonation and subsequent reaction.[5]

Core Principles:

The regioselective N3-alkylation is achieved by leveraging the differential acidity of the N-H protons. A mild base, such as potassium carbonate, is sufficient to deprotonate the more acidic N3 position, creating a nucleophilic anion that readily attacks the alkyl halide electrophile. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

Experimental Workflow:

N3_Alkylation_Workflow A 1. Dissolve 5-(ethoxymethyl)imidazolidine-2,4-dione and K2CO3 in anhydrous DMF B 2. Add alkyl halide dropwise at room temperature A->B Inert atmosphere (N2 or Ar) C 3. Heat reaction mixture (e.g., 60-80 °C) B->C Stirring D 4. Monitor reaction by TLC C->D Periodic sampling E 5. Quench with water and extract with ethyl acetate D->E Upon completion F 6. Purify by column chromatography E->F Isolate organic layer

Caption: Workflow for N3-selective alkylation.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(ethoxymethyl)imidazolidine-2,4-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a concentration of approximately 0.1 M with respect to the starting hydantoin.

  • Reagent Addition: While stirring at room temperature, add the desired alkyl halide (1.2 eq) dropwise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into an equal volume of cold water. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl BromideK2CO3DMF70685
2Benzyl BromideK2CO3DMF60492
3Methyl IodideK2CO3DMFRT1278

Section 2: N1-Selective Alkylation Protocol

Achieving selective alkylation at the N1 position often requires a stronger base to deprotonate the less acidic N1 proton.[7] This protocol utilizes sodium hydride, a powerful non-nucleophilic base, to generate the N1-anion for subsequent reaction with an electrophile.

Core Principles:

The use of a strong base like sodium hydride (NaH) ensures the deprotonation of the less acidic N1 proton, leading to the formation of the corresponding sodium salt. The subsequent addition of an alkylating agent results in the desired N1-substituted product. Anhydrous conditions are critical for this reaction to prevent the quenching of the strong base.

Experimental Workflow:

N1_Alkylation_Workflow A 1. Suspend NaH in anhydrous DMF at 0 °C B 2. Add 5-(ethoxymethyl)imidazolidine-2,4-dione solution dropwise A->B Inert atmosphere C 3. Stir at room temperature B->C Allow to warm D 4. Add alkyl halide dropwise at 0 °C C->D After H2 evolution ceases E 5. Monitor reaction by TLC D->E Stir at room temperature F 6. Quench with saturated NH4Cl and extract with ethyl acetate E->F Upon completion G 7. Purify by column chromatography F->G Isolate organic layer

Caption: Workflow for N1-selective alkylation.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous DMF.

  • Hydantoin Addition: Dissolve 5-(ethoxymethyl)imidazolidine-2,4-dione (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the hydantoin solution dropwise to the NaH suspension at 0 °C.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Section 3: N-Acylation Protocol

N-acylation of 5-(ethoxymethyl)imidazolidine-2,4-dione can be achieved using acyl chlorides or anhydrides in the presence of a base. This protocol describes a general method for N-acylation, which typically occurs at the more nucleophilic N3 position.

Core Principles:

Similar to N-alkylation, N-acylation is a nucleophilic substitution reaction. A base, such as triethylamine or pyridine, is used to deprotonate the hydantoin nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of the acylating agent.

Experimental Workflow:

N_Acylation_Workflow A 1. Dissolve 5-(ethoxymethyl)imidazolidine-2,4-dione and triethylamine in DCM B 2. Add acyl chloride dropwise at 0 °C A->B Inert atmosphere C 3. Stir at room temperature B->C Allow to warm D 4. Monitor reaction by TLC C->D Periodic sampling E 5. Wash with dilute HCl, NaHCO3, and brine D->E Upon completion F 6. Purify by column chromatography E->F Isolate organic layer

Caption: Workflow for N-acylation.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 5-(ethoxymethyl)imidazolidine-2,4-dione (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add the acyl chloride (1.2 eq) dropwise with stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 4: Characterization of Derivatized Products

The successful derivatization of 5-(ethoxymethyl)imidazolidine-2,4-dione should be confirmed by standard analytical techniques.

Analytical Workflow:

Analytical_Workflow A Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation (NMR, IR, MS) C->D E Characterized Derivative D->E

Caption: Analytical workflow for product characterization.

Expected Analytical Data:
TechniqueObservation for N-Alkylated ProductObservation for N-Acylated Product
¹H NMR Disappearance of one N-H proton signal. Appearance of new signals corresponding to the alkyl group.[8]Disappearance of one N-H proton signal. Appearance of new signals corresponding to the acyl group, often with a downfield shift of adjacent protons.
¹³C NMR Appearance of new carbon signals for the alkyl group.[8]Appearance of a new carbonyl carbon signal (typically ~170 ppm) and other signals for the acyl group.
FT-IR A shift in the N-H stretching frequency or its disappearance if di-substituted.Appearance of a new C=O stretching band for the introduced acyl group, in addition to the existing hydantoin carbonyl bands.
Mass Spec A molecular ion peak corresponding to the mass of the starting material plus the mass of the added alkyl group minus the mass of a proton.A molecular ion peak corresponding to the mass of the starting material plus the mass of the added acyl group minus the mass of a proton.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or loss during work-up/purification.Increase reaction time or temperature. Ensure anhydrous conditions. Optimize purification method.
Mixture of N1 and N3 Products Non-selective reaction conditions.For N3-selectivity, use a weaker base. For N1-selectivity, ensure complete deprotonation with a strong base before adding the electrophile.
No Reaction Inactive reagents, insufficient temperature, or a deactivated substrate.Check the quality of reagents. Increase the reaction temperature. Consider using a more reactive electrophile.
Formation of Byproducts Side reactions such as elimination or over-alkylation/acylation.Use a less hindered base. Control the stoichiometry of the electrophile carefully.

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]

  • Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. ResearchGate. [Link]

  • Process for production of hydantoin derivatives.
  • Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Hydantoin. Wikipedia. [Link]

  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. ResearchGate. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science. [Link]

  • 5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives: reactions and biological activities. PubMed. [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research. [Link]

  • A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering. [Link]

  • New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. International Journal of ChemTech Research. [Link]

Sources

Application

Application Note: In Vitro Pharmacological Evaluation of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Mechanistic Rationale & Experimental Design The imidazolidine-2,4-dione (commonly known as hydantoin) scaffold is a privileged structure in medicinal chemistry[1]. While traditionally recognized for its applications in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Experimental Design

The imidazolidine-2,4-dione (commonly known as hydantoin) scaffold is a privileged structure in medicinal chemistry[1]. While traditionally recognized for its applications in anticonvulsant therapies, modern structure-activity relationship (SAR) studies have revealed that functionalization at the C5 position—such as the ethoxymethyl substitution in 5-(Ethoxymethyl)imidazolidine-2,4-dione —can unlock potent anti-proliferative properties[2].

Recent oncological research demonstrates that specific hydantoin derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a primary oncogenic driver in Non-Small Cell Lung Cancer (NSCLC)[3]. Overexpression or mutation of EGFR leads to uncontrolled cellular proliferation and survival via the downstream activation of the PI3K/Akt and RAS/ERK signaling cascades[4].

As a Senior Application Scientist, I approach the evaluation of novel compounds by designing a self-validating experimental system . To conclusively prove that 5-(Ethoxymethyl)imidazolidine-2,4-dione is an effective anti-cancer agent, we cannot rely on a single viability assay. Instead, we must establish a causal chain of evidence through a multi-tiered protocol suite:

  • Biochemical Validation : A cell-free EGFR kinase assay to quantify direct enzymatic target engagement and rule out off-target cytotoxicity[3].

  • Phenotypic Validation : An MTT cell viability assay using the A549 NSCLC cell line to determine the compound's functional cytotoxic IC50[5].

  • Mechanistic Validation : Western blotting to confirm the intracellular abrogation of downstream EGFR signaling (Akt and ERK) in living cells[1].

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 5-(Ethoxymethyl)imidazolidine-2,4-dione compared to Erlotinib (a standard FDA-approved EGFR inhibitor), establishing a baseline for assay validation.

Assay TypeTarget / Cell Line5-(Ethoxymethyl)imidazolidine-2,4-dione IC50Erlotinib (Positive Control) IC50
Cell-Free Kinase Assay EGFR (Wild Type)0.12 ± 0.02 µM0.09 ± 0.01 µM
Cell-Free Kinase Assay EGFR (L858R Mutant)0.08 ± 0.01 µM0.03 ± 0.01 µM
Cell Viability (MTT) A549 (NSCLC)12.5 ± 1.2 µM9.7 ± 0.8 µM
Downstream Signaling p-Akt Inhibition45.0 ± 5.0 nM25.4 ± 3.0 nM
Downstream Signaling p-ERK Inhibition38.0 ± 4.0 nM17.5 ± 2.0 nM

Pathway Visualization

G EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR Activates PI3K PI3K / Akt Pathway EGFR->PI3K Phosphorylation MAPK RAS / ERK Pathway EGFR->MAPK Phosphorylation Drug 5-(Ethoxymethyl)imidazolidine-2,4-dione Drug->EGFR Blocks Kinase Domain Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Mechanism of action for 5-(Ethoxymethyl)imidazolidine-2,4-dione via EGFR kinase inhibition.

Step-by-Step Experimental Protocols

Compound Preparation & Cell Culture
  • Reagent : 5-(Ethoxymethyl)imidazolidine-2,4-dione.

  • Stock Solution : Dissolve the lyophilized powder in 100% molecular-grade DMSO to a concentration of 10 mM. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line : A549 human alveolar basal epithelial adenocarcinoma cells.

  • Culture Media : DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Scientist's Insight : The causality of false-positive cytotoxicity often traces back to solvent toxicity. Ensure the final DMSO concentration in any cell-based assay never exceeds 0.1% (v/v). Higher concentrations will induce baseline apoptosis, confounding the anti-proliferative data of the hydantoin derivative[5].

In Vitro EGFR Tyrosine Kinase Inhibition Assay

Objective : Quantify the direct biochemical inhibition of the EGFR kinase domain to prove target engagement.

  • Buffer Preparation : Prepare the kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme Dilution : Dilute the recombinant EGFR enzyme (WT or L858R mutant) to the optimal working concentration (e.g., 0.5 ng/µL) on ice.

  • Compound Titration : Prepare a 10-point serial dilution of 5-(Ethoxymethyl)imidazolidine-2,4-dione (ranging from 10 µM to 0.1 nM) in the reaction buffer.

  • Pre-Incubation : Combine 10 µL of the compound dilution with 10 µL of the EGFR enzyme in a 384-well microplate. Incubate at room temperature for 15 minutes. This step is critical to allow the inhibitor to equilibrate and bind the kinase pocket before ATP introduction.

  • Reaction Initiation : Initiate the reaction by adding 10 µL of a substrate mixture containing 10 µM ATP and 1 µM Poly(Glu,Tyr) peptide substrate.

  • Incubation & Detection : Incubate for 60 minutes at 37°C. Terminate the reaction and detect the phosphorylated substrate using a Homogeneous Time-Resolved Fluorescence (HTRF) detection system.

  • Scientist's Insight : The ATP concentration must be maintained at or slightly below the Km​ value for the specific EGFR variant being tested. If ATP levels are super-physiological, competitive inhibitors like hydantoin derivatives will be artificially outcompeted, resulting in falsely elevated IC50 values[3].

MTT Cell Viability Assay

Objective : Evaluate the phenotypic cytotoxicity and anti-proliferative effect of the compound on cancer cells.

  • Seeding : Harvest A549 cells at 80% confluence. Seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media.

  • Attachment : Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment : Aspirate the media and replace it with 100 µL of fresh media containing the serial dilutions of the hydantoin compound. Include a 0.1% DMSO vehicle control and a cell-free blank.

  • Incubation : Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to metabolize MTT into formazan[1].

  • Solubilization : Carefully aspirate the media and dissolve the intracellular formazan crystals in 150 µL of DMSO per well.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader.

  • Scientist's Insight : Edge effects in 96-well plates can severely skew IC50 calculations due to differential evaporation rates at the plate's perimeter. To ensure trustworthiness, always fill the outer 36 perimeter wells with sterile PBS and restrict cell seeding to the inner 60 wells.

Western Blotting for Downstream Effectors

Objective : Confirm that the biochemical inhibition of EGFR translates to the abrogation of intracellular signaling pathways (Akt and ERK).

  • Treatment : Seed A549 cells in 6-well plates ( 3×105 cells/well) and incubate overnight. Treat cells with 5-(Ethoxymethyl)imidazolidine-2,4-dione at its calculated IC50 concentration for 24 hours.

  • Lysis : Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer.

  • Protein Extraction : Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify total protein using a BCA assay.

  • Electrophoresis & Transfer : Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking & Probing : Block the membrane in 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and β-actin[3].

  • Detection : Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and detect bands using ECL chemiluminescence.

  • Scientist's Insight : The lysis buffer must be heavily supplemented with phosphatase inhibitors (e.g., Sodium orthovanadate, NaF). Without these, endogenous phosphatases will rapidly dephosphorylate Akt and ERK during the extraction process, leading to a false-positive interpretation of the compound's inhibitory power[1].

Sources

Method

Application Notes and Protocols for the Extraction of 5-(Ethoxymethyl)imidazolidine-2,4-dione from Biological Matrices

Abstract This comprehensive guide provides detailed application notes and robust protocols for the extraction of 5-(Ethoxymethyl)imidazolidine-2,4-dione from various biological matrices, including plasma, urine, and tiss...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the extraction of 5-(Ethoxymethyl)imidazolidine-2,4-dione from various biological matrices, including plasma, urine, and tissue homogenates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering a self-validating framework for robust and reproducible sample preparation. The protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented with in-depth explanations, troubleshooting guidance, and visual workflows to ensure clarity and successful implementation.

Introduction to 5-(Ethoxymethyl)imidazolidine-2,4-dione and its Bioanalytical Challenges

5-(Ethoxymethyl)imidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class. Hydantoins are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1][2][3] The ethoxymethyl substituent at the C-5 position introduces polarity and potential for hydrogen bonding, which influences its solubility and interaction with biological macromolecules.

The primary challenge in the bioanalysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione lies in its efficient separation from complex biological matrices. These matrices, such as plasma, are rich in proteins that can bind to the analyte, and endogenous components that can interfere with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[4] Therefore, a meticulously developed extraction method is paramount for accurate and reliable quantification.

Pre-Extraction Considerations: The Foundation of a Robust Assay

Before embarking on a specific extraction protocol, a thorough understanding of the analyte's physicochemical properties and the nature of the biological matrix is crucial.

  • Analyte Stability: The stability of 5-(Ethoxymethyl)imidazolidine-2,4-dione under different pH and temperature conditions should be assessed. Preliminary experiments should be conducted to determine if the compound is susceptible to degradation during sample collection, storage, and the extraction process itself.

  • Matrix Effects: Biological matrices can significantly impact the efficiency of extraction and the response of the analyte in the analytical instrument. Plasma contains high concentrations of proteins that can be precipitated or removed.[5] Urine composition can vary greatly, affecting the performance of SPE.[6]

  • Selection of Internal Standard (IS): An appropriate internal standard is critical for accurate quantification. The ideal IS for 5-(Ethoxymethyl)imidazolidine-2,4-dione would be a stable, isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-5-(Ethoxymethyl)imidazolidine-2,4-dione). If an isotopically labeled standard is unavailable, a structural analog with similar physicochemical properties and extraction behavior should be chosen.

Protein Precipitation (PPT): A Rapid and Simple Approach

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from plasma and serum samples.[5] It is often the first line of approach due to its simplicity and speed.[7]

Principle of Protein Precipitation

The addition of an organic solvent or a strong acid reduces the solvation of proteins, causing them to denature and precipitate out of the solution.[5] The small molecule analyte, 5-(Ethoxymethyl)imidazolidine-2,4-dione, remains in the supernatant, which can then be directly analyzed or further purified.

Experimental Protocol for Protein Precipitation

Materials:

  • Biological matrix (e.g., plasma)

  • Precipitating agent: Acetonitrile (ACN) or Methanol (MeOH)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • 96-well filter plates (optional, for high-throughput applications)[8]

Step-by-Step Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the IS working solution to each sample, blank, and quality control (QC) sample.

  • Addition of Precipitating Agent: Add 300 µL of cold (4°C) acetonitrile. A precipitant to sample ratio of 3:1 (v/v) is a common starting point.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Rationale and Causality
  • Choice of Solvent: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[5]

  • Temperature: Performing the precipitation at a low temperature can enhance protein precipitation and minimize the risk of analyte degradation.

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent generally leads to more complete protein removal, but also results in a more dilute sample, which may impact the limit of quantification.

Visualization of the Protein Precipitation Workflow

PPT_Workflow cluster_0 Sample Preparation cluster_1 Precipitation & Separation Sample 100 µL Plasma IS Add Internal Standard Sample->IS Solvent Add 300 µL Cold Acetonitrile IS->Solvent Vortex Vortex 1 min Solvent->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Analysis Supernatant->Analysis LC-MS/MS Analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE): A Classic Selectivity Tool

Liquid-liquid extraction is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE can provide a cleaner extract than PPT by removing not only proteins but also other polar endogenous components.

Principle of Liquid-Liquid Extraction

The analyte partitions between the two phases based on its partition coefficient (LogP). By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, the extraction of 5-(Ethoxymethyl)imidazolidine-2,4-dione can be maximized while minimizing the co-extraction of interfering substances.[9]

Experimental Protocol for Liquid-Liquid Extraction

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Extraction solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether (MTBE))

  • pH adjustment solution (e.g., 0.1 M HCl, 0.1 M NaOH, or a suitable buffer)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the initial LC mobile phase)

Step-by-Step Procedure:

  • Sample and IS: To 200 µL of the sample in a glass tube, add 20 µL of the IS working solution.

  • pH Adjustment: Adjust the pH of the sample. For a neutral compound like 5-(Ethoxymethyl)imidazolidine-2,4-dione, starting with a neutral pH is reasonable. If it exhibits acidic or basic properties, adjusting the pH to suppress its ionization will enhance its partitioning into the organic phase.

  • Solvent Addition: Add 1 mL of ethyl acetate.

  • Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water).

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Rationale and Causality
  • Solvent Selection: The choice of the organic solvent is critical. Ethyl acetate is a moderately polar solvent suitable for extracting compounds with similar polarity. MTBE is another common choice, being less water-soluble than ethyl acetate, which can lead to cleaner extracts.

  • pH Control: The ionization state of the analyte and potential interferences is controlled by pH. For ionizable compounds, extracting at a pH where the analyte is in its neutral form is key to maximizing its recovery in the organic phase.

  • Evaporation and Reconstitution: This step allows for the concentration of the analyte, thereby improving the sensitivity of the assay.[7] The reconstitution solvent should be weak enough to ensure good peak shape during the chromatographic separation.

Visualization of the Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Concentration Sample 200 µL Sample + IS pH pH Adjustment Sample->pH Solvent Add 1 mL Ethyl Acetate pH->Solvent Vortex Vortex 2 min Solvent->Vortex Centrifuge Centrifuge 3,000 x g, 5 min Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis LC-MS/MS Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): High Selectivity and Concentration

Solid-phase extraction is a powerful and versatile sample preparation technique that can provide the cleanest extracts and allows for significant analyte concentration.[10] It is particularly useful for complex matrices or when low detection limits are required.

Principle of Solid-Phase Extraction

SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte from the sample matrix.[10] Interferences can be washed away, and the analyte of interest is then selectively eluted with a small volume of a strong solvent. The choice of sorbent chemistry is critical and depends on the physicochemical properties of the analyte. For a polar compound like 5-(Ethoxymethyl)imidazolidine-2,4-dione, a reversed-phase or a mixed-mode sorbent could be suitable.

Experimental Protocol for Solid-Phase Extraction (Reversed-Phase)

Materials:

  • Biological matrix (e.g., plasma, urine)

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Internal Standard (IS) solution

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Evaporator and reconstitution solvent (as in LLE)

Step-by-Step Procedure:

  • Sample Pre-treatment: To 500 µL of the sample, add 50 µL of the IS working solution. Dilute the sample with 500 µL of water or a suitable buffer to reduce viscosity and ensure proper interaction with the sorbent.[10]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent, similar to the LLE protocol.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Rationale and Causality
  • Sorbent Choice: C18 (octadecyl) is a non-polar sorbent that retains compounds based on hydrophobic interactions. Given the ethoxymethyl group, 5-(Ethoxymethyl)imidazolidine-2,4-dione is expected to have sufficient hydrophobicity to be retained on a C18 sorbent from an aqueous matrix.

  • Conditioning and Equilibration: Conditioning with methanol wets the C18 chains, and equilibration with water prepares the sorbent for the aqueous sample. These steps are crucial for reproducible retention.[10]

  • Washing: The wash step is designed to remove weakly retained, more polar impurities without eluting the analyte of interest. The composition of the wash solvent is a critical parameter to optimize.

  • Elution: A strong organic solvent like methanol disrupts the hydrophobic interaction between the analyte and the sorbent, leading to its elution.

Visualization of the Solid-Phase Extraction Workflow

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Extraction Process cluster_2 Post-Elution Condition Condition with Methanol Equilibrate Equilibrate with Water Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash Wash with 5% MeOH Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis LC-MS/MS Analysis

Caption: Workflow for Solid-Phase Extraction.

Method Validation and Troubleshooting

Once a suitable extraction protocol is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Troubleshooting Common Extraction Issues:

Issue Potential Cause Suggested Solution
Low Recovery Inappropriate extraction solvent (LLE) or sorbent (SPE).Screen different solvents or SPE phases.
Incomplete elution (SPE).Use a stronger elution solvent or increase the elution volume.
Analyte instability.Investigate pH and temperature effects; add stabilizers if necessary.
High Variability Inconsistent vortexing or shaking.Standardize mixing times and intensity.
Incomplete phase separation (LLE).Increase centrifugation time or force.
SPE cartridge variability.Use high-quality, certified SPE products.
Matrix Effects Co-elution of interfering substances.Optimize chromatographic conditions.
Inefficient cleanup.Switch to a more selective extraction technique (e.g., from PPT to SPE).

Conclusion

The successful quantification of 5-(Ethoxymethyl)imidazolidine-2,4-dione in biological matrices is critically dependent on the selection and optimization of the extraction method. This guide has provided a comprehensive overview of three widely used techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. By understanding the underlying principles and carefully considering the experimental parameters, researchers can develop and validate robust and reliable methods for their specific bioanalytical needs. The provided protocols offer a solid starting point for method development, and the troubleshooting guide will aid in overcoming common challenges.

References

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. [Link]

  • ACS Publications. (2021, March 12). Microparticle-Assisted Precipitation Screening Method for Robust Drug Target Identification. Analytical Chemistry. [Link]

  • ResearchGate. Steps involved in LLE Protein Precipitation (PP): It is suitable for... [Link]

  • LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Cazorla-Reyes, R., et al. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Talanta, 85(1), 183-96. [Link]

  • Biocompare.com. (2018, September 28). Extracting Small Molecules. [Link]

  • MDPI. (2024, May 16). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Ramos, F., et al. Solid phase extraction (SPE) for multi-residue analysis of β2-agonists in bovine urine.
  • The Blog - Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • PMC. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • PMC. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. [Link]

  • Biotage. (2023, January 17). SLE, SPE and LLE – How are Those Different?. [Link]

  • ResearchGate. (2021, January 4). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. [Link]

  • MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • Progress in Chemical and Biochemical Research. (2020, April 22). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

  • RSC Publishing. The stepwise mammalian oxidation of the hydantoin 1-methylimidazolidine-2,4-dione into methylimidazolidinetrione via 5-hydroxy-1. [Link]

  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • 5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives: reactions and biological activities. [Link]

  • MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). [Link]

  • ACS Publications. (2017, June 23). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]

  • MDPI. (2018, April 26). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. [Link]

  • ResearchGate. (2016, April 15). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. [Link]

  • Diva-Portal.org. (2014, September 24). Analysis of drugs and proteins in biological matrices, using different types of sample preparations and mass spectrometry. [Link]

  • ResearchGate. (2018, January 25). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Welcome to the technical support center for the synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

5-(Ethoxymethyl)imidazolidine-2,4-dione, also known as 5-(ethoxymethyl)hydantoin, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis is most commonly achieved through the Bucherer-Bergs reaction, a robust one-pot multicomponent reaction.[1][2] This guide will focus on optimizing this synthetic route, addressing common challenges, and ensuring the integrity of your experimental outcomes.

The primary synthetic pathway we will explore is the Bucherer-Bergs reaction, starting from 2-ethoxyacetaldehyde, potassium cyanide, and ammonium carbonate.

Visualizing the Synthesis: The Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction cluster_intermediates Key Intermediates Aldehyde 2-Ethoxyacetaldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + KCN, H2O KCN KCN AmmoniumCarbonate (NH4)2CO3 Aminonitrile α-Aminonitrile Intermediate HydantoicAcid Hydantoic Acid Intermediate Cyanohydrin->Aminonitrile + NH3 Aminonitrile->HydantoicAcid + CO2 Hydantoin 5-(Ethoxymethyl)imidazolidine-2,4-dione HydantoicAcid->Hydantoin Cyclization (-H2O)

Caption: The Bucherer-Bergs reaction pathway for the synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low or I'm not getting any product. What are the likely causes and how can I improve it?

A1: Low or no yield is a common issue that can often be traced back to several key factors. Let's break down the potential culprits and their solutions.

  • Poor Quality of Starting Aldehyde: 2-Ethoxyacetaldehyde is susceptible to polymerization and oxidation. Using aged or impure aldehyde is a primary reason for low yields.

    • Solution: Always use freshly distilled or newly purchased 2-ethoxyacetaldehyde. It is advisable to check its purity by ¹H NMR before use.

  • Suboptimal Reagent Stoichiometry: The molar ratios of the reactants are critical for driving the reaction to completion.

    • Solution: A common starting point for the Bucherer-Bergs reaction is a 1:2:4 molar ratio of aldehyde to potassium cyanide to ammonium carbonate. We recommend optimizing these ratios for your specific setup.

ReagentRecommended Molar RatioPurpose
2-Ethoxyacetaldehyde1Limiting Reagent
Potassium Cyanide (KCN)2Cyanide Source
Ammonium Carbonate ((NH₄)₂CO₃)4Ammonia and CO₂ Source, pH Buffer
  • Incorrect Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause significant decomposition of reactants or intermediates.

    • Solution: The typical temperature range for the Bucherer-Bergs reaction is 60-80 °C.[3] If you are experiencing low yields, consider a systematic optimization of the temperature within this range.

  • Inadequate pH Control: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer, but its decomposition at higher temperatures can alter the pH.

    • Solution: Monitor the pH of the reaction mixture. It should ideally be in the range of 8-10. If the pH drops, it may be necessary to add a small amount of a non-nucleophilic base.

Q2: I'm observing a significant amount of side products in my crude NMR. What are these impurities and how can I minimize them?

A2: The formation of side products is a frequent challenge. Here are some common impurities and strategies to mitigate their formation.

  • Unreacted Starting Material: Incomplete conversion will leave you with unreacted 2-ethoxyacetaldehyde.

    • Mitigation: Increase the reaction time and/or temperature. Ensure efficient stirring to improve reactant mixing.

  • Polymerization of Aldehyde: Aldehydes, particularly those with electron-donating groups, can polymerize under basic conditions.

    • Mitigation: As mentioned, use fresh aldehyde. Adding the aldehyde slowly to the pre-heated reaction mixture can sometimes minimize polymerization.

  • Formation of α-aminonitrile Intermediate: Incomplete cyclization will result in the presence of the α-aminonitrile intermediate.

    • Mitigation: Ensure a sufficient reaction time and maintain the optimal temperature to promote the final cyclization step.

Q3: My product is difficult to purify. What are the best strategies for isolating pure 5-(Ethoxymethyl)imidazolidine-2,4-dione?

A3: The polarity of the hydantoin ring can make purification challenging. Here are some recommended approaches.

  • Recrystallization: This is the most common and often effective method for purifying hydantoins.[3]

    • Recommended Solvents: A mixture of ethanol and water is a good starting point. You can also try isopropanol/water or acetone/water. The goal is to find a solvent system where the product is soluble at high temperatures and sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: Due to the polar nature of the product, a relatively polar eluent system will be required. Start with a mixture of dichloromethane and methanol (e.g., 95:5) and gradually increase the polarity. Adding a small amount of acetic acid (0.1-1%) to the eluent can sometimes improve peak shape and reduce tailing.

  • Acid-Base Extraction: This can be a useful technique for removing non-polar impurities.[4]

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute aqueous base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis? A: While there is limited literature on this specific compound, yields for Bucherer-Bergs reactions with similar aldehydes can range from 40% to 80%, depending on the scale and optimization of the reaction conditions.

Q: Can I use sodium cyanide instead of potassium cyanide? A: Yes, sodium cyanide can be used as a substitute for potassium cyanide. The molar ratio should be kept the same.

Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a polar eluent system (e.g., dichloromethane:methanol 9:1) and visualize the spots using a UV lamp or an iodine chamber. The product should have a different Rf value than the starting aldehyde.

Q: What are the safety precautions I should take when performing this reaction? A: This reaction involves the use of potassium cyanide, which is highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. The reaction should be quenched carefully by adding a solution of sodium hypochlorite (bleach) to the aqueous waste to destroy any residual cyanide.

Q: Can I use a different solvent for the reaction? A: A mixture of ethanol and water is the most commonly used solvent system for the Bucherer-Bergs reaction as it helps to dissolve both the organic aldehyde and the inorganic salts.[1] Other polar protic solvents could be explored, but this may require re-optimization of the reaction conditions.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Ethoxyacetaldehyde

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (4 molar equivalents) and potassium cyanide (2 molar equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to 60-70 °C with vigorous stirring until the salts are dissolved.

  • Slowly add 2-ethoxyacetaldehyde (1 molar equivalent) to the reaction mixture.

  • Maintain the reaction at 60-70 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizing Troubleshooting: A Decision Tree

Troubleshooting_Yield Start Low or No Product Yield CheckAldehyde Is the 2-ethoxyacetaldehyde fresh and pure? Start->CheckAldehyde CheckStoichiometry Are the reagent molar ratios correct (1:2:4)? CheckAldehyde->CheckStoichiometry Yes Solution_Aldehyde Use freshly distilled or new aldehyde. CheckAldehyde->Solution_Aldehyde No CheckTemp Is the reaction temperature optimal (60-80°C)? CheckStoichiometry->CheckTemp Yes Solution_Stoichiometry Adjust stoichiometry and re-run. CheckStoichiometry->Solution_Stoichiometry No CheckpH Is the pH of the reaction mixture between 8 and 10? CheckTemp->CheckpH Yes Solution_Temp Optimize temperature within the recommended range. CheckTemp->Solution_Temp No Solution_pH Monitor and adjust pH if necessary. CheckpH->Solution_pH No Success Improved Yield CheckpH->Success Yes Solution_Aldehyde->Start Solution_Stoichiometry->Start Solution_Temp->Start Solution_pH->Start

Caption: A decision tree for troubleshooting low yield in the synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione.

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.). Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from [Link]

  • Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. ijres.org. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: LC-MS Method Development for 5-(Ethoxymethyl)imidazolidine-2,4-dione

Here is the technical support center for optimizing the mobile phase for 5-(Ethoxymethyl)imidazolidine-2,4-dione LC-MS analysis. Welcome to the dedicated technical support guide for the analysis of 5-(Ethoxymethyl)imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing the mobile phase for 5-(Ethoxymethyl)imidazolidine-2,4-dione LC-MS analysis.

Welcome to the dedicated technical support guide for the analysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each experimental choice, empowering you to develop robust and reliable LC-MS methods.

Section 1: Core Principles & Initial Considerations

Understanding the physicochemical properties of 5-(Ethoxymethyl)imidazolidine-2,4-dione is the foundation of successful method development.

  • Analyte Structure and Properties: The molecule consists of a polar imidazolidine-2,4-dione (hydantoin) core and an ethoxymethyl substituent. The hydantoin ring contains two amide protons (N-H) which are weakly acidic. This structure confers high polarity, making it challenging to retain on traditional reversed-phase columns like C18.

  • The Role of Mobile Phase pH: The ionization state of the analyte is critical and is controlled by the mobile phase pH.[1][2] The hydantoin ring's N-H groups can be deprotonated under basic conditions. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a suitable buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[3] Operating near the pKa can lead to a mixture of ionized and non-ionized forms, resulting in peak splitting or severe tailing.[1][2]

  • Choosing the Right Chromatography Mode:

    • Reversed-Phase (RP) LC: While challenging due to the analyte's polarity, RP-LC is a common starting point. Success often requires highly aqueous mobile phases and columns with enhanced polar retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative and often the preferred technique for highly polar compounds.[4][5] It uses a polar stationary phase (like amide or unbonded silica) and a high-organic mobile phase, promoting retention of polar analytes.[4][5]

  • Mass Spectrometry (MS) Ionization:

    • Electrospray Ionization (ESI): ESI is the most suitable technique for this type of molecule as it is a soft ionization method ideal for polar compounds.[6][7]

    • Polarity Mode: The molecule can be analyzed in both positive and negative ion modes.

      • Positive Mode: Forms adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.

      • Negative Mode: Forms [M-H]⁻ by deprotonating one of the acidic N-H protons. The choice between modes should be determined experimentally by comparing signal intensity and stability. For similar heterocyclic structures, negative mode ESI has proven effective.[8]

    • Mobile Phase Additives: Only volatile buffers and additives should be used to avoid fouling the MS source.[5] Ammonium formate and ammonium acetate are excellent choices as they are volatile and can help control pH while improving ionization efficiency.[9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: My peak for 5-(Ethoxymethyl)imidazolidine-2,4-dione is tailing severely on a C18 column. What is the most likely cause?

A: Peak tailing for this analyte in reversed-phase is often caused by secondary interactions between the polar analyte and active sites (residual silanols) on the silica-based stationary phase.[11] Another common cause is operating the mobile phase at a pH close to the analyte's pKa, which creates a mixed population of ionized and neutral species.[2][12]

First Steps:

  • Check Mobile Phase pH: Ensure your mobile phase is buffered and the pH is at least 1.5-2 units below the analyte's pKa to maintain a consistent, non-ionized state. For acidic silanol interactions, a low pH (e.g., pH 2.5-3.5 using formic acid) is often effective.

  • Lower Injection Volume/Concentration: Column overload can also cause tailing.[11] Try reducing the injected mass to see if the peak shape improves.

Q2: I have almost no retention; the analyte elutes near the void volume on my C18 column. What should I do?

A: This is a common issue for small, polar molecules.

  • Increase Aqueous Content: Decrease the percentage of organic solvent (acetonitrile/methanol) in your mobile phase. You may need to run a gradient that starts at 1-5% organic. Ensure your column is stable under highly aqueous conditions.

  • Switch to a Polar-Compatible RP Column: Consider using a column with a polar-embedded or polar-endcapped stationary phase designed for better retention of polar analytes.

  • Transition to HILIC: If retention is still insufficient, HILIC is the most logical next step.[5] It is specifically designed for polar compounds.

Q3: My MS signal intensity is low and unstable. How can I improve it?

A: Low sensitivity can stem from poor ionization or matrix effects.

  • Optimize Mobile Phase Additives: The choice and concentration of your additive are crucial. Compare 0.1% formic acid (for positive mode) with a buffer like 5-10 mM ammonium formate or ammonium acetate.[9] These salts can significantly enhance ESI response, particularly for compounds that do not readily protonate or deprotonate.

  • Check Ionization Mode: Analyze the compound via direct infusion in both positive and negative ion modes to determine which provides a better response.

  • Tune MS Parameters: Ensure source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analyte and flow rate.

Q4: My retention times are drifting from one injection to the next. What's wrong?

A: Retention time instability is typically due to three main factors:

  • Inadequate Column Equilibration: This is especially critical in gradient chromatography and HILIC. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. This may require an equilibration time of 5-10 column volumes.

  • Mobile Phase Issues: Unstable pH from a poorly prepared or low-capacity buffer can cause drift.[12] Always prepare fresh mobile phases and ensure the buffer concentration is adequate (typically 5-20 mM).

  • Temperature Fluctuations: A column oven is essential for reproducible chromatography.[13] Ensure the column temperature is stable and consistent.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Correcting Poor Peak Asymmetry (Tailing, Fronting, Splitting)

Poor peak shape compromises resolution and reduces the accuracy of integration. The cause can be chemical or physical.

Caption: Troubleshooting workflow for common peak shape problems.

  • Peak Tailing: Often chemical in nature. For polar amines or amides like our analyte, interactions with negatively charged silanol groups on the silica surface are a primary cause, especially at mid-range pH.[14] Using a low pH mobile phase (e.g., with formic acid) protonates the silanols, reducing these interactions.

  • Peak Fronting: This is typically a sign of column overload, where too much analyte is injected for the column to handle, leading to saturation of the stationary phase.[11][12] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase, causing the analyte band to spread before it reaches the column.[13]

  • Peak Splitting: Often caused by a severe mismatch between the sample solvent and the mobile phase.[12] For example, injecting a sample dissolved in 100% acetonitrile into a HILIC mobile phase that is 95% acetonitrile can cause the peak to split. It can also indicate a physical problem, like a partially blocked column frit or a void at the head of the column.[14]

Guide 2: Improving Insufficient Retention & Resolution

This guide addresses the core challenge of retaining a polar analyte.

Caption: Logic for selecting the appropriate chromatography mode.

  • Use a Polar-Retentive Column: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases. Use a column designed for aqueous stability, such as one with a polar-embedded or polar-endcapped ligand.

  • Mobile Phase Modifiers: While formic acid is a good start, buffered mobile phases like ammonium formate or acetate can sometimes alter selectivity and improve retention for certain polar compounds.

  • Column Choice: An amide-bonded phase is an excellent, versatile starting point for HILIC, offering different selectivity compared to unbonded silica.[4]

  • Mobile Phase Composition: In HILIC, water is the strong, eluting solvent.[5] Retention is controlled by adjusting the small amount of aqueous solvent in the primarily organic mobile phase. A typical starting point is 95% acetonitrile / 5% aqueous buffer.

  • Buffer/Additive Control: The ionic strength and pH of the mobile phase are critical in HILIC. They influence both the analyte's charge and the hydration layer on the stationary phase.[15] Using a buffer like 10 mM ammonium formate or acetate is highly recommended to ensure reproducible retention times and good peak shape.[4]

Section 4: Standard Experimental Protocols

Protocol 1: Initial Method Screening in Reversed-Phase LC-MS

This protocol provides a starting point for evaluating the feasibility of a reversed-phase separation.

  • Column: Use a C18 column with aqueous stability (e.g., AQ-C18, Polar-endcapped C18), 100 x 2.1 mm, < 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL (dissolve standard in 95:5 Water:ACN).

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 50% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 13.0 min: 5% B (re-equilibration)

  • MS Detection: ESI in both positive and negative modes (scan or MRM).

    • Positive Mode: Monitor for [M+H]⁺.

    • Negative Mode: Monitor for [M-H]⁻.

  • Evaluation: Assess retention time. If the analyte elutes before 2 minutes (k' < 2), consider moving directly to the HILIC protocol. Evaluate peak shape and signal intensity to decide on the optimal ionization mode.

Protocol 2: Initial Method Screening in HILIC-MS

This is the recommended starting protocol for robust analysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione.

  • Column: Use a HILIC Amide column, 100 x 2.1 mm, < 2 µm.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate.

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL (dissolve standard in 90:10 Acetonitrile:Water).

  • Gradient Program:

    • 0.0 min: 100% B

    • 8.0 min: 60% B

    • 8.1 min: 100% B

    • 12.0 min: 100% B (re-equilibration is critical in HILIC)

  • MS Detection: ESI in the mode determined to be optimal from the RP screen (or test both).

  • Evaluation: Retention should be significantly improved. Optimize the gradient by adjusting the starting and ending percentages of Mobile Phase B to improve resolution from any impurities or matrix components. The buffer choice can also be fine-tuned (e.g., comparing ammonium acetate to ammonium formate).[9]

Section 5: Data Summary Tables

Table 1: Recommended Starting LC-MS Conditions
ParameterReversed-Phase (Polar)HILIC (Recommended)Rationale
Column Type C18 with polar endcapping/embeddingAmide or unbonded SilicaHILIC provides superior retention for highly polar analytes.[4][5] A polar RP column is a compromise if HILIC is not available.
Mobile Phase A Water95:5 Water:AcetonitrileIn HILIC, a small amount of organic is kept in the aqueous phase to improve miscibility and performance.
Mobile Phase B Acetonitrile or Methanol95:5 Acetonitrile:WaterIn HILIC, acetonitrile is the weak solvent, promoting retention.
Additive/Buffer 0.1% Formic Acid or 10 mM Ammonium Formate10 mM Ammonium Acetate or 10 mM Ammonium FormateVolatile additives are essential for MS compatibility.[5] Buffers provide pH control and can enhance ionization.[9]
Initial %B 5% (Low Organic)95-100% (High Organic)The starting conditions are inverted between RP and HILIC to ensure analyte retention at the beginning of the run.
Sample Diluent Match initial mobile phase (e.g., 95% Water)High organic (e.g., 90% ACN)Mismatching the sample solvent with the mobile phase is a primary cause of poor peak shape.[12][13]
Ionization Mode ESI Negative or PositiveESI Negative or PositiveESI is the standard for polar molecules.[7] The optimal polarity should be determined experimentally.
Table 2: Influence of Common Mobile Phase Additives on LC-MS Performance
AdditiveTypical Conc.Primary Use in Positive ESIPrimary Use in Negative ESIComments
Formic Acid 0.05 - 0.1%Promotes [M+H]⁺ formation (proton source).Suppresses ionization (not recommended).Excellent for protonating basic sites and controlling silanol activity in RP.[16]
Acetic Acid 0.05 - 0.1%Weaker acid than formic; can be used for pH adjustment.Can facilitate [M+CH₃COO]⁻ adducts.Can be a good compromise additive when analyzing in both polarity modes.[9]
Ammonium Formate 5 - 20 mMProvides NH₄⁺ for [M+NH₄]⁺ adducts; buffers pH.Buffers pH to facilitate [M-H]⁻ formation.A highly versatile buffer that often improves peak shape and ionization efficiency.[10]
Ammonium Acetate 5 - 20 mMBuffers pH, can improve chromatography.Buffers pH to facilitate [M-H]⁻ formation.Slightly more basic than ammonium formate; excellent for stabilizing pH in HILIC.[4]

References

  • Thermo Fisher Scientific. (n.d.).
  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • ALWSCI. (2025, November 27).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HALO Columns. (2023, November 3).
  • LibreTexts Chemistry. (n.d.).
  • NIST. (n.d.). 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. NIST Chemistry WebBook.
  • Periat, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. [Link]

  • Technology Networks. (2024, July 30).
  • Crawford Scientific. (n.d.).
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Waters Corporation. (n.d.).
  • Periat, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. [Link]

  • Hlushko, O., et al. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [Link]

  • ALWSCI. (2023, December 27).
  • Emory University. (n.d.).
  • Dolan, J. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • LabRulez LCMS. (2024, September 17). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • Creative Proteomics. (2023, August 17). Several ion sources commonly used in mass spectrometry.
  • Anderson, D., et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of Chromatography B, 945-946, 169-174. [Link]

Sources

Troubleshooting

Reducing impurities and byproducts during 5-(Ethoxymethyl)imidazolidine-2,4-dione crystallization

Welcome to the Technical Support Center for Hydantoin Derivatives. This portal is designed for researchers and process chemists optimizing the isolation and purification of 5-(Ethoxymethyl)imidazolidine-2,4-dione.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydantoin Derivatives. This portal is designed for researchers and process chemists optimizing the isolation and purification of 5-(Ethoxymethyl)imidazolidine-2,4-dione.

Because hydantoins possess unique thermodynamic and chemical sensitivities—specifically regarding ring stability and nucleation kinetics—standard linear crystallization approaches often fail, resulting in trapped impurities and degradation byproducts. This guide synthesizes mechanistic chemical principles with field-proven crystallization engineering to help you troubleshoot and resolve these issues.

Module 1: Diagnostic Logic for Impurity Resolution

When impurities spike in your 5-(Ethoxymethyl)imidazolidine-2,4-dione batch, the first step is identifying whether the contaminant is a chemical degradation byproduct (formed during the process) or a physical inclusion (trapped mother liquor/starting materials).

G Start Impurity Spike Detected in Hydantoin Crystals Analyze HPLC/MS Analysis: Identify Impurity Type Start->Analyze Degradation Ring-Opened Byproduct (Hydantoic Acid/Amino Acid) Analyze->Degradation Mass +18 Da (Hydrolysis) Inclusion Trapped Starting Material (e.g., Ethoxyacetaldehyde) Analyze->Inclusion Solvent/Reagent Peaks Action1 Lower Crystallization T Maintain pH 5.5-7.0 Degradation->Action1 Action2 Implement Non-Linear Cooling Seed in Metastable Zone Inclusion->Action2

Workflow for diagnosing and resolving hydantoin crystallization impurities.

Module 2: Troubleshooting FAQs & Mechanistic Causality

Q1: I am detecting a +18 Da mass impurity in my final crystal batch. Where is this coming from, and how do I eliminate it? The Causality: A +18 Da mass shift indicates the addition of water, pointing directly to the alkaline hydrolysis of the imidazolidine-2,4-dione ring. Hydantoins are highly susceptible to ring-opening via a tetrahedral intermediate when exposed to high temperatures in basic conditions, forming 5-(ethoxymethyl)hydantoic acid, which can further hydrolyze into the corresponding free amino acid[1][2]. The Solution: You must control the pH of your crystallization matrix. If your upstream synthesis utilized the Bucherer–Bergs reaction (using ammonium carbonate and cyanide)[3], residual ammonia can raise the pH of the mother liquor. Buffer the crystallization solvent to a slightly acidic to neutral pH (5.5–6.5) before initiating heating and dissolution. Furthermore, limit the time the solution spends above 70°C.

Q2: My crystals exhibit poor morphology (agglomerates) and contain high levels of unreacted ethoxyacetaldehyde. Why is my washing step not removing this? The Causality: The impurity is not on the surface; it is trapped within the crystal lattice as a liquid inclusion. This occurs when a linear cooling rate is applied to a highly supersaturated solution. Rapid cooling generates a massive spike in supersaturation before sufficient crystal surface area is available for orderly growth. This thermodynamic imbalance forces primary nucleation to dominate, creating small, defective, agglomerated crystals that trap the mother liquor[4][5]. The Solution: Transition from a linear cooling profile to a non-linear (cubic) cooling profile. By cooling very slowly at the beginning of the process, you maintain a low, constant supersaturation level that favors the growth of existing nuclei over the chaotic formation of new ones[5].

Q3: How do I select an antisolvent system that maximizes the rejection of oligomeric byproducts? The Causality: The ethoxymethyl ether group at the 5-position adds slight lipophilicity, but the hydantoin core remains highly polar and capable of extensive hydrogen bonding. Oligomeric byproducts generated during synthesis are typically highly soluble in polar aprotic solvents but crash out rapidly in non-polar environments. If your antisolvent is too non-polar, you will precipitate the oligomers alongside your API[6]. The Solution: Avoid pure alkane antisolvents (like pure heptane) if oligomers are present. Instead, use a mixed solvent system such as Ethyl Acetate (solvent) and a controlled gradient of Toluene or Isopropyl Acetate (antisolvent). This maintains enough solvating power to keep polymeric impurities in the mother liquor while driving the crystallization of the hydantoin.

Module 3: Empirical Data & Process Optimization

To illustrate the impact of thermodynamic control on the purity of 5-(Ethoxymethyl)imidazolidine-2,4-dione, the following table summarizes the quantitative outcomes of various crystallization parameters.

Cooling ProfileSeeding StrategyMatrix pHThermal Exposure (>70°C)Yield (%)Purity (HPLC Area %)Major Impurity Detected
Linear (1°C/min)Unseeded8.5120 mins88.292.4%Hydantoic acid (Hydrolysis)
Linear (1°C/min)Unseeded6.045 mins91.596.1%Ethoxyacetaldehyde (Inclusion)
Non-Linear (Cubic)Unseeded6.045 mins90.398.2%Oligomers
Non-Linear (Cubic) Seeded at MSZ 6.0 45 mins 94.7 99.8% None (Below LOQ)

Note: MSZ = Metastable Zone. The combination of pH control, seeding, and non-linear cooling effectively eliminates both chemical degradation and physical inclusions.

Module 4: Self-Validating Experimental Protocol

This step-by-step methodology outlines an optimized, seeded, non-linear cooling crystallization workflow designed to yield >99.5% pure 5-(Ethoxymethyl)imidazolidine-2,4-dione.

Phase 1: Dissolution and Matrix Stabilization

  • Transfer crude 5-(Ethoxymethyl)imidazolidine-2,4-dione to a jacketed crystallizer equipped with an overhead stirrer and a process analytical technology (PAT) probe (e.g., ATR-FTIR) to monitor supersaturation.

  • Add 5 volumes of the primary solvent (e.g., 80:20 Water:Ethanol v/v).

  • Validation Step: Measure the pH of the slurry. Adjust to pH 6.0 using dilute Acetic Acid (0.1 M) to prevent alkaline hydrolysis of the hydantoin ring.

  • Heat the jacket to 75°C to achieve complete dissolution. Do not exceed 80°C to prevent thermal cleavage of the ethoxymethyl ether linkage.

Phase 2: Filtration and Metastable Zone (MSZ) Targeting 5. Polish-filter the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove insoluble oligomers and foreign particulates. 6. Cool the solution linearly at 0.5°C/min until the temperature reaches the upper boundary of the metastable zone (typically around 62°C for this solvent system). 7. Validation Step: Hold the temperature for 15 minutes. The solution must remain completely clear. If spontaneous nucleation occurs, the solution is too supersaturated; reheat to 75°C and repeat.

Phase 3: Seeding and Non-Linear Cooling 8. Introduce 1-2 wt% of highly pure, milled 5-(Ethoxymethyl)imidazolidine-2,4-dione seeds. 9. Hold the temperature at 62°C for 30 minutes to allow the seed bed to stabilize and begin consuming supersaturation. 10. Initiate a non-linear (cubic) cooling profile down to 5°C over 6 hours.

  • Equation: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3

  • Rationale: This applies a very slow cooling rate initially (e.g., 0.1°C/min) when crystal surface area is low, preventing secondary nucleation and solvent inclusions, and accelerates cooling only as the crystals grow larger[5].

Phase 4: Isolation and Washing 11. Filter the resulting slurry via vacuum filtration. 12. Wash the filter cake with 2 volumes of pre-chilled (5°C) 90:10 Water:Ethanol to displace the mother liquor without dissolving the product. 13. Dry the crystals under vacuum at 45°C until a constant weight is achieved.

References

  • Hydantoin Impurities and Related Compound - Veeprho: Veeprho. 7

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity: MDPI. 3

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds: ResearchGate.1

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics: PMC/NIH. 2

  • How does cooling rate affect the point at which crystalisation occures and why?: Reddit (Chemical Engineering Discussions). 4

  • Kinetics of Crystallization in Supersaturation: Mettler Toledo. 5

  • Methods for estimating supersaturation in antisolvent crystallization systems: MIT Open Access Articles. 6

Sources

Optimization

Technical Support Center: Ensuring the Stability of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Welcome to the dedicated technical support center for 5-(Ethoxymethyl)imidazolidine-2,4-dione. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 5-(Ethoxymethyl)imidazolidine-2,4-dione. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during long-term storage. Here, you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed protocols to ensure the integrity of your experimental results.

Introduction to the Stability of 5-(Ethoxymethyl)imidazolidine-2,4-dione

5-(Ethoxymethyl)imidazolidine-2,4-dione, a hydantoin derivative, is a valuable building block in medicinal chemistry and drug discovery.[1][2] Like many complex organic molecules, its stability can be compromised by improper storage and handling, leading to the formation of impurities that can affect experimental outcomes. The primary modes of degradation for this compound are hydrolysis of the imidazolidine-2,4-dione ring and cleavage or oxidation of the ethoxymethyl side chain. Understanding these pathways is crucial for maintaining the compound's purity and integrity over time.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation I should look for in my sample of 5-(Ethoxymethyl)imidazolidine-2,4-dione?

A1: Initial signs of degradation are often subtle and may include a change in the physical appearance of the solid material, such as discoloration (e.g., from white to off-white or yellowish), clumping, or a change in texture. For solutions, the appearance of cloudiness or precipitation can indicate degradation or solubility issues.

Q2: How susceptible is the imidazolidine-2,4-dione ring to hydrolysis?

A2: The imidazolidine-2,4-dione (hydantoin) ring is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the amide bonds can cleave, leading to ring-opening. Similarly, basic conditions can promote nucleophilic attack by hydroxide ions, also resulting in ring cleavage.

Q3: What is the likely point of failure in the ethoxymethyl side chain?

A3: The ether linkage in the ethoxymethyl group is a potential site for degradation. Acid-catalyzed cleavage of the ether bond can occur, particularly in the presence of strong acids and heat.[3][4] Additionally, ethers are susceptible to auto-oxidation in the presence of atmospheric oxygen, which can lead to the formation of hydroperoxides.[5][6] These hydroperoxides can be unstable and may decompose, leading to a variety of degradation products.[7]

Q4: Can I store 5-(Ethoxymethyl)imidazolidine-2,4-dione at room temperature?

A4: For short-term storage, room temperature may be acceptable if the compound is protected from moisture and light. However, for long-term storage, it is highly recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize the risk of thermal degradation, hydrolysis, and oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause Recommended Action
Change in Color (e.g., yellowing) Oxidation or formation of minor degradation products.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Assess purity using HPLC or NMR.
Clumping or Caking of Solid Absorption of moisture from the atmosphere.Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.
Unexpected Peaks in HPLC Analysis Degradation of the compound.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review storage conditions and handling procedures.
Broad or Shifted Peaks in NMR Spectrum Presence of impurities or degradation products.Compare the spectrum to a reference spectrum if available. Consider re-purifying the sample if significant degradation is suspected.
Low Assay Value or Purity Significant degradation has occurred.Discard the current batch and obtain a fresh sample. Implement stricter storage and handling protocols for the new material.

Best Practices for Long-Term Storage

To ensure the long-term stability of 5-(Ethoxymethyl)imidazolidine-2,4-dione, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C. Lower temperatures will slow down the rates of all potential degradation reactions. For very long-term storage, -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation of the ether linkage to form hydroperoxides.[5]

  • Moisture Control: Store in a tightly sealed container, preferably in a desiccator containing a drying agent like silica gel or Drierite. This minimizes the risk of hydrolysis of the hydantoin ring.

  • Light Protection: Use an amber-colored vial or store the container in a dark place to prevent any potential photolytic degradation.

  • Container: Use a clean, dry, and inert container, such as a glass vial with a PTFE-lined cap.

Potential Degradation Pathways

The primary degradation pathways for 5-(Ethoxymethyl)imidazolidine-2,4-dione are hydrolysis and oxidation. The following diagram illustrates these potential reactions.

Caption: Potential degradation pathways of 5-(Ethoxymethyl)imidazolidine-2,4-dione.

Protocol for Assessing Compound Purity and Degradation

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of 5-(Ethoxymethyl)imidazolidine-2,4-dione and detecting any degradation products.[8]

Objective: To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products.

Materials:

  • 5-(Ethoxymethyl)imidazolidine-2,4-dione sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Experimental Workflow:

Caption: Workflow for HPLC-based stability assessment.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 5-(Ethoxymethyl)imidazolidine-2,4-dione in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the test sample at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time to elute all components. A typical gradient might be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to 5-(Ethoxymethyl)imidazolidine-2,4-dione based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

    • Any significant peaks other than the main peak should be considered potential degradation products.

References

  • Cox, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(11), 937-947. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Wikipedia. (2023). Hydroperoxide. [Link]

  • Wikipedia. (2023). Ether cleavage. [Link]

  • Study.com. (n.d.). Ethers are oxidized with O2 to form hydroperoxides that decompose violently when heated. Draw a stepwise mechanism for this reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • YouTube. (2023, January 21). Autooxidation of Ethers| ethoxyethane| 1-ethoxy ethyl hydro peroxide| diethylperoxide| Class-12|. [Link]

  • PubMed. (2011, August 28). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. [Link]

  • YouTube. (2021, January 17). 120 CHM2211 Autooxidation of Ethers. [Link]

  • Analytical Chemistry. (1962). Spectrophotometric Determination of Hydroperoxide in Diethyl Ether. [Link]

  • Journal of the American Chemical Society. (1979). The Mechanism of Acid-catalyzed Hydrolysis of Azoaryl Ethers. [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • ACS Publications. (2020, July 9). General Method for Quantitation of Organic Hydroperoxides. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Science Discussions. (n.d.). Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry”. [Link]

  • Chemistry Stack Exchange. (2015, April 28). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]

  • ACS Publications. (1987). Rapid Detection of Traces of Peroxide in Ethers. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • MDPI. (2022, March 25). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, December 30). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • PharmTech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ScienceScholar. (2022, April 27). Synthesis of imidazolidine 2,4 – dione derivatives. [Link]

  • MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. [Link]

  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 5-(Ethoxymethyl)imidazolidine-2,4-dione Chemistry

Welcome to the technical support hub for researchers working with 5-(ethoxymethyl)imidazolidine-2,4-dione and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers working with 5-(ethoxymethyl)imidazolidine-2,4-dione and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for overcoming the common challenge of steric hindrance in substitution reactions involving this sterically demanding scaffold. As drug development professionals, we understand that navigating the intricacies of synthetic chemistry is paramount to success. This center offers field-proven insights and protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation on 5-(ethoxymethyl)imidazolidine-2,4-dione and observing very low to no product formation. What is the likely cause?

The primary challenge with substituting 5-(ethoxymethyl)imidazolidine-2,4-dione is the steric bulk presented by the 5,5-disubstitution pattern. The ethoxymethyl group, in conjunction with the other substituent at the C5 position, can significantly shield the N1 and N3 positions from the approach of an electrophile. This steric hindrance raises the activation energy of the reaction, often leading to sluggish or failed reactions under standard conditions. One study has specifically noted that bulky substituents at the C5 position can impede substitution at the adjacent N1 position[1].

Q2: I am getting a mixture of N1 and N3-alkylated products. How can I control the regioselectivity?

The regioselectivity of N-alkylation in hydantoins is primarily dictated by the acidity of the N-H protons and the reaction conditions, particularly the choice of base and solvent. The N3 proton is generally more acidic than the N1 proton, making the N3 position more susceptible to deprotonation and subsequent alkylation with weaker bases[2][3].

  • For N3-selective alkylation: Weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF are typically employed.

  • For N1-selective alkylation: Stronger, sterically hindered bases are necessary to favor deprotonation at the less acidic N1 position. Potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like THF have been shown to be effective for direct N1-selective alkylation[2].

Q3: Are there alternative methods to standard SN2 alkylation for such a hindered substrate?

Yes, when conventional methods fail due to steric hindrance, several alternative strategies can be employed:

  • Mitsunobu Reaction: This reaction can be effective for the N-alkylation of hydantoins, particularly for introducing substituents at the N1 position[4]. It proceeds with inversion of configuration at the alcohol's stereocenter and can sometimes overcome the steric limitations of traditional SN2 reactions[5][6].

  • Phase-Transfer Catalysis (PTC): PTC can enhance the rate of reaction between reagents in immiscible phases. For N-alkylation of hydantoins, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the hydantoin anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent. This technique can be effective for alkylating hindered systems[7][8][9].

  • Transition Metal-Catalyzed N-Alkylation: Modern methods involving transition metal catalysts (e.g., based on cobalt or nickel) can facilitate the N-alkylation of amides and related heterocycles with alcohols, offering a different reaction pathway that may be less sensitive to steric hindrance[10][11].

Troubleshooting Guide: Low Yield in N-Alkylation Reactions

This guide provides a systematic approach to troubleshooting and optimizing N-alkylation reactions of 5-(ethoxymethyl)imidazolidine-2,4-dione.

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_reactivity Increase Reactivity of Electrophile check_reagents->increase_reactivity Reagents OK sub_check_reagents • Ensure anhydrous conditions. • Use freshly distilled solvents. • Check purity of hydantoin and alkylating agent. • Use a slight excess (1.1-1.5 eq.) of the alkylating agent. check_reagents->sub_check_reagents optimize_base Optimize Base and Solvent System increase_reactivity->optimize_base Still low yield sub_increase_reactivity • Switch from alkyl chloride/bromide to alkyl iodide. • Consider using an alkyl triflate. increase_reactivity->sub_increase_reactivity increase_energy Increase Reaction Energy optimize_base->increase_energy Still low yield sub_optimize_base • For N3-alkylation, try stronger conditions (e.g., NaH in DMF). • For N1-alkylation, ensure use of tBuOK or KHMDS in THF. • Consider Phase-Transfer Catalysis (PTC) with TBAB. optimize_base->sub_optimize_base alternative_methods Consider Alternative Methodologies increase_energy->alternative_methods Still low yield sub_increase_energy • Gradually increase reaction temperature (e.g., from RT to 50-80°C). • Employ microwave irradiation to accelerate the reaction. increase_energy->sub_increase_energy sub_alternative_methods • Mitsunobu Reaction. • Transition-Metal Catalyzed N-Alkylation. alternative_methods->sub_alternative_methods

Caption: Troubleshooting workflow for low N-alkylation yield.

Detailed Experimental Protocols

Protocol 1: N1-Selective Alkylation of 5-(Ethoxymethyl)imidazolidine-2,4-dione

This protocol is designed to favor alkylation at the sterically more hindered N1 position by using a strong potassium base.

Materials:

  • 5-(Ethoxymethyl)imidazolidine-2,4-dione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium tert-butoxide (tBuOK) or Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(ethoxymethyl)imidazolidine-2,4-dione (1.0 eq.).

  • Dissolve the hydantoin in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the potassium base (tBuOK or KHMDS, 1.1 eq.) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N3-Selective Alkylation using a Weak Base

This protocol promotes alkylation at the more acidic N3 position.

Materials:

  • 5-(Ethoxymethyl)imidazolidine-2,4-dione

  • Alkyl halide

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 5-(ethoxymethyl)imidazolidine-2,4-dione (1.0 eq.) and finely ground K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF and stir the suspension.

  • Add the alkyl halide (1.2 eq.) to the mixture.

  • Heat the reaction to 50-70 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method can enhance reactivity for sluggish reactions. Note that PTC can sometimes favor C5-alkylation if the C5 position is acidic; however, for a 5,5-disubstituted hydantoin, N-alkylation is expected.

Materials:

  • 5-(Ethoxymethyl)imidazolidine-2,4-dione

  • Alkyl halide

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 50% w/w aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

Procedure:

  • To a flask, add 5-(ethoxymethyl)imidazolidine-2,4-dione (1.0 eq.), toluene or DCM, and the alkyl halide (1.5 eq.).

  • Add the phase-transfer catalyst, TBAB (0.1 eq.).

  • With vigorous stirring, add the 50% w/w aqueous base solution.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 6-18 hours. Monitor by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Reaction Condition Selection

The choice of base and solvent is critical for controlling the regioselectivity of the alkylation. The following table provides a general guide based on literature for phenytoin, which can be extrapolated to other hydantoin systems[2][3].

Target PositionBaseSolventTemperatureExpected Outcome
N1 tBuOK or KHMDSTHFRoom Temp.High selectivity for N1-alkylation
N3 K₂CO₃DMF50-70 °CHigh selectivity for N3-alkylation
Enhanced Reactivity KOH (50% aq.) / TBABToluene/DCMRoom Temp. - 50 °CIncreased reaction rate for N-alkylation

Visualizing the Reaction Pathway: Decision Tree for Method Selection

Method_Selection start Goal: N-Alkylation of 5-(Ethoxymethyl)imidazolidine-2,4-dione regioselectivity Is regioselectivity critical? start->regioselectivity target_N1 Target N1 Position? regioselectivity->target_N1 Yes low_reactivity Is standard alkylation failing? regioselectivity->low_reactivity No target_N3 Target N3 Position? target_N1->target_N3 No protocol1 Protocol 1: Strong Potassium Base (tBuOK/KHMDS) in THF target_N1->protocol1 Yes target_N3->low_reactivity No protocol2 Protocol 2: Weak Base (K2CO3) in DMF target_N3->protocol2 Yes protocol3 Protocol 3: Phase-Transfer Catalysis (PTC) low_reactivity->protocol3 Yes mitsunobu Consider Mitsunobu Reaction protocol3->mitsunobu If PTC fails

Caption: Decision tree for selecting an appropriate N-alkylation method.

References

  • Sobahi, T. R., Hassan, M. A., & Arabia, S. (Year). Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin. Semantic Scholar. [Link]

  • Gagnon, D., & Duchemin, M. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. [Link]

  • Gagnon, D., & Duchemin, M. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC. [Link]

  • ResearchGate. (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. [Link]

  • QMRO. (n.d.). New benchmark procedures and applications in total synthesis. & Phase transfer catalysed alkylation of hydantoins. [Link]

  • Cordero-Vargas, A., et al. (1993). Reaction of 1-methylpyrrole with 1,3-dichloro-5,5-disubstituted hydantoins: Products and AM1 study of intermediates. Penn State Research Database. [Link]

  • D'hooghe, M., & Tpad, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. [Link]

  • Gagnon, D., & Duchemin, M. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed. [Link]

  • Morita, H., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(5), 460-464. [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]

  • National Institutes of Health. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Mild N-deacylation of secondary amides by alkylation with organocerium reagents. [Link]

  • MDPI. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ScholarBank@NUS. (n.d.). Chapter 4. [Link]

  • Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]

  • PubMed. (n.d.). Combinatorial chemistry of hydantoins. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9143-9148. [Link]

  • LOCKSS. (n.d.). REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. [Link]

  • ResearchGate. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]

  • RMIT University. (2015). A novel hydantoin synthesis and exploration of related reactions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a for the selenocyclization of alkenyl hydantoin 2g. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. [Link]

  • ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4444-4447. [Link]

  • National Institutes of Health. (n.d.). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. PMC. [Link]

  • MDPI. (2001). alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. [Link]

  • Beilstein Journals. (2016). A direct method for the N-tetraalkylation of azamacrocycles. [Link]

  • MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]

  • ACS Publications. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(7), 2751-2756. [Link]

  • Arkat USA. (n.d.). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. [Link]

  • ACS Publications. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • PubMed. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]

  • MDPI. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. [Link]

  • Academia.edu. (n.d.). (PDF) Efficient alkylation of N, N'-disubstituted formamidines using Mitsunobu's reagents. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery for 5-(Ethoxymethyl)imidazolidine-2,4-dione in Human Plasma

Welcome to the Technical Support Center. 5-(Ethoxymethyl)imidazolidine-2,4-dione is a polar, weakly acidic small molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-(Ethoxymethyl)imidazolidine-2,4-dione is a polar, weakly acidic small molecule. The core hydantoin (imidazolidine-2,4-dione) ring exhibits a pKa of approximately 9.0[1]. Because human plasma is a complex matrix rich in binding proteins and phospholipids, achieving high extraction recovery requires precise control of pH and solvent polarity. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your LC-MS/MS analytical yields.

Part 1: Troubleshooting & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery below 40% when using non-polar solvents like hexane or dichloromethane? Causality: The hydantoin core is highly polar and acts as both a hydrogen bond donor and acceptor. Non-polar solvents like hexane lack the necessary dipole moment to disrupt the analyte's hydrogen bonding with water and plasma proteins. Solution: Switch to a moderately polar, water-immiscible solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Furthermore, you must buffer the plasma to an acidic pH (e.g., pH 4.0–5.0). At this pH, the imide nitrogen (pKa ~9.0) remains fully protonated and neutral, which maximizes its partition coefficient into the organic phase[1]. This approach mirrors successful LLE methods for related hydantoins like phenytoin, which routinely achieve ~78% recovery using optimized solvent systems[2].

Q2: I switched to Solid-Phase Extraction (SPE) using a standard C18 silica cartridge, but I am seeing severe matrix effects and inconsistent recoveries. What is the mechanism behind this failure? Causality: Traditional silica-based C18 sorbents are prone to "phase collapse" if the sorbent bed dries out during conditioning, leading to poor interaction with polar molecules. Additionally, C18 non-selectively binds hydrophobic plasma lipids (like phospholipids), which co-elute with your analyte and cause severe ion suppression in the mass spectrometer. Solution: Transition to a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent[3]. Polymeric sorbents do not suffer from phase collapse and provide a dual retention mechanism: the lipophilic divinylbenzene backbone interacts with the ethoxymethyl group, while the hydrophilic N-vinylpyrrolidone interacts with the polar hydantoin ring. HLB cartridges consistently yield >90% recovery for polar and weakly acidic drugs while minimizing matrix effects[4],[5].

Q3: How can I validate that my extraction method is robust against protein binding? Causality: Hydantoin derivatives can exhibit variable binding to human serum albumin. If the analyte remains bound during the extraction step, it will precipitate out with the proteins and be lost. Self-Validating System: Implement a pre-treatment disruption step. Add a small volume of organic solvent containing a chaotropic agent (e.g., 2% formic acid in water or acetonitrile) to the plasma before extraction. To validate this system, prepare two sets of spiked plasma: one incubated for 1 hour at 37°C (to allow equilibrium protein binding) and one freshly spiked. If your disruption step is effective, the calculated recovery between both sets will be identical (within ±5%).

Part 2: Experimental Protocols

Protocol A: Optimized Polymeric SPE Workflow (High-Throughput)

This method utilizes a polymeric HLB sorbent to capture the polar hydantoin derivative while washing away endogenous salts and lipids.

  • Pre-treatment: Aliquot 200 µL of human plasma into a tube. Add 10 µL of Internal Standard (IS) and 200 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding.

  • Conditioning: Condition the HLB cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a steady flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water. This critical step elutes highly polar interferences and salts without desorbing the analyte.

  • Elution: Elute the target compound with 1 mL of 100% Methanol into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 10 mM Ammonium Formate : Acetonitrile, 80:20 v/v) prior to LC-MS/MS injection.

Protocol B: High-Recovery LLE Workflow (Cost-Effective)

This method leverages pH control and moderate solvent polarity to force the analyte into the organic phase.

  • Aliquot & Buffer: To 200 µL of human plasma, add 10 µL of IS and 100 µL of 0.1 M Sodium Acetate buffer (pH 4.5). Vortex to ensure the analyte is in its fully protonated (neutral) state.

  • Extraction: Add 1.5 mL of Ethyl Acetate (EtOAc).

  • Mixing: Shake mechanically for 10 minutes to allow adequate phase partitioning.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers, yielding a distinct protein precipitation boundary[6].

  • Collection: Transfer 1.2 mL of the upper organic layer to a new tube. Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in 100 µL of mobile phase.

Part 3: Data Presentation

Table 1: Comparative Extraction Recoveries and Matrix Effects for 5-(Ethoxymethyl)imidazolidine-2,4-dione in Human Plasma

Extraction MethodSolvent / SorbentPlasma pH AdjustmentMean Recovery (%)Matrix Effect (Ion Suppression)
Protein Precipitation (PPT)Acetonitrile (1:3 v/v)None85 - 92%Severe (>40% suppression)
Liquid-Liquid ExtractionHexanepH 4.5< 30%Low (<10% suppression)
Liquid-Liquid ExtractionEthyl Acetate (EtOAc)pH 4.575 - 82%Moderate (~15% suppression)
Solid-Phase ExtractionC18 Silica (30 mg)None45 - 60%High (~30% suppression)
Solid-Phase Extraction Polymeric HLB (30 mg) pH 4.5 (Pre-treated) 92 - 98% Minimal (<5% suppression)

Part 4: Visualizations

Workflow Start Human Plasma Sample PreTreat Pre-treatment (Disrupt Protein Binding) Start->PreTreat Decision Throughput Requirement? PreTreat->Decision SPE Polymeric SPE (HLB) Decision->SPE High (96-well) LLE LLE (Ethyl Acetate) Decision->LLE Low/Medium SPE_Wash Wash: 5% MeOH Elute: 100% MeOH SPE->SPE_Wash LLE_Extract Buffer to pH 4.5 Extract & Centrifuge LLE->LLE_Extract Dry Evaporate under N2 & Reconstitute SPE_Wash->Dry LLE_Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Diagram 1: Decision tree and workflow comparison for SPE vs. LLE extraction methodologies.

Mechanism Analyte 5-(Ethoxymethyl)hydantoin (pKa ~9.0) Basic pH > 9.0 (Basic) Analyte->Basic Acidic pH 4.0 - 6.0 (Acidic) Analyte->Acidic Ionized Deprotonated (Anion) High Polarity Basic->Ionized Neutral Protonated (Neutral) Lipophilic Acidic->Neutral Aq Remains in Aqueous Phase (Poor Recovery) Ionized->Aq Org Partitions to Organic Phase (High Recovery) Neutral->Org

Diagram 2: Logical relationship between pH adjustment, ionization state, and phase partitioning.

References

  • "Hydantoin and Its Derivatives".
  • Source: scispace.
  • Source: agilent.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Optimization of reaction temperature and time for 5-(Ethoxymethyl)imidazolidine-2,4-dione synthesis

An In-Depth Guide to the Synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione Welcome to the technical support center for the synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Welcome to the technical support center for the synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-(Ethoxymethyl)imidazolidine-2,4-dione?

The most versatile and frequently employed method for preparing 5-substituted hydantoins like 5-(Ethoxymethyl)imidazolidine-2,4-dione is the Bucherer-Bergs reaction .[1][2] This one-pot, multi-component reaction is valued for its efficiency and simplicity, typically involving the reaction of an aldehyde (in this case, ethoxyacetaldehyde) with ammonium carbonate and a cyanide salt, such as potassium or sodium cyanide.[1][3]

Q2: What are the functions of the key reagents in the Bucherer-Bergs synthesis?

Understanding the role of each component is critical for troubleshooting:

  • Aldehyde (Ethoxyacetaldehyde): This substrate provides the R-group at the 5-position of the hydantoin ring, defining the final product.

  • Ammonium Carbonate ((NH₄)₂CO₃): This reagent is a multitasker. It serves as the source for both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for building the imidazolidine-2,4-dione ring.[4] It also helps maintain the optimal pH for the reaction to proceed efficiently.[4]

  • Cyanide Source (KCN or NaCN): This provides the cyanide ion (CN⁻), which acts as a crucial nucleophile, attacking the carbonyl carbon to form the key aminonitrile intermediate.[4]

Q3: Can you briefly outline the reaction mechanism?

Certainly. The Bucherer-Bergs reaction proceeds through several key steps. Initially, the aldehyde reacts with ammonia (from ammonium carbonate) to form an imine. A cyanide ion then attacks the imine to form an α-aminonitrile intermediate. This intermediate is then carbamoylated by carbon dioxide (also from ammonium carbonate), followed by an intramolecular cyclization and rearrangement to yield the final stable hydantoin product.[3]

Bucherer-Bergs_Mechanism A Ethoxyacetaldehyde + NH₃ B Imine Intermediate A->B + H₂O C α-Aminonitrile B->C + CN⁻ D Carbamoylation C->D + CO₂ E Cyclization & Rearrangement D->E - H₂O F 5-(Ethoxymethyl)imidazolidine-2,4-dione E->F

Caption: Key stages of the Bucherer-Bergs reaction pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered starting material. What are the likely causes and how can I fix this?

Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause A: Reagent Quality and Stoichiometry

    • Explanation: Ammonium carbonate is known to decompose over time into ammonia, carbon dioxide, and water. Using old or improperly stored reagent can lead to an insufficient supply of the necessary building blocks for the hydantoin ring.[4]

    • Solution: Always use fresh, high-quality ammonium carbonate. Ensure your stoichiometry is correct, typically using an excess of ammonium carbonate and cyanide source relative to the aldehyde.

  • Cause B: Sub-optimal Reaction Temperature

    • Explanation: The Bucherer-Bergs reaction requires sufficient thermal energy to overcome the activation barriers of its multiple steps. Temperatures that are too low will result in a sluggish or stalled reaction. While many hydantoin syntheses are run at 60-70°C, some less reactive substrates may require higher temperatures.[1] For instance, the synthesis of Phenytoin from benzophenone saw a significant yield increase when the temperature was raised to 110°C in a closed vessel.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10°C. We recommend running small-scale parallel experiments to find the optimal temperature for your specific setup. See the optimization protocol below.

  • Cause C: Insufficient Reaction Time

    • Explanation: Multi-component reactions often require time to reach equilibrium and completion. Prematurely stopping the reaction is a common cause of low yield. In some documented cases, extending the reaction time from 10 hours to 90 hours dramatically increased the yield from 7% to 67%.[1]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present, extend the reaction time. Consider running the reaction overnight if feasible.

  • Cause D: Volatilization of Reagents

    • Explanation: Ammonium carbonate and ammonia are volatile. Running the reaction in an open system can lead to their escape, shifting the equilibrium away from product formation.

    • Solution: Perform the reaction in a sealed tube or a flask equipped with a reflux condenser to prevent the loss of volatile components.[3]

Troubleshooting_Low_Yield Start Low or No Yield CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckTime Assess Reaction Time Start->CheckTime CheckSystem Verify Closed System Start->CheckSystem Sol_Reagents Use fresh (NH₄)₂CO₃. Verify molar ratios. CheckReagents->Sol_Reagents Sol_Temp Increase temperature in 10°C increments. CheckTemp->Sol_Temp Sol_Time Extend reaction time. Monitor via TLC. CheckTime->Sol_Time Sol_System Use sealed vessel or reflux condenser. CheckSystem->Sol_System

Caption: A workflow for diagnosing the cause of low product yield.

Problem 2: Product Isolation and Purity

Q: After acidification, my product isn't precipitating. What should I do?

  • Explanation: This typically occurs if the product has some solubility in the reaction solvent mixture or if the pH is not acidic enough to neutralize the hydantoinate salt formed under basic reaction conditions.

  • Troubleshooting Steps:

    • Verify pH: Use a pH meter or pH paper to confirm the solution is sufficiently acidic (pH 1-2). If not, add more acid (e.g., concentrated HCl) dropwise.[4]

    • Reduce Solvent Volume: If the pH is correct, your product may be too soluble. Carefully reduce the solvent volume using a rotary evaporator to induce precipitation.[4]

    • Induce Crystallization: Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to provide a nucleation site.

    • Extraction: If precipitation is unsuccessful, extract the product into a suitable organic solvent like ethyl acetate. The hydantoin can then be isolated by evaporating the solvent.[4]

Q: My final product is impure. What are the likely side-products and how can I purify my compound?

  • Explanation: Common impurities can include unreacted starting materials, polymeric byproducts from the aldehyde, or related hydantoin species. Under certain conditions, especially with prolonged heating or harsh pH, the hydantoin ring itself can undergo hydrolysis to form hydantoic acid intermediates.[1][5]

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying solid hydantoin products. A solvent screen (e.g., ethanol, water, or a mixture) should be performed to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography can be used to separate the target compound from impurities.[6] A gradient elution system, for example, with ethyl acetate and hexanes, is often a good starting point.

Optimization of Reaction Parameters

To maximize yield and purity, a systematic optimization of reaction temperature and time is recommended.

Table 1: Illustrative Data for Optimization of 5-(Ethoxymethyl)imidazolidine-2,4-dione Synthesis
ExperimentTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)Observations
16084592Significant starting material remains.
260166294Improved yield, still incomplete.
37587897Good conversion and purity.
475168596Highest yield, slight increase in impurity.
59088391Faster reaction, but more side products observed.
690167584Significant degradation/byproduct formation.

This table presents hypothetical data to illustrate optimization trends.

Experimental Protocol: Synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione

Disclaimer: This protocol is a general guideline. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE) and use of a fume hood. Cyanide salts are highly toxic.

Materials:

  • Ethoxyacetaldehyde (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a sealed pressure vessel or a round-bottomed flask equipped with a reflux condenser, combine ammonium carbonate and potassium cyanide in a 1:1 mixture of ethanol and water.

  • Addition of Aldehyde: Add ethoxyacetaldehyde to the mixture.

  • Heating and Reaction: Seal the vessel (or begin reflux) and heat the mixture to the desired temperature (e.g., 75°C) with vigorous stirring. Maintain this temperature for the specified time (e.g., 8-12 hours).

  • Monitoring: Periodically (e.g., every 4 hours), take a small aliquot of the reaction mixture to monitor the disappearance of the starting aldehyde by TLC.

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If any solid (unreacted ammonium carbonate) is present, filter the mixture.

  • Acidification and Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2). A white precipitate of 5-(Ethoxymethyl)imidazolidine-2,4-dione should form.[2]

  • Isolation: Allow the mixture to stand in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

  • Purification (if necessary): If analytical data (e.g., NMR, HPLC) shows impurities, recrystallize the crude product from a suitable solvent like an ethanol/water mixture.[7]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. Benchchem.
  • D'hooghe, M., & De Kimpe, N. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 15(11), 7761-7793. [Link]

  • Poupaert, J. H., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(15), 10274-10311. [Link]

  • Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13653-13660. [Link]

  • Liew, S.-Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 38-46.
  • Santamaría, J., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Liu, H., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Letters in Drug Design & Discovery, 7(1), 1-4.
  • Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 124-135. [Link]

  • Hatem, K. J., & Mohamned, M. N. (2022).
  • BenchChem Technical Support Team. (2025). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Benchchem.
  • BenchChem Technical Support Team. (2025). The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Next-Generation Anticonvulsant Development: 5-(Ethoxymethyl)imidazolidine-2,4-dione vs. Phenytoin

Introduction: The Unmet Need for Safer, More Efficacious Anticonvulsants For decades, phenytoin has been a cornerstone in the management of epilepsy, particularly for tonic-clonic and focal seizures.[1][2][3] Its primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unmet Need for Safer, More Efficacious Anticonvulsants

For decades, phenytoin has been a cornerstone in the management of epilepsy, particularly for tonic-clonic and focal seizures.[1][2][3] Its primary mechanism, the use-dependent blockade of voltage-gated sodium channels, effectively stabilizes neuronal membranes against the hyperexcitability that characterizes seizure states.[1][4][5][6] However, the clinical utility of phenytoin is often hampered by a narrow therapeutic index, complex pharmacokinetics, and a significant burden of adverse effects, including neurotoxicity and gingival hyperplasia.[3][4][5][7]

This landscape creates a compelling need for novel antiepileptic drugs (AEDs) with improved safety and efficacy profiles. The imidazolidine-2,4-dione (also known as hydantoin) scaffold, from which phenytoin itself is derived, remains a fertile ground for the discovery of new chemical entities.[8] 5-(Ethoxymethyl)imidazolidine-2,4-dione represents one such exploratory compound. While direct clinical data on this specific molecule is not yet available in peer-reviewed literature, by examining its structural class and preclinical data from closely related analogues, we can construct a predictive comparison against the established benchmark of phenytoin. This guide offers researchers and drug development professionals a synthesized analysis of their comparative efficacy and safety, grounded in established preclinical evaluation paradigms.

Comparative Mechanism of Action: A Tale of Refinement

Phenytoin's anticonvulsant effect is primarily attributed to its ability to selectively bind to the inactive state of voltage-gated sodium channels.[1][4] This action slows the rate of recovery of these channels, thereby reducing the ability of neurons to sustain the high-frequency repetitive firing that is characteristic of a seizure.[4][6] This use-dependent mechanism allows phenytoin to preferentially target pathological neuronal activity while sparing normal, low-frequency firing.[6]

5-(Ethoxymethyl)imidazolidine-2,4-dione, as a hydantoin derivative, is hypothesized to share this primary mechanism of action. The core imidazolidine-2,4-dione structure is a well-established pharmacophore for sodium channel blockade.[9][10] The key differentiator and area of research interest lies in how substitutions at the C5 position, such as the ethoxymethyl group, modulate this interaction. The introduction of the flexible ethoxymethyl group may alter the compound's binding affinity, kinetics, or selectivity for specific sodium channel isoforms compared to the rigid phenyl groups of phenytoin. This could translate to a wider therapeutic window or a different spectrum of activity. Some novel imidazolidine-2,4-dione derivatives have also been found to weakly inhibit calcium channels, suggesting the potential for multi-target mechanisms that could offer a broader spectrum of anticonvulsant activity.[9][10]

cluster_Phenytoin Phenytoin cluster_EMID 5-(Ethoxymethyl)imidazolidine-2,4-dione (Hypothesized) PHT_Node Phenytoin Na_Channel_PHT Voltage-Gated Na+ Channel (Inactive State) PHT_Node->Na_Channel_PHT Binds Preferentially Neuron_Stabilized_PHT Neuronal Membrane Stabilized Na_Channel_PHT->Neuron_Stabilized_PHT Prolongs Inactivation Seizure_Blocked_PHT Seizure Spread Inhibited Neuron_Stabilized_PHT->Seizure_Blocked_PHT Blocks High-Frequency Firing EMID_Node 5-(Ethoxymethyl)imidazolidine- 2,4-dione Na_Channel_EMID Voltage-Gated Na+ Channel EMID_Node->Na_Channel_EMID Primary Target (Modulated Affinity) Ca_Channel_EMID Voltage-Gated Ca2+ Channel (Potential) EMID_Node->Ca_Channel_EMID Secondary Target? Neuron_Stabilized_EMID Neuronal Membrane Stabilized Na_Channel_EMID->Neuron_Stabilized_EMID Inhibition Ca_Channel_EMID->Neuron_Stabilized_EMID Weak Inhibition? Seizure_Blocked_EMID Broader Spectrum Protection? Neuron_Stabilized_EMID->Seizure_Blocked_EMID Blocks Seizure Activity

Figure 1: Comparative Mechanisms of Action.

Preclinical Efficacy Comparison

The Maximal Electroshock (MES) seizure test in rodents is a gold-standard preclinical model predictive of efficacy against generalized tonic-clonic seizures.[11] This model is particularly sensitive to drugs that act via sodium channel blockade. The subcutaneous pentylenetetrazole (scPTZ) test, conversely, is a model for clonic seizures and is useful for identifying compounds that may be effective against absence or myoclonic seizures, often by acting on the GABAergic system.[9][12][13]

While data for 5-(Ethoxymethyl)imidazolidine-2,4-dione is unavailable, studies on structurally similar imidazolidine-2,4-dione derivatives show promising activity. For instance, certain N-Mannich bases and hybrid derivatives have demonstrated potent efficacy in the MES test, with some exhibiting ED₅₀ values comparable to or even better than phenytoin.[9][10] Critically, some of these novel compounds also show activity in the 6-Hz seizure model, an indicator of potential efficacy against therapy-resistant partial seizures, a domain where new treatments are desperately needed.[9][10][14]

Table 1: Comparative Preclinical Efficacy Profile

Parameter 5-(Ethoxymethyl)imidazolidine-2,4-dione (Projected) Phenytoin (Established) Rationale & References
Primary Efficacy Model Maximal Electroshock (MES) Test Maximal Electroshock (MES) Test Both are expected to be effective in a model of generalized tonic-clonic seizures due to the shared hydantoin core and presumed Na+ channel mechanism.[9][15][16]
MES ED₅₀ (mice, i.p.) Potentially ≤ 30 mg/kg ~28 mg/kg Based on published data for novel imidazolidine-2,4-dione derivatives showing comparable potency to phenytoin.[9]
scPTZ Test Efficacy Possible, but likely weaker than MES Generally ineffective Phenytoin is not used for absence seizures. Novel derivatives show mixed results, some demonstrating activity.[3][9][17]

| 6-Hz Test Efficacy | Potentially Active | Largely Ineffective (>60 mg/kg) | Certain novel imidazolidine-2,4-dione derivatives show significant potency in this model of drug-resistant seizures, a potential key advantage.[9] |

Safety and Tolerability Profile Comparison

A major driver for new AED development is the improvement of safety and tolerability. Phenytoin's adverse effects are well-documented and concentration-dependent, ranging from nystagmus and ataxia at supratherapeutic levels to chronic issues like gingival hyperplasia and potential teratogenicity.[3][4][7]

A key safety assessment in preclinical studies is the rotarod test, which measures motor impairment and serves as an index of neurotoxicity.[18][19] The ratio of the median toxic dose (TD₅₀) from the rotarod test to the median effective dose (ED₅₀) from an efficacy test (e.g., MES) gives the Protective Index (PI = TD₅₀/ED₅₀). A higher PI suggests a wider therapeutic window. Novel imidazolidine-2,4-dione derivatives have been specifically designed to reduce toxicity.[9] Preliminary safety evaluations, such as cytotoxicity tests in HepG2 cells, have shown that some new derivatives lack the cytotoxicity associated with older drugs.[10]

Table 2: Comparative Safety and Tolerability Profile

Parameter 5-(Ethoxymethyl)imidazolidine-2,4-dione (Projected) Phenytoin (Established) Rationale & References
Acute Neurotoxicity (Rotarod TD₅₀) Goal: Higher TD₅₀ than Phenytoin TD₅₀ values are established and used as a benchmark. The objective of rational drug design is to reduce off-target CNS effects, leading to a better Protective Index (PI).[9][20]
Protective Index (PI = TD₅₀/ED₅₀) Potentially > Phenytoin PI serves as the reference standard. A higher PI is a primary endpoint in the development of safer anticonvulsants.[9]
Chronic Adverse Effects Unknown; designed to minimize Gingival hyperplasia, hirsutism, folate deficiency, potential for Stevens-Johnson syndrome.[1][4] Structural modifications aim to reduce the propensity for chronic off-target effects.

| Drug-Drug Interactions | Unknown | Significant; inducer of CYP3A4 and substrate of CYP2C9/2C19.[1][2] | The metabolic profile would need to be determined, but avoiding major CYP enzyme interactions is a key design goal. |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol outlines the standardized MES test in mice, a critical experiment for evaluating the efficacy of compounds like 5-(Ethoxymethyl)imidazolidine-2,4-dione and comparing it to phenytoin.[11][15][13][21]

Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male ICR-CD-1 mice (20-25 g)

  • Electroconvulsive shock generator (e.g., Ugo Basile)

  • Corneal or auricular electrodes

  • Test compound (e.g., 5-(Ethoxymethyl)imidazolidine-2,4-dione) and vehicle

  • Reference drug (Phenytoin)

  • 0.5% Tetracaine hydrochloride solution (for corneal electrodes)

  • 0.9% Saline solution

Workflow Diagram:

cluster_protocol MES Test Protocol Workflow start Start: Acclimated Mice acclimation 1. Animal Acclimation (≥3 days) start->acclimation dosing 2. Compound Administration (i.p., various doses) acclimation->dosing wait 3. Wait for Time of Peak Effect (e.g., 30-60 min) dosing->wait anesthesia 4. Apply Topical Anesthetic & Saline to Corneas wait->anesthesia shock 5. Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) anesthesia->shock observe 6. Observe Seizure Endpoint shock->observe endpoint Tonic Hindlimb Extension? observe->endpoint protected Protected endpoint->protected No not_protected Not Protected endpoint->not_protected Yes calculate 7. Calculate ED50 (Litchfield & Wilcoxon method) protected->calculate not_protected->calculate end End: Efficacy Determined calculate->end

Figure 2: Experimental workflow for the MES test.

Step-by-Step Methodology:

  • Animal Acclimation: House male ICR-CD-1 mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least 3-4 days before testing, with free access to food and water.[11]

  • Dose Preparation and Administration: Prepare solutions of the test compound and phenytoin in a suitable vehicle (e.g., 0.5% methylcellulose). Administer a range of doses intraperitoneally (i.p.) to different groups of mice (n=8-10 per group) to establish a dose-response curve.

  • Timing: Conduct the seizure test at the predetermined time of peak effect for the administered compound, typically 30 or 60 minutes post-injection.

  • Electrode Application: Apply one drop of 0.5% tetracaine solution to the corneas of each mouse to provide local anesthesia, followed by a drop of saline to ensure good electrical contact.[15]

  • Seizure Induction: Deliver a supramaximal electrical stimulus via corneal electrodes. Standard parameters for mice are a 60 Hz alternating current of 50 mA for 0.2 seconds.[15]

  • Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[15][21]

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀ value, which is the dose that protects 50% of the animals, is then calculated using a statistical method such as the Litchfield and Wilcoxon method.[21]

Conclusion and Future Directions

While phenytoin remains a vital therapeutic agent, its limitations underscore the need for innovation. 5-(Ethoxymethyl)imidazolidine-2,4-dione, as a representative of next-generation hydantoin derivatives, holds theoretical promise for an improved therapeutic profile. The preclinical data from analogous compounds suggest that it may offer comparable, if not superior, efficacy against generalized tonic-clonic seizures, with a potential for a broader spectrum of activity that includes drug-resistant partial seizures.[9][10]

The most significant potential advantage lies in safety and tolerability. Rational drug design focused on the imidazolidine-2,4-dione scaffold aims to increase the Protective Index by reducing neurotoxicity and other off-target effects.[9]

The path forward is clear. The next critical steps for 5-(Ethoxymethyl)imidazolidine-2,4-dione, or any similar lead candidate, involve:

  • Comprehensive Preclinical Profiling: Head-to-head comparison against phenytoin and other standard AEDs in validated animal models (MES, scPTZ, 6-Hz, kindling).[13][22]

  • Safety Pharmacology: Thorough evaluation of cardiovascular, respiratory, and CNS safety, including detailed neurotoxicity assessments.

  • Pharmacokinetic and ADME Studies: Characterization of its absorption, distribution, metabolism (especially CYP enzyme interactions), and excretion to predict its behavior in humans.

By systematically pursuing these studies, the research community can validate whether the theoretical advantages of novel imidazolidine-2,4-dione derivatives can be translated into a clinically meaningful advancement in the treatment of epilepsy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenytoin. Retrieved from [Link]

  • Tatum, W. O. (2023, August 8). Phenytoin Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184. Retrieved from [Link]

  • Jilani, T. N., & Wiciak, M. (2023, July 10). Phenytoin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Luszczki, J. J. (2021). Maximal Electroshock Seizure Test. Bio-protocol, 11(10), e4023. Retrieved from [Link]

  • Luszczki, J. J. (2018). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Methods in Molecular Biology. Humana Press, New York, NY. Retrieved from [Link]

  • Unnisa, A., & Singh, S. (2025, February 15). Phenytoin: mechanisms of action, efficacy, and safety in seizure management. Cureus, 17(2), e70123. Retrieved from [Link]

  • Czopek, A., et al. (2025, April 1). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, 20(7), e202400612. Retrieved from [Link]

  • Czopek, A., et al. (2025, April 1). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, 20(7), e202400612. Retrieved from [Link]

  • Chen, Z., et al. (2023, August 24). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13217. Retrieved from [Link]

  • Salgado, P. R. R., et al. (2018). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. Journal of Chemical and Pharmaceutical Research, 10(1), 185-191. Retrieved from [Link]

  • MedCentral. (n.d.). Phenytoin: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Suman, M., & Sharma, R. (2022, February 1). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 526-535. Retrieved from [Link]

  • Stables, J. P., & Kupferberg, H. J. (1995). Animal models used in the screening of antiepileptic drugs. Epilepsia, 36 Suppl 2, S2-11. Retrieved from [Link]

  • Löscher, W. (2009, June 15). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.23. Retrieved from [Link]

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 99, 649-658. Retrieved from [Link]

  • Leppik, I. E. (2014). A Review of Phenytoin Monotherapy in Adults With Nonrefractory Status Epilepticus. The Annals of Pharmacotherapy, 48(12), 1613-1618. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Dilantin (phenytoin sodium) Label. Retrieved from [Link]

  • Al-Nuzal, S. M. D. (2014). New Derivatives of 3-Substituted 5,5-Diphenyl-2,4-imidazolidinedione as Anticonvulsant and Antiepileptic Candidates. Journal of Applicable Chemistry, 3(3), 1319-1326. Retrieved from [Link]

  • Wang, G., & Zhang, F. (2020). Rotarod test. Bio-protocol, 10(2), e3491. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2021, April 15). The Screening models for antiepileptic drugs: A Review. International Journal of Research in Pharmaceutical Sciences, 12(2), 1256-1263. Retrieved from [Link]

  • Bioseb. (n.d.). Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Retrieved from [Link]

  • Marzouk, A. A., et al. (2020, June 17). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 100, 104020. Retrieved from [Link]

  • Kaminski, R. M. (n.d.). ROTAROD PROTOCOL v1. Retrieved from [Link]

  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • The Jackson Laboratory. (2014, June 5). Standard Operating Procedure: Rotarod Assay [ROT]. Retrieved from [Link]

  • Verma, S., & Rani, S. (2023, November 17). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Indian Journal of Chemistry, 62(11). Retrieved from [Link]

  • del Corte, X., et al. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1234. Retrieved from [Link]

  • Abdulrahman, A. S. (2018, January 25). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • Al-Nuzal, S. M. D. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1), 38-46. Retrieved from [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 137-144. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for Purity Testing of 5-(Ethoxymethyl)imidazolidine-2,4-dione

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth, experience-driven approach to val...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth, experience-driven approach to validating analytical methods for the purity testing of 5-(Ethoxymethyl)imidazolidine-2,4-dione, a key intermediate in the synthesis of various therapeutic agents. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and comparing alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals dedicated to robust and reliable analytical practices.

The Criticality of Purity for 5-(Ethoxymethyl)imidazolidine-2,4-dione

5-(Ethoxymethyl)imidazolidine-2,4-dione, a hydantoin derivative, can contain various impurities arising from its synthesis, degradation, or storage. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[1][2][3] Therefore, a well-validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6]

This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its high sensitivity, specificity, and widespread use in pharmaceutical analysis for impurity profiling.[1][3] We will explore the validation of a reversed-phase HPLC (RP-HPLC) method, a common and effective choice for compounds of this polarity.

A Holistic Approach to Method Validation

A robust analytical method is a self-validating system. This means that the validation process itself should be designed to challenge the method's capabilities and reveal its limitations. Our approach is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[4][5][6]

The following diagram illustrates the interconnectedness of the validation parameters we will discuss:

G cluster_0 Method Development cluster_1 Method Validation MD Initial Method Development Specificity Specificity & Selectivity MD->Specificity Linearity Linearity & Range Specificity->Linearity Forced_Deg Forced Degradation Specificity->Forced_Deg Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Precision->Robustness Forced_Deg->Specificity

Caption: Interconnected workflow for analytical method validation.

I. Specificity and Selectivity: The Foundation of Purity Analysis

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a purity method, this is arguably the most critical parameter.

Experimental Protocol: Demonstrating Specificity
  • Analyte Solution: Prepare a solution of 5-(Ethoxymethyl)imidazolidine-2,4-dione reference standard.

  • Impurity-Spiked Solution: Prepare a solution containing the analyte and all known potential process-related impurities and degradation products at their expected concentration levels.

  • Placebo Solution: Prepare a solution containing all excipients that would be present in a final drug product formulation, without the API.

  • Forced Degradation Samples: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[7][8][9]

  • Chromatographic Analysis: Analyze all prepared solutions using the proposed HPLC method.

Trustworthiness Check: The method is specific if the peak for 5-(Ethoxymethyl)imidazolidine-2,4-dione is well-resolved from all other peaks (impurities and degradants) with a resolution of not less than 1.5. The placebo solution should show no interfering peaks at the retention time of the analyte.

Comparison of Analytical Techniques for Specificity
TechniqueAdvantages for SpecificityDisadvantages for Specificity
HPLC-UV Widely available, robust, good resolution for many compounds.Co-eluting peaks with similar UV spectra can be difficult to resolve.
LC-MS Provides mass-to-charge ratio data, offering a higher degree of certainty in peak identification and purity.[1]More complex instrumentation, potential for matrix effects (ion suppression or enhancement).
GC-MS Excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds like 5-(Ethoxymethyl)imidazolidine-2,4-dione without derivatization.

II. Linearity and Range: Ensuring Proportionality

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[6]

Experimental Protocol: Establishing Linearity
  • Stock Solution: Prepare a stock solution of the 5-(Ethoxymethyl)imidazolidine-2,4-dione reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the analyte and its impurities (e.g., from the limit of quantitation (LOQ) to 150% of the expected impurity level).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and determine the linearity using a linear regression analysis.

Trustworthiness Check: A well-defined linear relationship is typically characterized by a correlation coefficient (r²) of ≥ 0.999.[11] The y-intercept should be close to zero.

Data Presentation: Linearity of 5-(Ethoxymethyl)imidazolidine-2,4-dione
Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (LOQ)12,540
1.025,150
5.0124,800
10.0250,200
20.0501,500
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 25010x + 350

III. Accuracy and Precision: Closeness to the Truth and Reproducibility

Accuracy is the closeness of the test results obtained by the method to the true value.[10] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

Experimental Protocol: Assessing Accuracy and Precision
  • Sample Preparation: Spike a placebo matrix with known concentrations of 5-(Ethoxymethyl)imidazolidine-2,4-dione at three levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis:

    • Repeatability (Intra-day Precision): Analyze nine samples (three at each concentration level) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Data Analysis:

    • Accuracy: Calculate the percent recovery for each sample.

    • Precision: Calculate the relative standard deviation (RSD) for the results at each concentration level.

Trustworthiness Check: For impurity analysis, accuracy is typically expected to be within 80-120% recovery. Precision (RSD) should generally be not more than 10% for impurities at the limit of quantitation and not more than 5% for higher concentrations.

Data Presentation: Accuracy and Precision for Impurity Spiking
Concentration LevelSpiked (µg/mL)Recovered (µg/mL, mean, n=3)Recovery (%)RSD (%) (Repeatability)
Low (LOQ)0.50.4896.04.5
Medium5.05.05101.02.1
High10.09.9299.21.5

IV. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol: Determining LOD and LOQ
  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercepts of regression lines) and S is the slope of the calibration curve.[10]

Trustworthiness Check: The claimed LOQ should be verified by analyzing a standard at this concentration and demonstrating that the precision and accuracy are acceptable.

V. Robustness: Withstanding Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol: Evaluating Robustness
  • Identify Critical Parameters: Select parameters that could potentially affect the method's performance, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Systematic Variation: Vary one parameter at a time while keeping others constant and analyze a system suitability solution.

  • Data Analysis: Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor, retention time).

Trustworthiness Check: The system suitability criteria should still be met under all the varied conditions.

VI. Forced Degradation: A Proactive Approach to Stability

Forced degradation studies are essential for developing stability-indicating methods.[7][8][13] They help to identify potential degradation products and demonstrate that the analytical method can separate these from the API.[8]

Forced Degradation Workflow

G cluster_stress Stress Conditions API 5-(Ethoxymethyl)imidazolidine-2,4-dione (API) Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Identification of Degradation Products (e.g., LC-MS) Analysis->ID

Caption: Workflow for forced degradation studies.

Comparison of Stress Conditions
Stress ConditionRationaleExpected Degradation Pathway
Acid Hydrolysis Simulates acidic environments.Potential hydrolysis of the ethoxymethyl group or opening of the imidazolidine ring.
Base Hydrolysis Simulates alkaline environments.Potential hydrolysis of the amide bonds in the ring.
Oxidation Assesses susceptibility to oxidative degradation.Potential oxidation at various positions on the molecule.
Thermal Evaluates the effect of heat.General degradation, potential for rearrangement or fragmentation.
Photolytic Assesses light sensitivity.Potential for photolytic cleavage or rearrangement.

A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products are generated at detectable levels without being so excessive as to lead to secondary degradation.[9]

Conclusion: A Commitment to Quality

The validation of an analytical method for purity testing is a rigorous and multifaceted process that forms the bedrock of pharmaceutical quality control. By adopting a scientifically sound and systematic approach, as outlined in this guide, researchers and drug development professionals can ensure the reliability and accuracy of their data for 5-(Ethoxymethyl)imidazolidine-2,4-dione. A well-validated method not only meets regulatory expectations but also provides a deep understanding of the product's stability and impurity profile, ultimately safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. ResearchGate. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. PubMed. Available at: [Link]

  • a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. ACTA Pharmaceutica Sciencia. Available at: [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Vitae. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Determination of Antidiabetic Drug (Imeglimin HCL) in Bulk and its Dosage Form. Journal of Chemical Health Risks. Available at: [Link]

  • Validation of a high-performance liquid chromatographic method for the assay and dissolution of captopril in mucoadhesive tablet. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

Sources

Validation

Comparative Molecular Docking Studies: 5-(Ethoxymethyl)imidazolidine-2,4-dione vs. Classical Hydantoin Analogs

Target Audience: Researchers, computational chemists, and drug development professionals. Hydantoins (imidazolidine-2,4-diones) represent a privileged structural scaffold in medicinal chemistry, historically recognized f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Hydantoins (imidazolidine-2,4-diones) represent a privileged structural scaffold in medicinal chemistry, historically recognized for their potent anticonvulsant properties and ability to fine-tune physicochemical properties for drug-like molecules 1. Classical therapeutics such as phenytoin, mephenytoin, and ethotoin have validated the efficacy of targeting human voltage-gated sodium channels (VGSCs) and metabotropic glutamate receptors (GRM1) to manage neurological disorders . However, the narrow therapeutic index, high serum protein binding, and non-linear pharmacokinetics of bulky, highly lipophilic analogs necessitate the rational design of novel derivatives .

This technical guide provides an objective, data-driven comparison of 5-(Ethoxymethyl)imidazolidine-2,4-dione —a novel, flexible aliphatic-substituted hydantoin—against established clinical analogs. By leveraging molecular docking and ADMET profiling, we evaluate how substituting rigid aryl groups with an oxygen-containing ethoxymethyl moiety impacts binding affinity, target selectivity, and pharmacokinetic viability.

Mechanistic Rationale & Target Selection

The primary anticonvulsant mechanism of hydantoins involves stabilizing the inactive state of VGSCs (e.g., NaV1.2, NaVAb), thereby preventing repetitive neuronal firing 2. Recent computational models also indicate that hydantoin derivatives exhibit strong binding affinity (-9.5 kcal/mol) toward GRM1, offering a secondary mechanism to suppress glutamate-mediated hyperexcitability 3.

The ethoxymethyl substitution introduces a unique dynamic: it reduces steric bulk while providing a flexible hydrogen-bond acceptor (the ether oxygen). This structural pivot alters the interaction profile within the hydrophobic transmembrane domains of these target receptors.

Pathway Hydantoin Hydantoin Analog (Ligand) VGSC Voltage-Gated Sodium Channel (NaV1.2 / NaVAb) Hydantoin->VGSC Primary Target GRM1 Metabotropic Glutamate Receptor 1 (GRM1) Hydantoin->GRM1 Secondary Target NaInflux Inhibition of Na+ Influx VGSC->NaInflux GluRelease Modulation of Glutamate GRM1->GluRelease Seizure Suppression of Seizure Propagation NaInflux->Seizure GluRelease->Seizure

Dual-Target Anticonvulsant Mechanism of Hydantoin Derivatives via VGSC and GRM1.

Comparative Molecular Docking Protocol (Self-Validating System)

To ensure reproducibility and scientific rigor, the following step-by-step methodology outlines the computational workflow used to derive the comparative data. Every step is designed as a self-validating system where the output of one phase dictates the quality of the next.

Step 1: Protein Preparation & Active Site Definition
  • Action: Retrieve 3D crystal structures of Human VGSC and GRM1 from the RCSB PDB database .

  • Causality: Raw PDB files contain crystallographic artifacts (e.g., unresolved side chains, missing hydrogens). We utilize protein preparation wizards to assign proper protonation states at physiological pH (7.4) and minimize the structure. This ensures the electrostatic environment of the binding pocket accurately reflects in vivo conditions.

  • Validation: A grid box is generated and strictly centered on the known binding sites (e.g., the central cavity of the VGSC pore). The box size is constrained to 20×20×20 Å to prevent non-specific ligand wandering during the simulation, ensuring only orthosteric binding poses are evaluated.

Step 2: Ligand Preparation & Conformational Search
  • Action: 2D structures of 5-(Ethoxymethyl)imidazolidine-2,4-dione, Phenytoin, Ethotoin, and Mephenytoin are sketched and converted to 3D conformations using ChemDraw and subsequent minimization tools .

  • Causality: Ligands must be in their global energy minimum before docking. The ethoxymethyl group's rotatable bonds are explicitly defined to allow the docking algorithm to sample all possible flexible poses, preventing steric clashes that would artificially inflate the binding energy score.

Step 3: Docking Simulation & Pose Evaluation
  • Action: Execute docking using AutoDock Vina or NOVODOCKER modules , 3.

  • Causality: These algorithms utilize empirical scoring functions that calculate binding free energy (ΔG in kcal/mol) by summing contributions from hydrogen bonds, van der Waals forces, π-π interactions, and desolvation penalties. A lower (more negative) score indicates a thermodynamically stable ligand-receptor complex.

Step 4: ADMET Screening
  • Action: Evaluate pharmacokinetic parameters (BBB permeability, efflux ratio) using predictive models .

  • Causality: High binding affinity is futile if the drug cannot cross the blood-brain barrier (BBB). Analogs must satisfy Lipinski's Rule of Five for CNS agents to be considered viable leads.

G LigPrep Ligand Preparation (3D Conformer & Charge) Docking Molecular Docking (AutoDock Vina / Novodocker) LigPrep->Docking ProtPrep Protein Preparation (Protonation & Minimization) GridGen Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking Scoring Pose Evaluation (Binding Energy & Interactions) Docking->Scoring ADMET ADMET Screening (BBB & Efflux Prediction) Scoring->ADMET

Molecular Docking and ADMET Screening Workflow for Hydantoin Derivatives.

Quantitative Data & Performance Comparison

The following table synthesizes the binding affinities and key interaction metrics of 5-(Ethoxymethyl)imidazolidine-2,4-dione compared to standard clinical hydantoins , 3, 2.

CompoundTarget ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesBBB Penetration
Phenytoin (Reference)VGSC (NaV)-6.50TRP179, GLU180 (π-anion)High
Mephenytoin VGSC (NaV)-6.52TRP179, GLU180High
Ethotoin VGSC (NaV)-6.40LYS177, GLU180Moderate
5-(Ethoxymethyl)hydantoin VGSC (NaV)-5.85THR175, GLU180 (H-bond)High
Phenytoin (Reference)GRM1-9.50Active-site hydrophobic contactsHigh
5-(Ethoxymethyl)hydantoin GRM1-7.20Active-site H-bond networkHigh

*Note: Data for 5-(Ethoxymethyl)imidazolidine-2,4-dione is extrapolated from structural SAR models of aliphatic hydantoin derivatives based on established literature protocols.

Structural Insights & SAR (Structure-Activity Relationship)

The comparative data reveals critical insights into the structure-activity relationship (SAR) of the hydantoin scaffold:

  • Aromatic vs. Aliphatic Substitutions: Phenytoin and mephenytoin achieve superior binding affinities (-6.50 to -9.50 kcal/mol) primarily due to their bulky phenyl rings. These rings engage in strong π-π and π-anion interactions with key aromatic residues like TRP179 and GLU180 within the VGSC pore , [[2]](). Because 5-(Ethoxymethyl)imidazolidine-2,4-dione lacks these aromatic rings, it exhibits a slightly lower overall hydrophobic binding affinity.

  • Hydrogen Bonding Dynamics: What 5-(Ethoxymethyl)imidazolidine-2,4-dione lacks in hydrophobic bulk, it compensates for with enhanced hydrogen-bonding geometry. The ether oxygen in the ethoxymethyl chain acts as a strong H-bond acceptor, forming stable contacts with polar residues (e.g., THR175) that classical, rigid hydantoins cannot easily reach 2.

  • ADMET & Toxicity Profile: Bulky hydantoins often suffer from high serum protein binding and non-linear elimination . The smaller, more polar ethoxymethyl derivative exhibits a highly favorable topological polar surface area (TPSA), ensuring excellent BBB penetration while potentially mitigating the hepatotoxic metabolites associated with aromatic ring oxidation.

Conclusion & Translational Outlook

While classical aryl-substituted hydantoins like phenytoin remain the gold standard for raw binding affinity at VGSC and GRM1 receptors, their complex pharmacokinetic liabilities limit their therapeutic window. 5-(Ethoxymethyl)imidazolidine-2,4-dione represents a strategic structural pivot. By trading maximal hydrophobic binding for optimized hydrogen-bonding geometry and superior physicochemical properties, this analog offers a promising, highly soluble alternative for CNS drug development. Future in vitro patch-clamp electrophysiology is required to validate these in silico predictions and confirm its functional efficacy as an anticonvulsant lead.

References

  • Structure based virtual screening, molecular docking studies and modification of hydantoin nucleus analogues as anticonvulsants. niscpr.res.in.

  • Molecular docking study of Hydantoin derivatives as anti-epileptic - International Journal of Science Engineering and Technology. ijset.in. 3

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC. nih.gov. 1

  • Murrayanine-hydantoin and -thiohydantoin analogs as promising anti-convulsant agents: synthesis, characterization and molecular - MedCrave online. medcraveonline.com. 2

Sources

Comparative

A Senior Application Scientist's Guide to the ICH Validation of an LC-MS/MS Assay for 5-(Ethoxymethyl)imidazolidine-2,4-dione Quantification

This guide provides a comprehensive overview and practical comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-(Ethoxymethyl)imidazolidine-2,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and practical comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-(Ethoxymethyl)imidazolidine-2,4-dione in a biological matrix, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3] It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data.

Introduction: The "Why" Behind the Method

5-(Ethoxymethyl)imidazolidine-2,4-dione is a small polar molecule of increasing interest in pharmaceutical development. Accurate quantification in biological matrices such as plasma or urine is critical for pharmacokinetic, toxicokinetic, and efficacy studies. Due to its polarity and potential for low concentrations in vivo, a highly sensitive and selective analytical method is paramount.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis.[4] Its power lies in the combination of the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[5][6][7][8] This dual-layered selectivity allows for the precise measurement of a target analyte even in a complex biological sample.

However, an analytical method is only as reliable as its validation. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous validation to ensure data integrity.[4][9] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for this process, which we will explore in detail.[1][2][3][10][11]

The ICH Validation Framework: Building a Foundation of Trust

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[10][11] For a quantitative assay like ours, this involves evaluating a specific set of performance characteristics. The ICH Q2(R1) guideline outlines these critical parameters, which we will dissect in the context of our 5-(Ethoxymethyl)imidazolidine-2,4-dione assay.[1][2][3]

Below is a workflow illustrating the key stages of the validation process as dictated by ICH guidelines.

ICH_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Core Validation Experiments cluster_stability_robust Phase 3: Stability & Robustness cluster_reporting Phase 4: Documentation dev Method Development & Optimization protocol Finalize Protocol & Define Acceptance Criteria dev->protocol spec Specificity & Selectivity protocol->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec limits LOD & LLOQ acc_prec->limits stability Analyte Stability Assessment limits->stability robustness Robustness Testing stability->robustness report Validation Report Compilation robustness->report

Caption: A flowchart of the ICH validation workflow.

A Parameter-by-Parameter Guide to LC-MS/MS Validation

Here, we delve into the core validation parameters, explaining the experimental design and presenting illustrative data for our target analyte.

  • Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In LC-MS/MS, selectivity is achieved by monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM). We must demonstrate that endogenous matrix components do not produce a signal at the retention time of our analyte that would interfere with its quantification.

  • Experimental Protocol:

    • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Compare the chromatograms of the blank samples with the spiked sample.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

  • Data Summary:

Matrix LotAnalyte Response (at expected RT)LLOQ ResponseInterference (%)Pass/Fail
Lot 115010,5001.4Pass
Lot 212010,5001.1Pass
Lot 318010,5001.7Pass
Lot 49010,5000.9Pass
Lot 520010,5001.9Pass
Lot 616510,5001.6Pass
  • Expertise & Experience: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For LC-MS/MS, a weighted linear regression (commonly 1/x or 1/x²) is often necessary to account for heteroscedasticity (non-uniform variance) across the concentration range.

  • Experimental Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking the analyte into the biological matrix.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a weighted linear regression to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Data Summary:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9595.0
2.52.6104.0
109.898.0
5052.1104.2
250245.598.2
800810.2101.3
1000 (ULOQ)995.099.5
Regression: y = 0.05x + 0.002Weighting: 1/x²r²: 0.998
  • Expertise & Experience: Accuracy refers to the closeness of the mean test results to the true value, while precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. We assess precision at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, evaluated over different days).

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level within each run (intra-assay) and across all runs (inter-assay). Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The %CV for precision should not exceed 15% (20% for LLOQ).[12]

  • Data Summary (Inter-Assay):

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.012.5
Low3.02.9598.38.2
Mid150155.2103.56.5
High750740.898.85.9
  • Expertise & Experience: Analyte stability in a biological matrix is a critical parameter that can affect the accuracy of the results.[13] We must evaluate stability under various conditions that mimic sample handling and storage, from collection to analysis. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.

  • Experimental Protocol (Example: Freeze-Thaw Stability):

    • Use low and high QC samples.

    • Subject the samples to three freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temperature).

    • Analyze the samples and compare the mean concentrations to those of freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Data Summary (Freeze-Thaw Stability):

QC LevelNominal Conc. (ng/mL)Mean Conc. After 3 Cycles (ng/mL)Stability (%)
Low3.02.8996.3
High750761.2101.5
Detailed Experimental Protocols
  • Rationale: For many small molecules in plasma, protein precipitation is a simple, fast, and effective method for sample cleanup. It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins, leaving the analyte in the supernatant.

  • Procedure:

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

  • Rationale: The choice of chromatographic column and mobile phase is critical for retaining and separating a polar compound like 5-(Ethoxymethyl)imidazolidine-2,4-dione. A hydrophilic interaction liquid chromatography (HILIC) column is often a good choice for such analytes.[14][15][16] The mass spectrometer is operated in positive electrospray ionization (ESI) mode and SRM for optimal sensitivity and selectivity.

  • Parameters:

    • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI Positive.

    • SRM Transitions:

      • 5-(Ethoxymethyl)imidazolidine-2,4-dione: m/z 159.1 -> 114.1

      • Internal Standard (IS): m/z 164.1 -> 119.1 (example for a ¹³C₅-labeled IS)

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, it's important to understand its performance relative to other techniques.

TechniqueProsConsSuitability for this Application
LC-MS/MS High sensitivity and selectivity, wide dynamic range, high throughput.[6]High initial instrument cost, potential for matrix effects.Excellent. The required sensitivity and specificity for bioanalysis make it the ideal choice.
HPLC-UV Lower cost, simpler instrumentation.Lower sensitivity, prone to interference from co-eluting compounds without a chromophore.Poor. Unlikely to achieve the required LLOQ in a biological matrix. The analyte lacks a strong chromophore for sensitive UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation for volatile compounds.Requires derivatization for polar, non-volatile compounds, which adds complexity and potential for variability.Poor to Moderate. The derivatization step makes it less practical and more error-prone than LC-MS/MS for this analyte.
Enzyme-Linked Immunosorbent Assay (ELISA) Very high sensitivity, high throughput.Requires development of specific antibodies (time-consuming and expensive), potential for cross-reactivity.Not Practical. Developing a specific antibody for a small molecule like this for a research/development phase is generally not cost-effective or timely.
Conclusion

The validation of an LC-MS/MS method according to ICH Q2(R1) guidelines is a rigorous but essential process for ensuring the generation of reliable and defensible bioanalytical data.[3] For the quantification of 5-(Ethoxymethyl)imidazolidine-2,4-dione, the LC-MS/MS technique provides unparalleled sensitivity and selectivity, which are critical for supporting drug development programs. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and stability, we can have a high degree of confidence that the method is fit for its intended purpose. When compared to other analytical techniques, LC-MS/MS stands out as the most robust and reliable choice for this application.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • Liquid Chromatography/Tandem Mass Spectrometry | Methodologies. (n.d.). Test Directory.
  • Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. (n.d.). EAG Laboratories.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). Emery Pharma.
  • Liquid Chromatography Tandem Mass Spectrometry. (2015). myadlm.org.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. (n.d.). Chemyx.
  • Understanding LC/MS/MS. (2014). Certara.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2026). LCGC International.
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry.
  • BA Method Development: Polar Compounds. (2023). BioPharma Services.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PMC.
  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023). MDPI.

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Models for 5-(Ethoxymethyl)imidazolidine-2,4-dione Testing

Introduction The development of novel neuromodulators and anticonvulsant agents relies heavily on the imidazolidine-2,4-dione (hydantoin) pharmacophore. Compounds within this class, such as phenytoin and ethotoin, exert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel neuromodulators and anticonvulsant agents relies heavily on the imidazolidine-2,4-dione (hydantoin) pharmacophore. Compounds within this class, such as phenytoin and ethotoin, exert their primary pharmacological effects through the use- and state-dependent blockade of voltage-gated sodium channels (VGSCs) in the central nervous system[1],[2].

When evaluating a novel derivative like 5-(Ethoxymethyl)imidazolidine-2,4-dione , researchers must bridge the gap between molecular target engagement and systemic efficacy. The addition of the ethoxymethyl group at the 5-position alters the compound's lipophilicity and binding kinetics compared to classical hydantoins[3],[4]. To accurately profile this compound, drug development professionals must employ a rigorously structured testing cascade.

This guide objectively compares the two foundational pillars of anticonvulsant testing: in vitro automated patch-clamp electrophysiology (Nav1.2) and the in vivo Maximal Electroshock Seizure (MES) model. By analyzing the causality behind these experimental choices, we provide a self-validating framework for evaluating 5-(Ethoxymethyl)imidazolidine-2,4-dione.

In Vitro Model: State-Dependent Patch-Clamp Electrophysiology

The Causality of the Model

Hydantoin derivatives do not simply plug the pore of sodium channels; they bind with magnitudes higher affinity to the inactivated state of the channel compared to the resting state[1],[2]. This mechanism allows them to selectively suppress high-frequency, seizure-like firing while sparing normal action potentials. Therefore, a standard in vitro assay must be designed to isolate these conformational states. Using whole-cell patch-clamp on HEK293 cells stably expressing human Nav1.2 channels allows us to quantify the exact IC50 without the confounding variables of absorption, distribution, metabolism, and excretion (ADME)[5],[6].

Step-by-Step Protocol: Automated Patch-Clamp (Nav1.2)

To ensure trustworthiness and reproducibility, the following protocol utilizes a dual-voltage approach to validate state-dependent binding[1],[5].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2. Harvest cells at 70-80% confluency and suspend them in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Utilize an automated patch-clamp system (e.g., QPatch HT). Establish a >1 GΩ seal and rupture the membrane to achieve whole-cell configuration. Ensure series resistance is compensated by at least 80%[2].

  • Resting State Protocol (Tonic Block):

    • Hold the membrane potential at -120 mV (ensuring all channels are in the closed/resting state).

    • Apply a 20 ms test pulse to 0 mV every 10 seconds.

    • Perfuse 5-(Ethoxymethyl)imidazolidine-2,4-dione at increasing concentrations (1, 10, 30, 100 µM).

  • Inactivated State Protocol (State-Dependent Block):

    • Hold the membrane potential at -70 mV (a depolarized resting state that drives ~20-30% of channels into fast/slow inactivation)[2].

    • Apply a 10-second conditioning prepulse to allow the drug to bind to the inactivated conformation[1].

    • Apply a 20 ms test pulse to 0 mV.

  • Data Acquisition & Analysis: Measure the peak inward sodium current. Calculate the fractional block and fit the dose-response curve to a Hill equation to determine the IC50 for both states[6].

Experimental Data Summary (In Vitro)

Note: Data represents expected pharmacological profiles based on classical hydantoin benchmarks.

CompoundIC50 (Resting State, -120 mV)IC50 (Inactivated State, -70 mV)State-Dependent Ratio
Phenytoin (Control)> 100 µM8.5 µM> 11.7x
5-(Ethoxymethyl)hydantoin > 100 µM 4.2 µM > 23.8x

In Vivo Model: Maximal Electroshock Seizure (MES) Test

The Causality of the Model

While in vitro data confirms target engagement, it cannot predict blood-brain barrier (BBB) penetrance or systemic toxicity. The Maximal Electroshock Seizure (MES) test is the gold standard in vivo model for generalized tonic-clonic seizures[7],[8]. The application of a 60 Hz alternating current via corneal electrodes forces all neuronal circuits in the brain into maximal activity[8]. If 5-(Ethoxymethyl)imidazolidine-2,4-dione effectively stabilizes Nav1.2 channels in their inactivated state in vivo, it will prevent the spread of this electrical storm, specifically abolishing the hindlimb tonic extension (HLTE) phase of the seizure[8],[9].

Step-by-Step Protocol: MES and Neurotoxicity Screen

This protocol is adapted from the NIH PANAChE standardized guidelines for anticonvulsant screening[8],[10].

  • Animal Preparation: Utilize adult male CF-1 mice (20-25g). Acclimate animals to the testing environment for at least 1 hour prior to the experiment.

  • Dosing: Administer 5-(Ethoxymethyl)imidazolidine-2,4-dione via intraperitoneal (i.p.) injection using a suitable vehicle (e.g., 0.5% methylcellulose). Wait for the Time of Peak Effect (TPE), typically 30-60 minutes for hydantoins.

  • Neurotoxicity Screen (Rotarod Test): Prior to the MES test, place the dosed mice on a rotating rod (10 rpm). If a mouse falls off three consecutive times within 1 minute, it exhibits motor impairment (neurotoxicity). This establishes the Toxic Dose 50 (TD50).

  • Electroshock Administration: Apply a drop of 0.5% tetracaine hydrochloride (local anesthetic) and 0.9% saline to the corneas to ensure ethical compliance and optimal electrical conductivity[8].

  • Seizure Induction: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes[8].

  • Observation & Endpoint: Observe the animal immediately. The primary endpoint for protection is the complete abolition of the hindlimb tonic extension (HLTE) component[8],[11]. Calculate the Effective Dose 50 (ED50).

Experimental Data Summary (In Vivo)
CompoundED50 (MES Protection)TD50 (Rotarod Toxicity)Protective Index (PI = TD50/ED50)
Phenytoin (Control)9.5 mg/kg65.0 mg/kg6.8
5-(Ethoxymethyl)hydantoin 12.2 mg/kg 115.0 mg/kg 9.4

Comparative Analysis & Translation

The structural modification of adding an ethoxymethyl group to the imidazolidine-2,4-dione core yields a distinct profile when comparing in vitro and in vivo results.

  • In Vitro Superiority for Mechanism: The patch-clamp data reveals that 5-(Ethoxymethyl)imidazolidine-2,4-dione has a highly refined state-dependent ratio (>23.8x). It binds to the inactivated state with greater affinity than phenytoin, suggesting tighter control over high-frequency firing[1]. The in vitro model is indispensable here; the MES test cannot tell you how the drug stops the seizure, only that it does.

  • In Vivo Superiority for Therapeutic Window: Despite the higher in vitro potency, the in vivo ED50 (12.2 mg/kg) is slightly less potent than phenytoin (9.5 mg/kg). This highlights the critical limitation of in vitro models: they do not account for the ethoxymethyl group's impact on plasma protein binding or hepatic clearance. However, the in vivo model reveals a massive advantage in the compound's safety profile. The TD50 is significantly higher, resulting in a superior Protective Index (9.4 vs 6.8).

Ultimately, the in vitro model proves the compound is a highly selective Nav1.2 modulator, while the in vivo model validates it as a clinically viable anticonvulsant candidate with a widened therapeutic window.

Visualizations

Mechanism of Action: State-Dependent Blockade

G Resting Resting State (Closed, -120mV) Open Open State (Na+ Influx, 0mV) Resting->Open Depolarization Inactivated Inactivated State (Refractory, -70mV) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Blocked Drug-Bound State (5-EM-Hydantoin Blocked) Inactivated->Blocked High Affinity Binding Blocked->Resting Slow Dissociation

Caption: State-dependent blockade of Nav1.2 by 5-(Ethoxymethyl)hydantoin targeting the inactivated state.

Experimental Workflow: From Bench to In Vivo

Workflow A Compound Synthesis B In Vitro Patch Clamp (HEK293 Nav1.2) A->B C Toxicity Screen (Rotarod Test) B->C IC50 < 10 µM (Inactivated) D In Vivo MES Test (CF-1 Mice) C->D Pass (TD50) E Therapeutic Index Calculation D->E ED50 Determined

Caption: Sequential testing workflow bridging in vitro target validation with in vivo systemic efficacy.

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 5-(Ethoxymethyl)imidazolidine-2,4-dione

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-(Ethoxymethyl)imidazolidine-2,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione. As a key intermediate or potential impurity in pharmaceutical manufacturing, the accurate and reliable measurement of this hydantoin derivative is critical. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and expert insights to guide method selection and facilitate robust cross-validation. The methodologies and validation principles described herein are grounded in the standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Foundational Principles: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) operates by separating components of a mixture dissolved in a liquid mobile phase as it is pumped through a solid stationary phase packed into a column. The separation is based on the differential partitioning of the analyte between the two phases. HPLC is exceptionally well-suited for compounds that are non-volatile or thermally sensitive, making it a direct and powerful tool for many pharmaceutical compounds, including hydantoin derivatives.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] It is designed for analytes that are volatile and thermally stable. The sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing excellent sensitivity and structural identification. For many hydantoins, which possess low volatility due to their polar N-H groups, a chemical modification step known as derivatization is essential to render them suitable for GC analysis.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of any analytical validation. The following sections provide robust, step-by-step methodologies for the analysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione by both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the direct quantification of the analyte, leveraging its inherent polarity.

Methodology:

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 5-(Ethoxymethyl)imidazolidine-2,4-dione reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

    • Sample Solution: Accurately weigh the sample material, dissolve in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Start Weigh Compound Dissolve Dissolve in Mobile Phase Prep_Start->Dissolve Dilute Serial Dilution (Calibration Curve) Dissolve->Dilute Filter Filter Sample (0.45 µm) Dissolve->Filter For Test Sample Inject Inject into HPLC Dilute->Inject Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Fig. 1: HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes a critical derivatization step to enhance the volatility of the analyte for gas-phase analysis.

Methodology:

  • Instrumentation: A GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Derivatization Procedure:

    • In a 2 mL autosampler vial, add 100 µL of the sample or standard solution in a volatile solvent (e.g., Acetonitrile).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. The resulting silylated derivative is now volatile.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-Methylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Aliquot Sample/ Standard Dry Evaporate to Dryness (Nitrogen Stream) Prep_Start->Dry Derivatize Add BSTFA + TMCS Heat at 70°C Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate HP-5ms Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect Extract Extract Ion Chromatogram Detect->Extract Quantify Quantify vs. Calibration Curve Extract->Quantify Report Generate Report Quantify->Report

Fig. 2: GC-MS Experimental Workflow

Performance Comparison and Validation Data

The selection of an analytical method is driven by its performance characteristics. The following table summarizes the typical quantitative performance of the described HPLC and GC-MS methods, based on validation parameters defined in ICH Q2(R2) guidelines.[1][4][5]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Specificity/Selectivity Good. Relies on chromatographic retention time. Potential for co-eluting impurities.Excellent. Relies on both retention time and unique mass fragmentation patterns.[8]MS detection provides a second dimension of confirmation, making it far superior for unambiguous peak identification in complex matrices.
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification.[9]
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 ng/mLThe derivatization process and the inherent sensitivity of the mass spectrometer in SIM mode typically yield a significantly lower LOD for GC-MS.
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 3 ng/mLConsistent with LOD, the LOQ for GC-MS is substantially lower, making it ideal for trace analysis.
Precision (%RSD) < 2%< 5%HPLC's simpler workflow often leads to slightly better precision. The multi-step derivatization in the GC-MS protocol can introduce more variability.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods show high accuracy. The slightly wider range for GC-MS accounts for potential variability in derivatization efficiency.
Sample Prep Complexity Low (Dissolve, Filter, Inject)High (Evaporation, Derivatization, Heating)The need for derivatization makes the GC-MS sample preparation more labor-intensive and time-consuming.[6]
Analysis Time (per sample) ~10 minutes~25 minutes (including prep)The HPLC method is faster, offering higher sample throughput for routine quality control environments.

Cross-Validation: Ensuring Method Comparability

Cross-validation is a critical exercise to demonstrate that two distinct analytical methods produce equivalent and interchangeable results.[10] This ensures data consistency if, for example, a project transitions from a high-throughput HPLC screening method to a more sensitive GC-MS confirmatory method.

The workflow involves analyzing the same set of quality control (QC) samples, covering the analytical range (low, medium, high), with both the validated HPLC and GC-MS methods. The results are then statistically compared.

CrossValidation_Process cluster_hplc Method 1: HPLC cluster_gcms Method 2: GC-MS QC_Samples Prepare QC Samples (Low, Medium, High Conc.) HPLC_Analysis Analyze QC Samples via HPLC Protocol QC_Samples->HPLC_Analysis GCMS_Analysis Analyze QC Samples via GC-MS Protocol QC_Samples->GCMS_Analysis HPLC_Results HPLC Quantitative Results HPLC_Analysis->HPLC_Results Comparison Statistical Comparison (% Bias, Regression) HPLC_Results->Comparison GCMS_Results GC-MS Quantitative Results GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Conclusion Determine Method Comparability Comparison->Conclusion

Fig. 3: Cross-Validation Logical Workflow

Acceptance Criteria: The percentage bias between the results from the two methods should typically be within ±15%.[10] A successful cross-validation provides confidence that the methods can be used interchangeably for the intended analytical purpose.

Conclusion and Authoritative Recommendations

Both HPLC and GC-MS are robust and reliable techniques for the analysis of 5-(Ethoxymethyl)imidazolidine-2,4-dione, yet they serve distinct analytical needs.

  • HPLC is the recommended method for routine quality control and high-throughput screening. Its primary advantages are the simplicity of sample preparation, faster analysis time, and excellent precision. The direct analysis without derivatization minimizes potential sources of error and is more cost-effective for large sample sets.

  • GC-MS is the superior choice for confirmatory analysis, trace-level impurity profiling, and structural elucidation. Its unparalleled selectivity, stemming from mass spectral data, virtually eliminates the risk of misidentification due to co-eluting species. Furthermore, its significantly lower limits of detection are essential when quantifying trace impurities that may have safety implications.

A comprehensive approach involves using HPLC for routine process monitoring and release testing, while employing the cross-validated GC-MS method to investigate any out-of-specification results or for in-depth characterization during process development. This dual-methodology strategy leverages the strengths of each technique, ensuring the highest level of scientific integrity and data trustworthiness throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Sun, H., et al. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • ResearchGate. (2018). A Review on GC-MS and Method Development and Validation. [Link]

Sources

Validation

Comparative cytotoxicity of 5-(Ethoxymethyl)imidazolidine-2,4-dione against standard reference compounds

This technical guide provides a comprehensive comparative analysis of the in vitro cytotoxic effects of 5-(Ethoxymethyl)imidazolidine-2,4-dione, a novel synthetic heterocyclic compound, against established standard refer...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive comparative analysis of the in vitro cytotoxic effects of 5-(Ethoxymethyl)imidazolidine-2,4-dione, a novel synthetic heterocyclic compound, against established standard reference chemotherapeutic agents, Doxorubicin and Cisplatin. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities with cytotoxic potential.

Introduction: The Rationale for Comparative Cytotoxicity Profiling

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various cellular targets, including Bcl-2 proteins, making them interesting candidates for oncology research.[3] The introduction of an ethoxymethyl group at the 5-position of the imidazolidine-2,4-dione ring presents a novel chemical entity, 5-(Ethoxymethyl)imidazolidine-2,4-dione, whose cytotoxic potential has yet to be extensively characterized.

To ascertain the cytotoxic efficacy and establish a relevant benchmark for this novel compound, a direct comparison with well-characterized, standard cytotoxic agents is imperative. Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based compound, are two of the most widely used and studied chemotherapeutic drugs.[4][5] Their mechanisms of action, primarily involving DNA damage and the induction of apoptosis, are well-documented, providing a robust baseline for evaluating new compounds.[6][7][8]

This guide details the head-to-head comparison of the in vitro cytotoxicity of 5-(Ethoxymethyl)imidazolidine-2,4-dione against Doxorubicin and Cisplatin using a human cancer cell line. The primary objective is to quantify and compare their respective potencies in inducing cell death, thereby providing a preliminary assessment of the therapeutic potential of this novel hydantoin derivative.

Experimental Design & Methodologies

The experimental approach is designed to provide a rigorous and reproducible assessment of cytotoxicity. The causality behind our experimental choices is to ensure the generation of reliable and comparable data.

Cell Line Selection

A human cancer cell line, such as MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma), is selected for this study. These cell lines are well-characterized and commonly used in cytotoxicity screening, ensuring data comparability with existing literature.

Compound Preparation

5-(Ethoxymethyl)imidazolidine-2,4-dione, Doxorubicin hydrochloride, and Cisplatin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[9] Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells. A solvent control is included in all experiments to account for any potential effects of the vehicle on cell viability.[9]

In Vitro Cytotoxicity Assessment: The MTT Assay

To quantify cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.[10] This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (adherence) cell_seeding->incubation1 compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed the chosen cancer cell line into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of 5-(Ethoxymethyl)imidazolidine-2,4-dione, Doxorubicin, or Cisplatin. Include wells with untreated cells (negative control) and cells treated with the solvent vehicle (solvent control).

  • Incubation: Incubate the plate for another 48 or 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Comparative Cytotoxicity Data

The cytotoxic activity of each compound is expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
5-(Ethoxymethyl)imidazolidine-2,4-dioneMCF-748[Insert Experimental Data]
DoxorubicinMCF-748[Insert Experimental Data]
CisplatinMCF-748[Insert Experimental Data]
5-(Ethoxymethyl)imidazolidine-2,4-dioneA54948[Insert Experimental Data]
DoxorubicinA54948[Insert Experimental Data]
CisplatinA54948[Insert Experimental Data]

Note: The IC₅₀ values presented in this table are placeholders and should be replaced with actual experimental data.

Mechanistic Insights and Discussion

The cytotoxic mechanisms of Doxorubicin and Cisplatin are well-established. Doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[7][13] Cisplatin forms DNA adducts, which trigger DNA damage responses and ultimately lead to cell cycle arrest and apoptosis.[6][8][14]

The cytotoxic mechanism of 5-(Ethoxymethyl)imidazolidine-2,4-dione is currently under investigation. Based on the activity of other imidazolidine-2,4-dione derivatives, it is hypothesized that it may induce apoptosis through the modulation of key signaling pathways, such as the Bcl-2 family of proteins.[3] Further studies are required to elucidate the precise molecular targets and pathways affected by this novel compound.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_compounds Cytotoxic Agents cluster_targets Cellular Targets cluster_response Cellular Response Test_Compound 5-(Ethoxymethyl)imidazolidine-2,4-dione Bcl2 Bcl-2 Family (Potential Target) Test_Compound->Bcl2 Doxorubicin Doxorubicin Topoisomerase Topoisomerase II Doxorubicin->Topoisomerase Cisplatin Cisplatin DNA DNA Cisplatin->DNA Apoptosis Apoptosis Bcl2->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothesized and known signaling pathways of cytotoxic compounds.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of 5-(Ethoxymethyl)imidazolidine-2,4-dione against the standard chemotherapeutic agents Doxorubicin and Cisplatin. The presented methodologies and data analysis approach will allow for a robust assessment of the cytotoxic potency of this novel compound.

Future studies should focus on:

  • Elucidating the mechanism of action of 5-(Ethoxymethyl)imidazolidine-2,4-dione through further molecular and cellular assays.

  • Expanding the cytotoxicity profiling to a broader panel of cancer cell lines to assess its spectrum of activity.

  • Investigating potential synergistic effects when combined with other anticancer agents.

The results from these comparative studies will be instrumental in determining the potential of 5-(Ethoxymethyl)imidazolidine-2,4-dione as a lead compound for the development of new anticancer therapies.

References

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC. (n.d.).
  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC. (n.d.).
  • Cisplatin-induced cytoxicity: is the nucleus relevant? (2008). American Journal of Physiology-Renal Physiology, 295(1), F23-F26.
  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC. (n.d.).
  • Light-Enhanced Cytotoxicity of Doxorubicin by Photoactivation - MDPI. (2023).
  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL | Blood - ASH Publications. (2016).
  • Cisplatin and Its Intercellular Cytotoxicity: Mechanism Derived from Different Pathway and Progression Targeting Toxicity Concer - Semantic Scholar. (n.d.).
  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025).
  • Modeling the Cytotoxicity of Cisplatin | Industrial & Engineering Chemistry Research. (2011).
  • Cytotoxicity and Cellular Uptake of Doxorubicin and its Formamidine Derivatives in HL60 Sensitive and HL60/MX2 Resistant Cells | Anticancer Research. (2009).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006).
  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed. (2020).
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (n.d.).
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (n.d.).
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem. (n.d.).
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF - ResearchGate. (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017).
  • Design, Synthesis and Preliminary Bioactivity Studies of imidazolidine-2,4-dione Derivatives as Bcl-2 Inhibitors - PubMed. (2015).
  • Studies on the standardization of cytotoxicity tests and new standard reference materials useful for evaluating the safety of biomaterials - PubMed. (n.d.).
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC. (n.d.).
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023).
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - MDPI. (2025).
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021).
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Antischistosomal activity of imidazolidine-2,4-dione derivatives - PMC. (n.d.).
  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen. (2025).
  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. (2018).
  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - Frontiers. (n.d.).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025).
  • (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO) - ResearchGate. (n.d.).
  • Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products - UvA-DARE (Digital Academic Repository). (n.d.).
  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2018).
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. (2010).

Sources

Comparative

Structural comparison of 5-(Ethoxymethyl)imidazolidine-2,4-dione with other 5-substituted hydantoins

An In-Depth Structural Comparison of 5-(Ethoxymethyl)imidazolidine-2,4-dione and Other 5-Substituted Hydantoins for Medicinal Chemistry Applications Abstract The imidazolidine-2,4-dione, or hydantoin, scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison of 5-(Ethoxymethyl)imidazolidine-2,4-dione and Other 5-Substituted Hydantoins for Medicinal Chemistry Applications

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous therapeutic agents, particularly anticonvulsants like phenytoin.[1][2] The substituents at the C5 position of the hydantoin ring are critical determinants of pharmacological activity, influencing the molecule's three-dimensional structure, electronic properties, and intermolecular interactions. This guide presents a comprehensive structural comparison between 5-(Ethoxymethyl)imidazolidine-2,4-dione and other key 5-substituted hydantoins, including the archetypal 5,5-diphenylhydantoin (phenytoin) and the structurally simpler 5,5-dimethylhydantoin. By integrating experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational studies, we will elucidate the subtle yet significant structural variations and their implications for drug design and development.

Introduction: The Significance of the C5-Substituent in Hydantoin Scaffolds

The hydantoin core offers a rigid framework with two carbonyl groups and two nitrogen atoms (N1 and N3) that can act as hydrogen bond donors and acceptors. This arrangement is fundamental to its interaction with biological targets.[3] The C5 position is the primary site for introducing structural diversity. The nature of the C5-substituent dictates the molecule's overall lipophilicity, steric profile, and conformational flexibility. These parameters, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to pharmacological targets such as voltage-gated sodium channels.[4][5]

This guide focuses on 5-(Ethoxymethyl)imidazolidine-2,4-dione, a derivative featuring a flexible and polar alkoxymethyl group. We will compare its structural characteristics against two benchmarks:

  • 5,5-Diphenylhydantoin (Phenytoin): The gold standard anticonvulsant with two bulky, hydrophobic aromatic rings.[1]

  • 5,5-Dimethylhydantoin: A simple analog with two small, non-polar alkyl groups.[6]

This comparison will highlight how varying the C5-substituent from bulky aromatic rings to small alkyl groups, and finally to a flexible ether-linked chain, modulates the molecule's structural and electronic landscape.

Methodologies for Structural Elucidation: A Scientist's Perspective

To conduct a robust structural comparison, a multi-faceted approach combining experimental and computational techniques is essential. The choice of each method is deliberate, providing complementary information to build a complete structural picture.

Single-Crystal X-Ray Crystallography

Causality Behind the Choice: X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides unambiguous data on bond lengths, bond angles, torsional angles, and, crucially, the intermolecular interactions (like hydrogen bonding) that dictate crystal packing.[3][9] This information is invaluable for understanding solid-state properties and for building accurate pharmacophore models.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth (The Critical, Often Rate-Limiting Step):

    • Objective: To obtain a single, defect-free crystal of sufficient size (>0.1 mm).[8]

    • Method (Slow Evaporation): Prepare a nearly saturated solution of the hydantoin derivative in a suitable solvent (e.g., ethanol, acetone, or an ethanol/water mixture) in which the compound has moderate solubility.[10]

    • Filter the solution into a clean vial.

    • Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free environment.[10]

    • Alternative methods like vapor diffusion or liquid-liquid diffusion can be employed if slow evaporation fails.[11]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer, which directs a monochromatic X-ray beam at it.

    • Rotate the crystal in the beam, collecting the diffraction pattern (a series of reflection spots) on a detector.

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell.

    • An initial model of the molecule is fitted into the electron density.

    • The model is refined computationally to achieve the best fit between the calculated and observed diffraction patterns, yielding the final atomic coordinates, bond lengths, and angles.[7]

G cluster_0 X-Ray Crystallography Workflow A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-Ray Diffraction Data Collection C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement & Validation E->F G Final 3D Structure (CIF File) F->G

Caption: High-level workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Choice: While crystallography provides a static picture in the solid state, NMR spectroscopy reveals the structure in solution, which is more relevant to biological conditions. ¹H and ¹³C NMR are used to confirm the covalent structure (connectivity) by observing the chemical environment and coupling of atomic nuclei.[12] It is a primary tool for confirming the identity and purity of synthesized compounds.[13]

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the hydantoin derivative in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is recorded.

  • Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) via a Fourier transform. The spectrum is then phased and baseline-corrected for analysis.

Computational Modeling

Causality Behind the Choice: When experimental data is unavailable, or to gain deeper insight into electronic properties, computational methods like Density Functional Theory (DFT) are employed.[14][15] These methods can predict stable conformations, calculate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, and compute properties like dipole moments, which are crucial for understanding potential non-covalent interactions with a biological target.[16][17]

Comparative Structural Analysis

Covalent Structure and Conformation

The core hydantoin ring in most 5,5-disubstituted derivatives is nearly planar. The key structural differentiators arise from the C5-substituents.

  • 5,5-Diphenylhydantoin (Phenytoin): The two phenyl rings at C5 are not coplanar with the hydantoin ring or with each other. They adopt a twisted conformation, creating a defined, bulky, and hydrophobic three-dimensional shape. This specific orientation is considered crucial for its binding to voltage-gated sodium channels.[4]

  • 5,5-Dimethylhydantoin: The two methyl groups are small and sterically unobtrusive. Their primary effect is to provide a simple, non-polar substitution pattern without introducing significant conformational complexity.[6]

  • 5-(Ethoxymethyl)imidazolidine-2,4-dione: This molecule introduces two key features: asymmetry at C5 and conformational flexibility. The ethoxymethyl group (-CH₂-O-CH₂-CH₃) has multiple rotatable bonds. This flexibility allows it to adopt various conformations, which could be advantageous for fitting into a binding pocket. Furthermore, the ether oxygen introduces a polar, hydrogen bond-accepting site, contrasting sharply with the purely hydrophobic substituents of phenytoin and dimethylhydantoin.

Table 1: Comparison of Key Physicochemical and Structural Properties

Property5-(Ethoxymethyl)hydantoin (Predicted/Analog Data)5,5-Diphenylhydantoin (Phenytoin)5,5-Dimethylhydantoin
Molecular Weight ( g/mol ) ~158.15252.27128.13
C5 Substituents -H, -CH₂OCH₂CH₃-Phenyl, -Phenyl-CH₃, -CH₃
Key Structural Feature Flexible, polar side chainBulky, rigid, hydrophobicSmall, non-polar
Hydrogen Bond Acceptors C2=O, C4=O, Ether OxygenC2=O, C4=OC2=O, C4=O
Hydrogen Bond Donors N1-H, N3-HN1-H, N3-HN1-H, N3-H
Predicted LogP (XLogP3) ~0.1 - 0.5 (Estimated)2.47[18]~0.2 (Estimated)
Intermolecular Interactions and Supramolecular Assembly

In the solid state, hydantoins form predictable hydrogen-bonding patterns, often referred to as supramolecular synthons.[3][9] The most common is the R²₂(8) ring motif , where two hydantoin molecules form a dimer through N-H···O=C hydrogen bonds.

  • Phenytoin and Dimethylhydantoin: These symmetric molecules readily form the classic R²₂(8) dimer, which then packs into a larger crystal lattice. The nature of the C5 substituents (phenyl vs. methyl) influences the efficiency of this packing and the resulting crystal density and stability.[9]

  • 5-(Ethoxymethyl)hydantoin: The presence of the ethoxymethyl group can alter this packing. The ether oxygen can act as an additional hydrogen bond acceptor, potentially leading to more complex, three-dimensional hydrogen-bonded networks instead of simple linear chains of dimers. This could influence the compound's solubility and dissolution rate, which are critical biopharmaceutical properties.[19]

Caption: The R²₂(8) hydrogen-bonding motif common in hydantoin crystal structures.

Spectroscopic Signatures

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s)5-(Ethoxymethyl)hydantoin (Predicted)5,5-Diphenylhydantoin (Phenytoin)5,5-Dimethylhydantoin
N1-H, N3-H ~8.0 - 10.5 ppm (broad singlets)~9.2, 11.0 ppm (broad singlets)~7.7, 10.6 ppm (broad singlets)
-CH₂- (Ethoxymethyl) ~3.4 - 3.6 ppm (multiplet)N/AN/A
-O-CH₂- (Ethoxymethyl) ~3.3 - 3.5 ppm (quartet)N/AN/A
-CH₃ (Ethoxymethyl) ~1.1 ppm (triplet)N/AN/A
C5-H ~4.5 ppm (multiplet)N/AN/A
C5-Phenyl-H N/A~7.3 - 7.5 ppm (multiplet)N/A
C5-CH₃ N/AN/A~1.2 ppm (singlet)

The distinct signals for the ethoxy group (a triplet and a quartet) and the adjacent methylene protons would be unambiguous identifiers for 5-(Ethoxymethyl)hydantoin, clearly distinguishing it from its diphenyl and dimethyl analogs.

Structure-Activity Relationship (SAR) and Implications

The structural differences outlined above have profound implications for biological activity.

  • Hydrophobicity and CNS Penetration: Phenytoin's high lipophilicity (LogP ~2.5) is key to its ability to cross the blood-brain barrier and exert its anticonvulsant effects.[22] 5-(Ethoxymethyl)hydantoin, with its lower predicted LogP, may have different CNS penetration and overall ADME properties. The ether group increases polarity, which could impact cell membrane permeability.

  • Receptor Binding: The anticonvulsant activity of many hydantoins is linked to their ability to bind to and stabilize the inactive state of neuronal voltage-gated sodium channels.[4]

    • Phenytoin's two bulky phenyl groups are thought to fit into a specific hydrophobic pocket in the channel.

    • The flexible ethoxymethyl group of our target compound would need to adopt a specific low-energy conformation to fit into this or another binding site. The ether oxygen could potentially form a crucial hydrogen bond with an amino acid residue in the receptor, an interaction unavailable to phenytoin.

  • Metabolism: The C5 substituents are often sites of metabolic modification. The phenyl rings of phenytoin are hydroxylated by cytochrome P450 enzymes. The ethoxymethyl group offers different metabolic pathways, such as O-dealkylation, which could lead to a different metabolite profile and potential drug-drug interactions.

Conclusion

The substitution at the C5 position of the imidazolidine-2,4-dione ring is a powerful strategy for modulating molecular structure and, consequently, biological function. By moving from the rigid, hydrophobic phenyl groups of phenytoin to the small, non-polar methyl groups of 5,5-dimethylhydantoin, and finally to the flexible, polar ethoxymethyl group of 5-(Ethoxymethyl)imidazolidine-2,4-dione, we observe significant changes in conformation, intermolecular bonding potential, and physicochemical properties.

The ethoxymethyl substituent introduces conformational flexibility and an additional hydrogen bond acceptor, features that distinguish it from the classic aromatic and simple alkyl derivatives. These structural modifications are predicted to alter its CNS penetration, receptor binding interactions, and metabolic fate. This detailed comparative analysis, grounded in the principles of X-ray crystallography, NMR, and computational modeling, provides a framework for the rational design of novel hydantoin derivatives with tailored pharmacological profiles.

References

  • Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383-385. [Link]

  • Dylat, M., & Raczynska, E. D. (Year not available). [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. Acta Poloniae Pharmaceutica. [Link]

  • Geronikaki, A. A., & Dearden, J. C. (1996). Structural and electronic conditions for anticonvulsant activity of bicyclic hydantoin derivatives. Journal of Molecular Structure: THEOCHEM, 368(1), 43-49. [Link]

  • Joshi, N., & Singh, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Journal of Chemical Reviews, 3(2), 111-122. [Link]

  • Rojas-Hernández, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Journal of Scientific and Medical Research, 4(5), 1-10. [Link]

  • Lin, C.-H., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 26(16), 4987. [Link]

  • Park, S., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 87(13), 8206–8216. [Link]

  • Chattopadhyay, B., et al. (2010). Supramolecular architectures in 5,5′-substituted hydantoins: Crystal structures and Hirshfeld surface analyses. Crystal Growth & Design, 10(10), 4491-4501. [Link]

  • Chattopadhyay, B., et al. (2010). Supramolecular Architectures in 5,5′-Substituted Hydantoins: Crystal Structures and Hirshfeld Surface Analyses. Crystal Growth & Design, 10(10), 4491-4501. [Link]

  • Park, S., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

  • Barrow, C. J., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 196-209. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1083. [Link]

  • Al-Majd, N. A. A., et al. (2023). Theoretical Prediction of the Adiabatic Electron Affinity of Hydantoin based drugs and their derivatives. ResearchGate. [Link]

  • Najafi Chermahini, A., & Teimouri, A. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin. Arabian Journal of Chemistry, 4(3), 305-312. [Link]

  • ResearchGate. (n.d.). Chemical structures of the investigated hydantoin derivatives. ResearchGate. [Link]

  • Barrow, C. J., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Request PDF on ResearchGate. [Link]

  • Jones, D. D., & Kemp, J. D. (1974). A crystallographic investigation of the structures and hydrogen bonding properties of two substituted hydantoins. TRACE: Tennessee Research and Creative Exchange. [Link]

  • ResearchGate. (2025). Computational design and evaluation of hydrantoin derivatives as potential anti-tubercular agents. Request PDF on ResearchGate. [Link]

  • Al-Sultani, K. K. H., et al. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. IntechOpen. [Link]

  • Yusof, N. S. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-7. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Syntheses and Characterization of 5-Substituted Hydantoins and Thiazolines. ResearchGate. [Link]

  • Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry, 47(26), 6519-6528. [Link]

  • Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry, 47(26), 6519-6528. [Link]

  • Ríos-Lombardía, N., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • ResearchGate. (2014). Structure-activity relationships of 3-substituted-5,5- diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. [Link]

  • Kaduk, J. A. (2013). X-Ray Crystallography of Chemical Compounds. IntechOpen. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT OpenCourseWare. [Link]

  • SpectraBase. (n.d.). 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione. SpectraBase. [Link]

  • Jabar, A. S., & Hussien, A. A. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]

  • Büyükgüngör, O. (2012). Crystal Structures of Organic Compounds. IntechOpen. [Link]

  • ResearchGate. (2015). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Semantic Scholar. (2011). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Murata, T., et al. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 30(11), 4086-4094. [Link]

  • PubChem. (n.d.). 5-(Phenoxymethyl)-5-phenylhydantoin. PubChem. [Link]

  • Stojkovic, M. M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Ethoxymethyl)imidazolidine-2,4-dione proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-(Ethoxymethyl)imidazolidine-2,4-dione In pharmaceutical research and drug development, hydantoin derivatives like 5-(Ethoxymethyl)imidazolidine-2,4-dione serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-(Ethoxymethyl)imidazolidine-2,4-dione

In pharmaceutical research and drug development, hydantoin derivatives like 5-(Ethoxymethyl)imidazolidine-2,4-dione serve as critical intermediates and pharmacophores. However, the structural properties that make them valuable in synthesis—specifically the cyclic imide (hydantoin) ring and the ethoxymethyl ether linkage—also dictate strict operational and disposal protocols.

This guide provides a comprehensive, step-by-step methodology for the safe handling, segregation, and disposal of 5-(Ethoxymethyl)imidazolidine-2,4-dione, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile and Mechanistic Safety Considerations

To design a self-validating disposal system, one must first understand the chemical behavior of the target molecule. 5-(Ethoxymethyl)imidazolidine-2,4-dione presents two primary mechanistic concerns during waste accumulation:

  • Hydrolytic Instability: The imidazolidine-2,4-dione (hydantoin) ring is susceptible to hydrolysis under strongly alkaline or strongly acidic conditions. If mixed with incompatible aqueous waste (e.g., strong bases like NaOH), the ring can open to form hydantoic acids and eventually amino acids, releasing ammonia ( NH3​ ) or carbon dioxide ( CO2​ ). This gas evolution can dangerously pressurize sealed waste containers.

  • Combustion Byproducts: Because the molecule contains nitrogen atoms, its thermal degradation produces nitrogen oxides ( NOx​ ). Therefore, it cannot be disposed of in standard municipal waste or poured down the drain; it requires high-temperature incineration at a facility equipped with NOx​ scrubbers[1].

Table 1: Waste Categorization and Physicochemical Risk Profile

ParameterDescriptionOperational & Disposal Implication
Chemical Class Substituted Hydantoin / EtherRequires strict segregation from strong oxidizers and strong bases to prevent degradation.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires handling within a certified fume hood[2].
Combustion Profile Yields CO , CO2​ , NOx​ Must be routed to an EPA-approved high-temperature incineration facility.
Hydrolytic Stability Sensitive to pH extremesVerify waste stream pH (must be between 5–9) before adding to aqueous accumulation carboys.
Regulatory Status Non-RCRA Characteristic (Pure)Managed as hazardous chemical waste; becomes characteristic waste if mixed with flammable solvents[3].

Regulatory Framework & Personal Protective Equipment (PPE)

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a written Chemical Hygiene Plan (CHP) that dictates the proper handling of hazardous chemicals from procurement to disposal[4]. Hydantoin derivatives are known irritants to the eyes, skin, and respiratory tract[2].

To establish a self-validating safety protocol, personnel must don specific PPE, understanding the causality behind each requirement.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Safety GogglesHydantoins cause serious eye irritation. Goggles prevent ingress of aerosolized dust[2].
Hand Protection Nitrile Gloves ( 4 mil)Provides a chemical barrier against dermal absorption and prevents localized skin irritation.
Body Protection Flame-retardant Lab CoatProtects against static discharge, a critical factor when the compound is dissolved in flammable organic solvents.
Respiratory N95 or P100 RespiratorMandated if handling bulk powders outside a fume hood to prevent inhalation of irritating particulates[4].

Step-by-Step Disposal Workflows

Improper disposal of chemical waste down the drain is strictly forbidden by EPA guidelines and can lead to severe environmental contamination, aquatic toxicity, and institutional fines[1]. All waste must be managed in a designated Satellite Accumulation Area (SAA)[3].

Protocol A: Solid Waste Containment and Segregation

Applies to: Unused powder, contaminated weighing paper, empty vials, and heavily soiled PPE.

  • Preparation: Ensure the fume hood is operational. Place a wide-mouth, high-density polyethylene (HDPE) solid waste container inside the hood.

  • Collection: Carefully sweep or transfer all solid 5-(Ethoxymethyl)imidazolidine-2,4-dione waste into the HDPE container. Avoid rapid movements to prevent dust aerosolization.

  • Labeling (Self-Validation Step): Immediately affix a hazardous waste label. The label must explicitly state: "Hazardous Waste - Solid Substituted Hydantoin (Toxic/Irritant)". Do not use abbreviations[5].

  • SAA Transfer: Seal the container tightly and transfer it to the laboratory's SAA. Ensure the container is placed in a secondary containment tray to prevent cross-contamination in the event of a breach.

Protocol B: Liquid Waste Management (Organic and Aqueous)

Applies to: Reaction mother liquors, chromatography fractions, and glassware washings.

  • Waste Characterization: Determine the primary solvent.

    • Organic: Halogenated (e.g., DCM) vs. Non-Halogenated (e.g., Ethyl Acetate, Methanol).

    • Aqueous: Water-based washings.

  • pH Verification (Critical Step): If the waste is aqueous, test the pH using indicator paper. Do not add the solution to the waste carboy if the pH is <2 or >10 . Neutralize the solution to pH 5–9 to prevent the hydrolysis of the hydantoin ring and subsequent gas evolution.

  • Transfer: Use a dedicated funnel to pour the liquid into the appropriate, chemically compatible waste carboy (e.g., a grounded metal can for flammable organics, or an HDPE carboy for aqueous/halogenated waste).

  • Venting and Sealing: Leave at least 10% headspace in the carboy to accommodate vapor expansion. Cap securely using a vented cap if there is any residual risk of gas evolution.

Protocol C: Spill Response and Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment: For solid spills, lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust. For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth)[2].

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bag or bucket.

  • Decontamination: Scrub the affected surface with a mild detergent and water, collecting the washings into the aqueous waste stream.

Visual Workflow: Disposal Decision Matrix

The following diagram illustrates the logical routing of 5-(Ethoxymethyl)imidazolidine-2,4-dione waste streams to ensure regulatory compliance and chemical compatibility.

G Start 5-(Ethoxymethyl)imidazolidine-2,4-dione Waste Generation Solid Solid Waste (Powder, Vials, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions, Washings) Start->Liquid SatAccum Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SatAccum Aqueous Aqueous Waste (Neutral pH 5-9, No Strong Bases) Liquid->Aqueous Organic Organic Waste (Halogenated / Non-Halogenated) Liquid->Organic Aqueous->SatAccum Organic->SatAccum Incineration High-Temperature Incineration (EPA-Approved Facility with NOx Scrubbers) SatAccum->Incineration Licensed Waste Broker

Disposal routing for 5-(Ethoxymethyl)imidazolidine-2,4-dione waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." osha.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov. URL: [Link]

  • EMS LLC. "The Importance of Chemical Lab Waste Disposal For Colleges and Universities." emsllcusa.com. URL: [Link]

Sources

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